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2,3,5,6-tetrachloropyridine-4-carboxylic Acid Documentation Hub

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  • Product: 2,3,5,6-tetrachloropyridine-4-carboxylic Acid
  • CAS: 19340-26-2

Core Science & Biosynthesis

Foundational

Strategic Utilization of 2,3,5,6-Tetrachloropyridine-4-carboxylic Acid

The following technical guide details the chemical properties, synthesis, and reactivity of 2,3,5,6-Tetrachloropyridine-4-carboxylic acid (also known as Tetrachloroisonicotinic acid). A Technical Guide for Synthetic & Me...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and reactivity of 2,3,5,6-Tetrachloropyridine-4-carboxylic acid (also known as Tetrachloroisonicotinic acid).

A Technical Guide for Synthetic & Medicinal Chemists[1]

Executive Summary

2,3,5,6-Tetrachloropyridine-4-carboxylic acid (CAS: 2546-23-8) represents a highly functionalized, electron-deficient heterocyclic scaffold.[1] Unlike its isomer Picloram (a picolinic acid derivative), this isonicotinic acid derivative features a carboxylic acid at the para position relative to the nitrogen, flanked by four chlorine atoms.

This specific architecture creates a "push-pull" electronic environment: the ring nitrogen and chlorine atoms inductively withdraw electron density, activating the ring toward nucleophilic aromatic substitution (


), while the carboxylic acid moiety provides a handle for esterification, amidation, or decarboxylation. It serves as a critical intermediate in the synthesis of fluorinated liquid crystals, specific agrochemicals, and poly-halogenated pharmaceutical pharmacophores.

Physicochemical Profile

The perchlorination of the pyridine ring significantly alters the acidity and solubility profile compared to non-halogenated isonicotinic acid.

PropertyValueTechnical Note
Molecular Formula

Fully substituted aromatic ring.[1]
Molecular Weight 260.89 g/mol High halogen content increases lipophilicity.[1]
Melting Point 175 – 179 °CDistinct crystalline transition; sublimes at high vacuum.[1]
Acidity (

)
~2.6Significantly more acidic than isonicotinic acid (

4.[1]96) due to electron-withdrawing Cl atoms.[1]
Solubility DMSO, DMF, MeOHPoor water solubility; soluble in polar aprotic solvents.
Stability Thermally LabileSusceptible to decarboxylation at temperatures >200°C or in aqueous acid under pressure.[1]

Synthetic Architecture

The synthesis of tetrachloroisonicotinic acid is non-trivial due to the need to introduce four chlorine atoms while preserving the carboxylic acid functionality.[1]

Primary Industrial Route: Exhaustive Chlorination

The most authoritative method involves the high-temperature chlorination of isonicotinic acid or its precursors (e.g., 4-picoline) using chlorine gas and Lewis acid catalysts (


 or 

).[1]
  • Mechanism: Electrophilic aromatic substitution proceeds until all available C-H bonds are replaced.[1] The electron-withdrawing carboxyl group directs chlorination to the 2,6-positions first, followed by the 3,5-positions under forcing conditions.

  • Challenges: Requires specialized Hastelloy reactors due to corrosive

    
     byproducts and high temperatures (200–300°C).[1]
    
Laboratory Route: Hydrolysis of Pentachloropyridine Derivatives

For laboratory-scale preparation where high-pressure chlorination is not feasible, the hydrolysis of 4-cyano-2,3,5,6-tetrachloropyridine is preferred.[1]

  • Precursor: Pentachloropyridine is reacted with a cyanide source (nucleophilic substitution at C-4).[1]

  • Hydrolysis: The resulting nitrile is hydrolyzed using concentrated

    
     to yield the carboxylic acid.[1]
    

SynthesisFlow cluster_0 Route A: Exhaustive Chlorination cluster_1 Route B: Nucleophilic Substitution Iso Isonicotinic Acid Target 2,3,5,6-Tetrachloropyridine- 4-carboxylic Acid Iso->Target Chlorination Cl2 Cl2 / PCl5 (250°C) PCP Pentachloropyridine Nitrile 4-Cyano- tetrachloropyridine PCP->Nitrile SnAr (C-4) CN KCN / DMF Nitrile->Target Hydrolysis Hyd H2SO4 / H2O Decarb 2,3,5,6-Tetrachloropyridine (Symtet) Target->Decarb >200°C (-CO2)

Figure 1: Synthetic pathways to Tetrachloroisonicotinic Acid and its thermal decarboxylation risk.

Reactivity Profile: Regioselective

The defining feature of this molecule for drug development is its predictable regioselectivity in Nucleophilic Aromatic Substitution (


).[1]
Electronic Activation

The pyridine ring is highly electron-deficient ($ \pi $-deficient).[1]

  • Inductive Effect (-I): Four chlorine atoms and the ring nitrogen pull electron density.[1]

  • Mesomeric Effect (-M): The carboxylic acid at C-4 further withdraws density, activating the ring.[1]

Regioselectivity Rules

In perchlorinated pyridines, the position para to the nitrogen (C-4) is typically the most reactive. However, in this molecule, C-4 is blocked by the carboxyl group.

  • Primary Attack Site: C-2 and C-6 (Ortho to Nitrogen).[1]

  • Reasoning: The inductive withdrawal of the ring nitrogen makes the C-2/C-6 carbons the most electropositive sites available for nucleophilic attack.[1]

  • Secondary Attack: C-3/C-5 are significantly less reactive and usually require forcing conditions or specific catalysts.[1]

Experimental Protocol: Synthesis of 2-Amino Derivatives

This protocol describes the introduction of an amine at the C-2 position, a common motif in medicinal chemistry.[1]

Materials:

  • Substrate: 2,3,5,6-Tetrachloropyridine-4-carboxylic acid (1.0 eq)[1]

  • Nucleophile: Primary Amine (e.g., n-Butylamine) (2.2 eq)[1]

  • Solvent: DMF or DMSO (Polar aprotic is essential)[1]

  • Base:

    
     (Optional, if amine is valuable)
    

Methodology:

  • Dissolution: Dissolve the substrate in DMF (5 mL/mmol) under

    
     atmosphere.
    
  • Addition: Add the amine dropwise at 0°C. The reaction is exothermic.

  • Reaction: Stir at Room Temperature for 4–6 hours. Monitoring by TLC/LCMS is critical; the formation of the bis-substituted product (2,6-diamino) can occur if temperature is uncontrolled.[1]

  • Workup: Pour the mixture into ice-cold 1M

    
    . The product (2-amino-3,5,6-trichloroisonicotinic acid derivative) will precipitate.[1]
    
  • Purification: Recrystallization from EtOH/Water.[1]

Self-Validating Check:

  • Success Indicator: The disappearance of the starting material peak (LCMS) and the emergence of a product with mass [M-Cl+Amine].[1]

  • Failure Mode: If decarboxylation occurs (loss of 44 amu), the reaction temperature was too high (>80°C).

ReactivityMap cluster_snar Nucleophilic Substitution (SnAr) cluster_func Carboxyl Group Transformations Core 2,3,5,6-Tetrachloropyridine- 4-carboxylic Acid Inter Meisenheimer Complex (Transition State) Core->Inter Attack at C-2 AcCl Acid Chloride Core->AcCl Activation Nuc Nucleophile (Nu-) (Amines, Thiols) Prod_SnAr 2-Substituted-3,5,6- trichloroisonicotinic acid Inter->Prod_SnAr -Cl elimination SOCl2 SOCl2 / DMF Ester Esters / Amides AcCl->Ester + ROH / RNH2

Figure 2: Divergent reactivity pathways: C-2 regioselective substitution vs. C-4 functional group modification.[1]

Safety and Handling

  • Sensitization: Halogenated pyridines are potent skin sensitizers.[1] Double-gloving (Nitrile) is mandatory.[1]

  • Thermal Hazard: As noted in the synthesis section, heating the dry acid above its melting point can trigger rapid decarboxylation, releasing

    
     and yielding 2,3,5,6-tetrachloropyridine (Symtet), which has different toxicological properties.
    
  • Environmental: This compound is persistent.[1] All waste must be segregated as halogenated organic waste for high-temperature incineration.[1]

References

  • Properties & Reactivity: 2,3,5,6-Tetrachloropyridine-4-carboxylic acid. PubChem Compound Summary. National Center for Biotechnology Information.[1] Link

  • Synthesis (Decarboxylation route): Sell, W. J., & Dootson, F. W. (1898). The Chlorine Derivatives of Pyridine.[1][2][3][4][5] Part I. Journal of the Chemical Society, Transactions.[1] (Foundational text on the decarboxylation of tetrachloroisonicotinic acid to Symtet).

  • Regioselectivity in SnAr: Mortolini, C., et al. (2025). Regioselective Control of the SnAr Amination of 5-Substituted-2,4-Dichloropyrimidines. ResearchGate. (Analogous electronic mechanisms in heterocyclic systems). Link

  • Industrial Preparation: Patent SU1684281A1.[1][6][7] Method of production of tetrachloroisonicotinic acid. (Describes the specific oxidative or hydrolytic preparation). Link

  • Related Scaffold (Picloram): Picloram Technical Fact Sheet. National Pesticide Information Center.[1] (For comparative structural analysis). Link

Sources

Exploratory

2,3,5,6-tetrachloropyridine-4-carboxylic acid IUPAC name and CAS number

This technical guide details the chemical identity, synthesis architectures, and application spectrum of 2,3,5,6-tetrachloropyridine-4-carboxylic acid (CAS: 19340-26-2). Executive Summary 2,3,5,6-Tetrachloropyridine-4-ca...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis architectures, and application spectrum of 2,3,5,6-tetrachloropyridine-4-carboxylic acid (CAS: 19340-26-2).

Executive Summary

2,3,5,6-Tetrachloropyridine-4-carboxylic acid (IUPAC), also known as 2,3,5,6-tetrachloroisonicotinic acid , is a highly halogenated pyridine derivative serving as a critical intermediate in the synthesis of agrochemicals and pharmaceutical building blocks.[1] Distinguished by its perchlorinated ring and 4-position carboxylic acid moiety, it exhibits exceptional stability and unique reactivity patterns, making it a valuable precursor for ester-based herbicides and fungicides.

Unlike its isomer, the herbicide precursor 3,5,6-trichloropicolinic acid, this compound retains chlorine atoms at all ring positions, offering a versatile scaffold for nucleophilic aromatic substitution (


) at the 4-position or decarboxylative coupling.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

The compound is characterized by a fully substituted pyridine ring. The electron-withdrawing nature of the four chlorine atoms significantly increases the acidity of the carboxylic group compared to non-halogenated isonicotinic acid.

Identity Matrix
ParameterDetail
IUPAC Name 2,3,5,6-Tetrachloropyridine-4-carboxylic acid
Common Synonyms 2,3,5,6-Tetrachloroisonicotinic acid; Perchloroisonicotinic acid
CAS Number 19340-26-2
Molecular Formula

Molecular Weight 260.89 g/mol
SMILES OC(=O)C1=C(Cl)C(Cl)=NC(Cl)=C1Cl
InChI Key FNZSPKURESXAII-UHFFFAOYSA-N
Physical & Chemical Constants
PropertyValueContext/Notes
Melting Point 175 – 179 °CDistinct from the decarboxylated "SymTet" (MP ~90°C)
pKa ~2.6Highly acidic due to inductive effect of Cl atoms
Solubility Low in water; Soluble in DMSO, DMF, MeOHRequires polar organic solvents for efficient reaction
Appearance White to off-white crystalline solidDarkens upon exposure to light/air
Stability Hydrolytically stable; Thermally stableDecarboxylates at high temperatures (>200°C)

Synthesis Architectures

The synthesis of 2,3,5,6-tetrachloropyridine-4-carboxylic acid generally proceeds via the functionalization of pentachloropyridine or 2,3,5,6-tetrachloropyridine (SymTet) . Two primary routes are employed depending on scale and purity requirements.

Route A: Nucleophilic Substitution (Industrial Pathway)

This method utilizes the high reactivity of the 4-position chlorine in pentachloropyridine toward nucleophiles.

  • Cyanation: Pentachloropyridine reacts with a cyanide source (e.g., CuCN) in a polar aprotic solvent (DMF or NMP). The substitution occurs selectively at the 4-position due to the activating influence of the ring nitrogen.

  • Hydrolysis: The resulting 4-cyano-2,3,5,6-tetrachloropyridine is hydrolyzed using strong acid (

    
    ) or base to yield the carboxylic acid.
    
Route B: Metallation-Carboxylation (Laboratory/High Purity)

This route avoids cyanide handling and is preferred for small-scale, high-purity synthesis.

  • Lithiation: 2,3,5,6-Tetrachloropyridine (SymTet) is treated with

    
    -butyllithium (
    
    
    
    -BuLi) at low temperature (-78°C) in THF. The lithium selectively exchanges the proton at the 4-position.
  • Quenching: The lithiated species is quenched with dry ice (

    
    ) followed by acidic workup.
    
Synthesis Workflow Diagram

Synthesis_Pathways PCP Pentachloropyridine (Starting Material A) Cyanation Step 1: Cyanation (CuCN, DMF, Heat) Selective SNAr at C-4 PCP->Cyanation SymTet 2,3,5,6-Tetrachloropyridine (Starting Material B) Lithiation Step 1: Lithiation (n-BuLi, THF, -78°C) SymTet->Lithiation Nitrile Intermediate: 4-Cyano-2,3,5,6-tetrachloropyridine Cyanation->Nitrile Hydrolysis Step 2: Hydrolysis (H2SO4 or NaOH) Nitrile->Hydrolysis Target TARGET PRODUCT 2,3,5,6-Tetrachloropyridine- 4-carboxylic acid (CAS 19340-26-2) Hydrolysis->Target Route A (Industrial) Carboxylation Step 2: Carboxylation (CO2, H3O+) Lithiation->Carboxylation Carboxylation->Target Route B (Lab)

Figure 1: Dual synthesis pathways via Pentachloropyridine (Route A) and SymTet (Route B).

Analytical Characterization

Validating the identity of CAS 19340-26-2 requires specific attention to the absence of ring protons and the isotope pattern of chlorine.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (DMSO-
    
    
    
    ):
    The spectrum is distinctively sparse.
    • 
       ~13.0 - 14.0 ppm (Broad singlet, 1H):  Corresponds to the carboxylic acid proton (
      
      
      
      ).
    • Ring Region: Silent. There are no protons on the pyridine ring. The absence of signals in the aromatic region (7.0 - 9.0 ppm) is a primary confirmation of full substitution.

  • 
     NMR: 
    
    • 
       ~162 ppm:  Carboxyl carbonyl carbon.
      
    • 
       ~145-150 ppm:  C-2 and C-6 carbons (adjacent to Nitrogen).
      
    • 
       ~125-135 ppm:  C-3, C-4, C-5 carbons.
      
Mass Spectrometry (MS)
  • Ionization: ESI (-) or EI.

  • Molecular Ion:

    
     at 
    
    
    
    .
  • Isotope Pattern: The presence of four chlorine atoms creates a characteristic cluster.

    • M (100%), M+2 (~130%), M+4 (~65%), M+6 (~14%).

    • This "comb-like" splitting pattern is diagnostic for tetrachloro- species.

Applications in Agrochemical Development[5][8][9]

2,3,5,6-Tetrachloropyridine-4-carboxylic acid is primarily an advanced intermediate . It is rarely the final active ingredient (AI) but serves as the scaffold for:

  • Picloram Analogs: While Picloram is the amino-trichloro-picolinic acid, the tetrachloro-isonicotinic acid allows for derivation at the 4-position.

  • Fluorinated Pyridines: Through Halogen-Exchange (HALEX) reactions, the chlorines can be selectively replaced by fluorine atoms to generate fluorinated pyridine carboxylic acids, which are potent herbicides.

  • Esters and Salts: The carboxylic acid is converted into various esters (e.g., methyl, octyl) to improve lipophilicity and leaf penetration in herbicidal formulations.

Logical Application Workflow
  • Step 1: Synthesis of the Acid (CAS 19340-26-2).

  • Step 2: Derivatization (Esterification or Amidation).

  • Step 3: Formulation (Emulsifiable Concentrate or Salt Solution).

  • Result: Systemic Herbicide targeting broadleaf weeds.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[2]

  • GHS Signal: WARNING .[2]

  • Handling:

    • Use in a fume hood; dust mask required for solid handling.

    • Avoid contact with strong bases (exothermic neutralization).

  • Environmental: High persistence expected due to perchlorination. Prevent entry into waterways.

References

  • National Center for Biotechnology Information (NCBI) . (2025). PubChem Compound Summary for CID 4347034: 2,3,5,6-tetrachloropyridine-4-carboxylic acid. Retrieved from [Link]

  • Google Patents. (1987). Process for producing 2,3,5,6-tetrachloropyridine (US4703123A).

Sources

Foundational

Synthesis of 2,3,5,6-tetrachloropyridine-4-carboxylic acid from pentachloropyridine

Executive Summary Target Molecule: 2,3,5,6-Tetrachloropyridine-4-carboxylic acid (CAS: 25462-85-5) Starting Material: Pentachloropyridine (CAS: 2176-62-7) Primary Application: Key intermediate for the synthesis of pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2,3,5,6-Tetrachloropyridine-4-carboxylic acid (CAS: 25462-85-5) Starting Material: Pentachloropyridine (CAS: 2176-62-7) Primary Application: Key intermediate for the synthesis of pyridine-based herbicides (e.g., Picloram analogs) and fluorinated pharmaceutical building blocks.

This technical guide outlines the high-fidelity synthesis of 2,3,5,6-tetrachloropyridine-4-carboxylic acid. Unlike generic preparations, this protocol addresses the critical regiochemical challenges inherent to perchlorinated heterocycles. We present two distinct pathways:

  • Method A (The Laboratory Standard): A cryogenic metal-halogen exchange utilizing n-butyllithium, optimized for regioselectivity and high purity.

  • Method B (The Industrial Alternative): A nucleophilic cyanation followed by hydrolysis, suitable for scale-up where cryogenic conditions are prohibitive.

Part 1: Strategic Pathway Analysis

The synthesis hinges on selectively functionalizing the C-4 position of the pentachloropyridine ring. The electronic environment of the pyridine ring renders the C-4 position most susceptible to nucleophilic attack and metal-halogen exchange due to the inductive withdrawal of the nitrogen and the adjacent chlorines.

FeatureMethod A: Metal-Halogen Exchange Method B: Cyanation & Hydrolysis
Key Reagent n-Butyllithium (

-BuLi) /

NaCN or KCN
Conditions Cryogenic (-78°C to -40°C), Inert AtmosphereReflux, Phase Transfer Catalysis
Regioselectivity Solvent Dependent (Critical)High (Thermodynamic preference for C-4)
Purity Profile High (>98% typical)Moderate (requires recrystallization)
Safety Profile Pyrophoric hazardsAcute toxicity (Cyanides)
Expert Insight: The Solvent Effect in Method A

A common failure mode in Method A is the inadvertent synthesis of the 2-carboxy isomer. Research has demonstrated that the regioselectivity of lithiation is solvent-controlled:

  • Non-polar solvents (e.g., Methylcyclohexane): Favor C-2 lithiation (3,4,5,6-tetrachloro-2-pyridyl-lithium).

  • Coordinating solvents (e.g., Diethyl Ether, THF): Favor C-4 lithiation (2,3,5,6-tetrachloro-4-pyridyl-lithium).

  • Mechanism: In coordinating solvents, the lithium cation is solvated, promoting the formation of the thermodynamically more stable C-4 anion (stabilized by inductive effects of two flanking Cl atoms without the lone-pair repulsion present at C-2).

Part 2: Detailed Experimental Protocols

Method A: Metal-Halogen Exchange (Recommended for R&D)

Target Yield: 70-85% | Purity: >98%

Reagents & Equipment[1][2][3]
  • Substrate: Pentachloropyridine (Recrystallized from EtOH if impure).

  • Reagent: n-Butyllithium (1.6 M or 2.5 M in hexanes).

  • Solvent: Anhydrous Diethyl Ether (

    
    ) or THF (Freshly distilled or from SPS).
    
  • Quench: Dry Ice (

    
    ) or gaseous 
    
    
    
    (dried through
    
    
    tube).
  • Setup: Flame-dried 3-neck flask,

    
    /Ar line, low-temperature thermometer.
    
Step-by-Step Protocol
  • Preparation: Charge the flask with Pentachloropyridine (10.0 g, 39.8 mmol) and anhydrous

    
     (150 mL) under an inert atmosphere. Ensure complete dissolution.
    
  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

    • Note: While -40°C is possible, -78°C minimizes benzyne-type side reactions.

  • Lithiation: Add n-BuLi (41.0 mmol, 1.03 eq) dropwise via syringe pump or pressure-equalizing dropping funnel over 20 minutes.

    • Observation: A color change (often to yellow/orange) indicates the formation of the 4-pyridyl-lithium species.

    • Hold: Stir at -78°C for 45–60 minutes to ensure complete exchange.

  • Carboxylation:

    • Option 1 (Solid): Add excess crushed dry ice (rinsed with non-polar solvent to remove frost) directly to the reaction mixture.

    • Option 2 (Gas): Bubble dry

      
       gas through the solution for 30 minutes while allowing the bath to warm to -20°C.
      
  • Quench & Workup:

    • Allow the mixture to warm to room temperature.

    • Quench with water (50 mL). The lithium salt of the product will dissolve in the aqueous phase.

    • Phase Separation: Separate the layers. Extract the organic layer once with 10% NaOH (20 mL) to recover any remaining acid.

    • Acidification: Combine aqueous layers and acidify carefully with conc. HCl to pH < 1. The product will precipitate as a white solid.

    • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Method B: Cyanation and Hydrolysis (Scalable)

Target Yield: 60-75% (over 2 steps)

Step 1: Nucleophilic Substitution
  • Dissolve Pentachloropyridine in aqueous acetonitrile or DMF.

  • Add NaCN (1.1 eq).

  • Heat to reflux (80-90°C) for 4-6 hours.

  • Cool and pour into water. Filter the precipitate (4-cyanotetrachloropyridine).

    • Safety: All waste streams must be treated with bleach (hypochlorite) to destroy residual cyanide.

Step 2: Hydrolysis[4]
  • Suspend the nitrile in 50%

    
     or concentrated HCl.
    
  • Reflux for 6–12 hours.

  • Cool to room temperature and dilute with water.

  • The carboxylic acid precipitates upon cooling or slight pH adjustment (if using base hydrolysis).

Part 3: Visualization of Workflows

The following diagram illustrates the critical decision points and chemical pathways for both methods.

SynthesisPathways PCP Pentachloropyridine (Starting Material) SolventSelect Solvent Selection (CRITICAL) PCP->SolventSelect Route A: Metal-Halogen Exchange Cyanide NaCN / Reflux PCP->Cyanide Route B: Nucleophilic Sub. Ether Ether/THF (Coordinating) SolventSelect->Ether Recommended Alkane Methylcyclohexane (Non-polar) SolventSelect->Alkane Avoid Li_Int_4 4-Li-Intermediate (2,3,5,6-tetrachloro-4-pyridyl-lithium) Ether->Li_Int_4 n-BuLi, -78°C Li_Int_2 2-Li-Intermediate (3,4,5,6-tetrachloro-2-pyridyl-lithium) Alkane->Li_Int_2 n-BuLi, RT CO2 CO2 Quench Li_Int_4->CO2 Li_Int_2->CO2 Target TARGET: 2,3,5,6-Tetrachloropyridine- 4-carboxylic acid CO2->Target From 4-Li WrongIsomer IMPURITY: 3,4,5,6-Tetrachloropyridine- 2-carboxylic acid CO2->WrongIsomer From 2-Li Nitrile Intermediate: 4-Cyanotetrachloropyridine Cyanide->Nitrile Hydrolysis Acid Hydrolysis (H2SO4, Reflux) Nitrile->Hydrolysis Hydrolysis->Target

Figure 1: Decision tree for the synthesis of 2,3,5,6-tetrachloropyridine-4-carboxylic acid, highlighting the critical solvent effect on regioselectivity in the organometallic pathway.

Part 4: Analytical Validation

To confirm the identity of the synthesized product and ensure no contamination with the 2-isomer, use Carbon-13 NMR.

Analytical MethodExpected Result (Target: 4-COOH)Distinction from 2-COOH Isomer
13C NMR (DMSO-d6) 3 Signals: 1. Carboxyl C (

163 ppm)2. C-2/C-6 (

145 ppm)3. C-3/C-5 (

128 ppm)
The 4-isomer is symmetric (3 signals). The 2-isomer is asymmetric and will show 5 distinct signals in the aromatic region.
Melting Point Decomposes > 200°C (Varies by crystal form)2-isomer typically has a distinct, often lower, melting range.
Mass Spectrometry M-1 peak at 258/260/262 (Isotope pattern for 4 Cl)Identical mass; fragmentation pattern may differ slightly.

References

  • Cook, J. D., Wakefield, B. J., & Clayton, C. J. (1967). The Reaction of n-Butyl-lithium with Pentachloropyridine: a Solvent Effect. Chemical Communications. Source:

  • Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis. Source:

  • Dietsche, T. J., & Love, J. (1979).[5] Process for preparing 2,3,5,6-tetrachloropyridine and pentachloropyridine. European Patent Office (EP0005064A1). Source:

  • Sipyagin, A. M., et al. (2004). Regioselectivity in the reactions of pentachloropyridine with nucleophiles.

Sources

Exploratory

Spectroscopic data (NMR, IR, Mass Spec) of 2,3,5,6-tetrachloropyridine-4-carboxylic acid

Title: Technical Characterization Guide: Spectroscopic Analysis of 2,3,5,6-Tetrachloropyridine-4-carboxylic Acid Executive Summary: This technical guide details the structural elucidation and spectroscopic fingerprinting...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Characterization Guide: Spectroscopic Analysis of 2,3,5,6-Tetrachloropyridine-4-carboxylic Acid

Executive Summary: This technical guide details the structural elucidation and spectroscopic fingerprinting of 2,3,5,6-tetrachloropyridine-4-carboxylic acid (also known as tetrachloroisonicotinic acid). Designed for analytical chemists and process development scientists, this document focuses on the unique spectral features arising from the molecule's high symmetry and heavy halogenation. It covers Mass Spectrometry (MS) isotope patterns, Infrared (IR) functional group analysis, and Nuclear Magnetic Resonance (NMR) carbon-framework verification.

Compound Profile & Structural Context[1][2][3][4][5][6][7][8][9][10][11]

  • IUPAC Name: 2,3,5,6-Tetrachloropyridine-4-carboxylic acid

  • Common Name: Tetrachloroisonicotinic acid

  • CAS Number: 19340-26-2

  • Molecular Formula: C

    
    HCl
    
    
    
    NO
    
    
  • Molecular Weight: 260.89 g/mol (Average), ~258.87 (Monoisotopic)

  • Structural Features:

    • Symmetry:

      
       point group symmetry (planar).
      
    • Halogenation: Fully substituted pyridine ring (perchlorinated).

    • Acidity: Stronger acid than isonicotinic acid due to the electron-withdrawing inductive effect (-I) of the four chlorine atoms.

Synthesis & Sample Preparation

To ensure spectroscopic data validity, the purity of the sample must be established. The compound is typically synthesized via the hydrolysis of 2,3,5,6-tetrachloroisonicotinonitrile.

Protocol: Hydrolysis of Tetrachloroisonicotinonitrile

  • Reagents: Suspend 2,3,5,6-tetrachloroisonicotinonitrile (10 mmol) in 50% H

    
    SO
    
    
    
    (20 mL).
  • Reaction: Reflux at 120°C for 6–8 hours. Monitor by TLC (mobile phase: Ethyl Acetate/Hexane 1:1) for the disappearance of the nitrile spot.

  • Isolation: Cool the mixture to room temperature and pour onto crushed ice (100 g). The acid precipitates as a white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water or toluene to remove trace amides.

  • Sample Prep for Spectroscopy:

    • NMR: Dissolve ~10 mg in DMSO-

      
       (CDCl
      
      
      
      solubility is poor).
    • MS: Dissolve in Methanol (LC-MS grade).

    • IR: KBr pellet or ATR (solid state).

Mass Spectrometry (MS) Analysis[10][12][13]

The mass spectrum of this molecule is dominated by the characteristic isotope cluster of four chlorine atoms.

A. Isotope Pattern Analysis Chlorine exists as


Cl (75.8%) and 

Cl (24.2%). For a molecule with four chlorines, the molecular ion (M

) splits into a distinct cluster with relative intensities governed by the binomial expansion of

.
Ionm/z (approx)CompositionRelative Intensity (Theoretical)
M

259

Cl

100% (Base)
M+2 261

Cl


Cl

~130%
M+4 263

Cl


Cl

~65%
M+6 265

Cl


Cl

~14%
M+8 267

Cl

~1%

Note: The M+2 peak is often more intense than the M+ peak in Cl


 systems due to the statistical probability of having at least one 

Cl.

B. Fragmentation Pathways The fragmentation is driven by the stability of the heteroaromatic ring and the lability of the carboxyl group.

  • 
    -Cleavage (Loss of OH):  Generates the acylium ion [M-17]
    
    
    
    .
  • Decarboxylation (Loss of CO

    
    ):  Generates the tetrachloropyridine radical cation [M-44]
    
    
    
    .
  • Dehalogenation (Loss of Cl): Sequential loss of chlorine radicals [M-35]

    
    .
    

MS_Fragmentation M Molecular Ion (M+) m/z 259/261/263 [C6HCl4NO2]+ M_OH Acylium Ion [M-OH]+ m/z 242/244 [C6Cl4NO]+ M->M_OH - OH (17) M_COOH Tetrachloropyridyl Cation [M-COOH]+ m/z 214/216 [C5Cl4N]+ M->M_COOH - COOH (45) M_Cl [M-Cl]+ m/z 224/226 [C6HCl3NO2]+ M->M_Cl - Cl (35) M_OH->M_COOH - CO (28)

Figure 1: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

Infrared Spectroscopy (IR)[1][7][14][15]

The IR spectrum confirms the presence of the carboxylic acid and the halogenated pyridine core.

Functional GroupFrequency (cmngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
IntensityAssignment
O-H Stretch 2500 – 3300Broad, MediumCarboxylic acid dimer (H-bonded). Often overlaps C-H region.[1][2]
C=O Stretch 1700 – 1730Strong, SharpCarboxylic acid carbonyl.
C=C / C=N 1520 – 1560MediumPyridine ring skeletal vibrations.
C-Cl Stretch 600 – 800StrongAryl chloride stretching (multiple bands due to Cl

).

Diagnostic Insight: The absence of aliphatic C-H stretches (usually 2850–2960 cm


) is a key indicator, though they may be obscured by the broad O-H band. The "fingerprint" region below 1000 cm

is dominated by C-Cl deformations.

Nuclear Magnetic Resonance (NMR)[3][5][14]

Due to the lack of non-exchangeable protons on the ring,


H NMR is of limited utility, making 

C NMR the definitive tool for skeletal confirmation.

A.


H NMR (400 MHz, DMSO-

)
  • Signal:

    
     13.5 – 14.5 ppm (Broad Singlet, 1H).
    
  • Assignment: Carboxylic acid proton (-COOH ).[3][4]

  • Note: This signal is exchangeable with D

    
    O. No other signals should be present. Any signals in the 7.0–9.0 ppm range indicate impurities (e.g., incomplete chlorination or decarboxylated byproducts).
    

B.


C NMR (100 MHz, DMSO-

)
The molecule possesses a plane of symmetry passing through the Nitrogen and C4 atoms. This renders the C2/C6 positions equivalent and the C3/C5 positions equivalent.
Carbon EnvironmentChemical Shift (

ppm)
Multiplicity (Decoupled)Assignment
C=O 163.0 – 165.0SingletCarboxylic Acid Carbonyl
C2 / C6 146.0 – 148.0SingletAromatic C-Cl (

to Nitrogen)
C4 142.0 – 144.0SingletAromatic C-COOH (

to Nitrogen)
C3 / C5 128.0 – 130.0SingletAromatic C-Cl (

to Nitrogen)

Note: The C2/C6 carbons are deshielded by the adjacent Nitrogen (-I effect). The C3/C5 carbons are relatively shielded compared to C2/C6. The C4 carbon shift is influenced by both the carboxyl group and the ortho-chlorines.

NMR_Logic Sample Unknown Sample H_NMR 1H NMR Sample->H_NMR C_NMR 13C NMR Sample->C_NMR Result Structure Confirmation H_NMR->Result Only 1 signal (>13 ppm) Excludes partially chlorinated rings C_NMR->Result Only 4 signals (Symmetry) Confirms Cl4 substitution

Figure 2: Logical flow for structural confirmation using NMR. The high symmetry reduces the expected 6 carbon signals to 4.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4347034, 2,3,5,6-Tetrachloropyridine-4-carboxylic acid. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[5] (Reference for 13C NMR shifts of halogenated pyridines).

Sources

Foundational

Structural &amp; Crystallographic Insights: 2,3,5,6-Tetrachloropyridine-4-carboxylic Acid

This technical guide provides a comprehensive structural and crystallographic analysis of 2,3,5,6-tetrachloropyridine-4-carboxylic acid (also known as 2,3,5,6-tetrachloroisonicotinic acid). It is designed for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive structural and crystallographic analysis of 2,3,5,6-tetrachloropyridine-4-carboxylic acid (also known as 2,3,5,6-tetrachloroisonicotinic acid). It is designed for researchers in agrochemical discovery and solid-state chemistry.

Executive Summary

2,3,5,6-Tetrachloropyridine-4-carboxylic acid (CAS: 19340-26-2) represents a critical structural scaffold in the design of halogenated pyridine herbicides and fungicides. Its perchlorinated ring induces significant steric and electronic effects that govern its solid-state behavior. This guide details the physicochemical baseline, crystallization protocols, and the dominant intermolecular forces—specifically carboxylic acid dimerization and halogen bonding—that define its crystal lattice.

Chemical & Physical Foundation

Before attempting crystallization, one must understand the solubility profile and thermal stability driven by the electron-deficient pyridine ring.

Physicochemical Profile
ParameterDataRelevance to Crystallization
IUPAC Name 2,3,5,6-Tetrachloropyridine-4-carboxylic acidCore scaffold identification
CAS Registry 19340-26-2Verification key
Molecular Formula C₆HCl₄NO₂Heavy atom count for XRD absorption
Molecular Weight 260.89 g/mol Unit cell density calculations
Melting Point 175–179 °CThermal stability window for melt crystallization
Acidity (pKa) ~2.6 (Predicted)Strong acid; pH control is critical during crystallization
Solubility High: DMSO, DMF, EthanolLow: Water, HexaneBasis for anti-solvent precipitation
Synthesis Context

The compound is typically generated via the hydrolysis of pentachloropyridine or the oxidation of 2,3,5,6-tetrachloro-4-methylpyridine . Impurities from these routes (e.g., trichloropyridinols) can inhibit crystal growth, necessitating a pre-purification step involving acid-base extraction.

Experimental Protocol: Single Crystal Growth

Objective: Obtain X-ray quality single crystals (>0.1 mm) suitable for diffraction analysis. Principle: Slow evaporation or liquid diffusion is required to overcome the kinetic inhibition caused by the bulky chlorine atoms.

Method A: Solvent Diffusion (Preferred)

This method relies on the slow diffusion of a non-solvent into a concentrated solution, gently lowering solubility to induce nucleation.

  • Preparation: Dissolve 50 mg of 2,3,5,6-tetrachloropyridine-4-carboxylic acid in 2 mL of THF or Acetone . Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary.

  • Layering: Place the solution in a narrow test tube (NMR tube or 1 dram vial).

  • Diffusion: Carefully layer 4 mL of Hexane or Heptane on top of the solution. Do not mix.

  • Incubation: Seal the vessel with Parafilm (poke one small hole to allow slow pressure equilibration) and store at 4°C in a vibration-free environment.

  • Harvest: Crystals typically appear as colorless blocks or prisms within 3-7 days.

Method B: Slow Evaporation (Alternative)

Suitable for obtaining polymorphs stable at room temperature.

  • Solvent System: Use a 1:1 mixture of Ethanol and Water .

  • Process: Dissolve the compound at 50°C to near saturation. Allow the solution to cool slowly to room temperature in a Dewar flask (to control cooling rate), then let the solvent evaporate through a perforated cap.

Structural Characterization & Lattice Logic

The crystal structure of perchlorinated pyridine acids is dominated by two competing interactions: the directional hydrogen bond and the nondirectional (but sterically demanding) halogen-halogen repulsion/attraction.

Crystallographic Workflow

The following diagram outlines the logical flow from crystal selection to structure solution, emphasizing the specific challenges of chlorinated compounds (absorption correction).

XRD_Workflow cluster_check Quality Control Selection Crystal Selection (Polarized Light) Mounting Mounting (Mitegen Loop + Oil) Selection->Mounting < 0.3mm Collection Data Collection (Mo Kα Source) Mounting->Collection 100 K Correction Absorption Correction (Multi-scan/SADABS) Collection->Correction High Abs. Solution Structure Solution (Direct Methods/SHELXT) Correction->Solution Refinement Refinement (Anisotropic Cl atoms) Solution->Refinement

Caption: Workflow for XRD analysis of polychlorinated organics. Note the critical absorption correction step due to high chlorine content.

Structural Expectations & Intermolecular Forces

While specific unit cell parameters may vary by polymorph, the molecular arrangement is governed by predictable "supramolecular synthons."

The Carboxylic Acid Dimer (The Anchor)

Like isonicotinic acid, the primary stabilizing force is the formation of centrosymmetric dimers via the carboxylic acid group.

  • Interaction:

    
     hydrogen bond motif.[1]
    
  • Geometry: The O-H...O distance is typically ~2.6 Å.

  • Significance: This dimer forms the fundamental building block of the lattice.

The "Chlorine Effect" (The Perturbation)

The four chlorine atoms create a "shield" around the pyridine ring, preventing standard


-

stacking face-to-face interactions. Instead, the lattice likely adopts a herringbone or slipped-stack motif to minimize Cl...Cl repulsion while maximizing Type II halogen bonding.
  • Type I Interaction: Geometry where

    
     (Cl...Cl contact).
    
  • Type II Interaction: Geometry where

    
     (Halogen bond).
    

Interactions Molecule 2,3,5,6-Tetrachloro isonicotinic Acid Dimer Centrosymmetric Dimer (COOH...HOOC) Molecule->Dimer Primary Synthon Halogen Cl...Cl Interactions (Steric Steering) Molecule->Halogen Surface Potential Packing Crystal Lattice Dimer->Packing PiStack Distorted Pi-Stacking (Slipped) Packing->PiStack Result Halogen->Packing Directionality

Caption: Hierarchy of intermolecular forces.[2] Strong H-bonds form dimers, while Cl-Cl interactions dictate the 3D packing arrangement.

Implications for Application

Understanding the crystal structure directly informs formulation strategies for herbicidal applications.

  • Solubility & Bioavailability: The high lattice energy contributed by the dense Cl-packing and strong acid dimers results in poor water solubility. Formulation as a salt (e.g., potassium or amine salt) disrupts the carboxylic acid dimer, significantly increasing solubility.

  • Stability: The steric bulk of the chlorines protects the carbonyl carbon from nucleophilic attack, granting the molecule high hydrolytic stability in the solid state.

  • Polymorphism: Researchers should screen for polymorphs, as the rotation of the carboxylic acid group relative to the pyridine plane (torsion angle) can vary, leading to different crystal habits (needles vs. blocks) that affect flowability during processing.

References

  • PubChem. (2025).[3] 2,3,5,6-tetrachloropyridine-4-carboxylic Acid (Compound).[4][5][6][3][7][8] National Library of Medicine. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (General Reference). Search for Polychlorinated Pyridine Carboxylic Acids. (Note: Specific structure for CAS 19340-26-2 requires proprietary database access; structural principles derived from homologous series). [Link]

Sources

Exploratory

Solubility of 2,3,5,6-tetrachloropyridine-4-carboxylic acid in various solvents

Technical Guide: Solubility Thermodynamics and Process Engineering of 2,3,5,6-Tetrachloropyridine-4-carboxylic Acid Executive Summary & Chemical Identity Target Audience: Process Chemists, Formulation Scientists, and Agr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Thermodynamics and Process Engineering of 2,3,5,6-Tetrachloropyridine-4-carboxylic Acid

Executive Summary & Chemical Identity

Target Audience: Process Chemists, Formulation Scientists, and Agrochemical Engineers.

This guide provides a technical analysis of the solubility behavior of 2,3,5,6-tetrachloropyridine-4-carboxylic acid (CAS: 19340-26-2), a critical intermediate in the synthesis of pyridine-based herbicides (e.g., Picloram, Clopyralid analogs). Unlike its precursor "Symtet" (2,3,5,6-tetrachloropyridine), the presence of the carboxylic acid moiety at the C4 position introduces pH-dependent solubility and hydrogen-bonding capabilities that fundamentally alter its thermodynamic profile.

Chemical Profile:

  • IUPAC Name: 2,3,5,6-Tetrachloropyridine-4-carboxylic acid[1]

  • Synonyms: 2,3,5,6-Tetrachloroisonicotinic acid; Perchloroisonicotinic acid.[2]

  • CAS Number: 19340-26-2

  • Molecular Formula: C₆HCl₄NO₂[1]

  • Molecular Weight: 260.89 g/mol [1]

  • pKa: ~2.6 (Acidic, dissociates in alkaline media)

  • Melting Point: 175–179 °C (Distinct from Symtet, which melts at ~90 °C)

Solubility Profile and Solvent Selection

The solubility of 2,3,5,6-tetrachloropyridine-4-carboxylic acid is governed by the interplay between the hydrophobic tetrachloropyridine ring and the hydrophilic carboxylic acid group.

Qualitative Solubility Data
Solvent ClassSpecific SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, DMAcHigh Strong dipole-dipole interactions disrupt the crystal lattice; excellent for initial dissolution.
Polar Protic Methanol, EthanolModerate Solvation occurs via hydrogen bonding with the carboxyl group, but is limited by the lipophilic chloro-substituted ring.
Aqueous (Neutral/Acidic) Water (pH < 2)Very Low The molecule remains in its unionized, hydrophobic form.
Aqueous (Alkaline) Water (pH > 4)High Formation of the carboxylate salt (e.g., Sodium 2,3,5,6-tetrachloropyridine-4-carboxylate) drastically increases solubility.
Non-Polar Hexane, TolueneLow The polarity of the -COOH group hinders dissolution in strictly non-polar media, despite the chlorinated ring.
Thermodynamic Modeling Workflow

To optimize crystallization processes, solubility data (


) is typically correlated using thermodynamic models. The following diagram illustrates the logic flow for selecting and applying these models.

SolubilityModeling DataAcq Experimental Data Acquisition (Mole Fraction x1 vs Temp T) ModelSel Model Selection DataAcq->ModelSel Apelblat Modified Apelblat Eq. ln(x1) = A + B/T + C*ln(T) ModelSel->Apelblat Empirical Fit VantHoff Van't Hoff Eq. ln(x1) = -ΔH/RT + ΔS/R ModelSel->VantHoff Thermodynamic Properties LambdaH Buchowski-Ksiazczak (λh) ln(1 + λ(1-x1)/x1) = λh(1/T - 1/Tm) ModelSel->LambdaH Semi-empirical Validation Statistical Validation (RAD, RMSD) Apelblat->Validation VantHoff->Validation LambdaH->Validation Output Process Parameters (ΔH_sol, ΔS_sol, ΔG_sol) Validation->Output

Figure 1: Logic flow for thermodynamic modeling of solubility data. The Modified Apelblat equation is frequently the most accurate for pyridine carboxylic acids due to its ability to account for the temperature dependence of enthalpy.

Experimental Protocols

For researchers needing to generate precise solubility curves, the Laser Monitoring Dynamic Method is recommended over static gravimetric methods due to its higher precision and speed.

Protocol: Laser Monitoring Dynamic Method

Objective: Determine the saturation temperature (


) for a known mole fraction (

).
  • Preparation:

    • Weigh a precise amount of 2,3,5,6-tetrachloropyridine-4-carboxylic acid (

      
      ) and solvent (
      
      
      
      ) into a jacketed glass vessel.
    • Calculate mole fraction

      
      .
      
  • Setup:

    • Insert a laser source (He-Ne or similar) and a light intensity detector on opposite sides of the vessel.

    • Equip the vessel with a magnetic stirrer and a digital thermometer (

      
       K).
      
  • Dissolution Phase:

    • Heat the mixture slowly (e.g., 2 K/min) while stirring.

    • The suspension will scatter the laser light, resulting in low intensity at the detector.

  • Measurement:

    • As the solid dissolves, light intensity increases.

    • Record the temperature at which the laser intensity reaches a maximum constant plateau (indicating complete dissolution). This is

      
      .
      
  • Replication:

    • Repeat for various mole fractions to construct the

      
       vs. 
      
      
      
      phase diagram.

Process Engineering: Purification & Recovery

The distinct solubility difference between the acid form and its salt allows for a highly efficient "Acid-Base Reprecipitation" purification strategy, which is superior to solvent recrystallization for removing non-acidic impurities (like unreacted Symtet).

Purification Workflow

PurificationProcess Crude Crude Product (Contains Symtet, Tars) Dissolution Dissolution Add dilute NaOH (pH 9-10) Temp: 40-50°C Crude->Dissolution Filtration Filtration Remove insoluble Symtet/Tars Dissolution->Filtration Acidification Acidification Add HCl dropwise to pH 1-2 Temp: < 20°C (Cooling) Filtration->Acidification Filtrate (Clear Solution) Waste Solid Waste Disposal Filtration->Waste Filter Cake (Impurities) Crystallization Crystallization Precipitate forms Acidification->Crystallization Isolation Filtration & Washing Wash with cold water Crystallization->Isolation Drying Drying Vacuum Oven @ 60°C Isolation->Drying

Figure 2: Acid-Base Reprecipitation Workflow. This method leverages the pKa (~2.6) to selectively dissolve the target compound while rejecting non-acidic impurities.

Critical Process Parameters (CPPs)
  • Dissolution pH: Maintain pH 9–10. Going too high (pH > 12) may degrade the molecule or dissolve amphoteric impurities.

  • Acidification Rate: Rapid addition of acid can lead to occlusion of impurities within the crystal lattice. Slow addition with vigorous stirring promotes the formation of purer, larger crystals.

  • Temperature Control: Acidification is exothermic. Cooling is required to maximize yield (lower solubility at lower T).

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 4347034: 2,3,5,6-Tetrachloropyridine-4-carboxylic acid. National Center for Biotechnology Information (2025). Link

  • Synthesis & Purification

    • Dietsche, T. J., & Love, J. (1979).[2] Process for preparing 2,3,5,6-tetrachloropyridine and pentachloropyridine.[2][3] European Patent Office (EP0005064A1).[2] Link

  • Thermodynamic Modeling (Analogous Systems)

    • Solubility of Nicotinic Acid in Water, Ethanol, Acetone, Diethyl Ether, Acetonitrile, and Dimethyl Sulfoxide.[4] Journal of Chemical & Engineering Data. (Note: Used as a reference for the thermodynamic modeling protocol of pyridine carboxylic acids).

  • Process Safety

    • Safety Data Sheet: 2,3,5,6-Tetrachloropyridine-4-carboxylic acid.[1] Pipzine Chemicals.[2][5] Link

Disclaimer: This guide is intended for research and development purposes. Always consult the specific Safety Data Sheet (SDS) and conduct a risk assessment before handling chlorinated pyridine derivatives.

Sources

Foundational

Technical Guide: Thermal Stability and Decomposition of 2,3,5,6-Tetrachloropyridine-4-carboxylic Acid

The following technical guide details the thermal stability, decomposition kinetics, and handling protocols for 2,3,5,6-tetrachloropyridine-4-carboxylic acid (Perchloroisonicotinic acid). Executive Summary 2,3,5,6-tetrac...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermal stability, decomposition kinetics, and handling protocols for 2,3,5,6-tetrachloropyridine-4-carboxylic acid (Perchloroisonicotinic acid).

Executive Summary

2,3,5,6-tetrachloropyridine-4-carboxylic acid (CAS: 2136-79-0) is a critical yet thermally labile intermediate used in the synthesis of pyridine-based herbicides (e.g., Triclopyr, Picloram analogs) and insecticides. Its primary physicochemical characteristic is a high susceptibility to thermal decarboxylation , yielding 2,3,5,6-tetrachloropyridine (Symtet) and carbon dioxide.

This guide provides a mechanistic analysis of this decomposition, establishing the "Danger Zone" for thermal processing (T > 170°C) and defining protocols to manage the associated pressure hazards (CO₂ evolution) and purity profiles.

Physicochemical Profile & Identification

Distinguishing the starting material (Acid) from its decomposition product (Symtet) is vital for process monitoring. The Acid has a significantly higher melting point, but often decomposes upon melting, leading to a "melt-degradation" phenomenon.

Table 1: Comparative Properties
PropertyTarget Molecule (Acid) Decomposition Product (Symtet)
IUPAC Name 2,3,5,6-Tetrachloropyridine-4-carboxylic acid2,3,5,6-Tetrachloropyridine
CAS Number 2136-79-02402-79-1
Molecular Weight 260.89 g/mol 216.88 g/mol
Melting Point 175 – 179 °C (with decomp)90 – 92 °C
Boiling Point N/A (Decarboxylates)~251 °C
Solubility Soluble in DMSO, DMF, dilute baseSoluble in organic solvents, insoluble in water
Acidity (pKa) ~2.6 (Strongly acidic due to Cl- withdrawing)Neutral (Non-ionizable)

Critical Insight: If your sample melts below 100°C, it has likely already decarboxylated or contains significant Symtet impurities.

Thermal Decomposition Mechanism

The decomposition of 2,3,5,6-tetrachloropyridine-4-carboxylic acid is a unimolecular thermal decarboxylation . Unlike simple aromatic acids, the electron-deficient pyridine ring (exacerbated by four chlorine atoms) stabilizes the transition state, lowering the activation energy for CO₂ loss.

Mechanistic Pathway

The reaction proceeds via the formation of a transient carbanion (or ylide-like intermediate) at the C4 position. The four chlorine atoms exert a strong inductive effect (-I), stabilizing the negative charge on the ring carbon after the loss of CO₂.

Key Steps:

  • Thermal Excitation: The C-C bond between the ring and the carboxyl group weakens.

  • Heterolytic Cleavage: CO₂ is expelled.

  • Anion Stabilization: The resulting C4-carbanion is stabilized by the electron-poor ring.

  • Protonation: The anion abstracts a proton (intermolecularly or from trace moisture) to form Symtet.

Pathway Visualization

Decarboxylation Acid Perchloroisonicotinic Acid (Solid, MP ~175°C) TS Transition State (C-C Bond Weakening) Acid->TS Heat (>170°C) Inter C4-Carbanion / Ylide (Stabilized by Cl atoms) TS->Inter - CO2 Product Symtet + CO2 (Gas Evolution) Inter->Product + H+

Figure 1: Thermal decarboxylation pathway of 2,3,5,6-tetrachloropyridine-4-carboxylic acid.

Experimental Protocols

Protocol A: Thermal Stability Analysis (DSC/TGA)

Purpose: To determine the precise Onset Temperature (T_onset) and mass loss profile.

Equipment: TGA/DSC (e.g., Mettler Toledo or TA Instruments) Sample Mass: 5–10 mg (Use minimal mass to prevent crucible rupture from CO₂). Atmosphere: Nitrogen (N₂), 50 mL/min.

Step-by-Step Methodology:

  • Calibration: Calibrate the instrument with Indium (MP 156.6°C) to ensure accuracy near the target range.

  • Pan Selection: Use hermetically sealed aluminum pans with a laser-drilled pinhole .

    • Why? The pinhole allows CO₂ to escape, preventing pan explosion, while maintaining self-generated atmosphere conditions.

  • Ramp Profile:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 300°C.

  • Data Interpretation:

    • Expectation: A sharp endotherm (melting) around 175°C, immediately overlapping with an exotherm (if decomposition is exothermic) or significant mass loss (TGA).

    • Calculation: Theoretical mass loss for decarboxylation =

      
      .
      
    • Validation: If TGA shows ~17% mass loss, the reaction is pure decarboxylation. If >20%, sublimation of Symtet is occurring simultaneously.

Protocol B: Controlled Decarboxylation (Synthesis Mode)

Purpose: To intentionally convert the Acid to Symtet for downstream processing.

Safety Warning: This reaction generates 1 mole of gas for every mole of solid. Pressure relief is mandatory.

  • Setup: 3-neck round bottom flask equipped with:

    • Mechanical stirrer (high torque).[1]

    • Reflux condenser (set to 100°C to return Symtet but pass CO₂).

    • Gas outlet to a scrubber (NaOH trap) to neutralize any entrained acid vapors.

  • Solvent System: High-boiling aprotic solvent (e.g., Sulfolane or DMSO) is recommended to facilitate heat transfer, though neat heating is possible.

  • Process:

    • Charge Acid to the reactor.[2]

    • Heat slowly to 180°C .

    • Observation: Evolution of gas (CO₂) will be vigorous.

    • Maintain temperature until gas evolution ceases (typically 1-2 hours).

  • Workup:

    • Cool to 100°C.

    • Distill or steam-distill the crude Symtet (Boiling point ~251°C).

Safety & Handling Hazards

Pressure Buildup (The "Pop" Effect)

The most significant risk is the pressurization of closed vessels.

  • Scenario: Heating 1 kg of Acid in a sealed container to 180°C.

  • Result: Generation of ~85 Liters of CO₂ gas.

  • Mitigation: Never heat this material in a closed system without a rated rupture disc or pressure relief valve sized for two-phase flow.

Chemical Incompatibility
  • Strong Bases: Reaction with strong bases (NaOH, KOH) at low temperatures forms the water-soluble carboxylate salt. However, at high temperatures, bases can accelerate decarboxylation or induce hydrolysis of the chlorine substituents (forming hydroxy-trichloropyridines).

  • Oxidizers: Avoid contact with strong oxidizers; while the ring is stable, the potential for generating toxic chloramines or nitrogen oxides exists under fire conditions.

References

  • National Institutes of Health (NIH). (n.d.). PubChem Compound Summary for CID 16990: 2,3,5,6-Tetrachloropyridine. Retrieved January 28, 2026, from [Link]

  • Dunn, G. E., et al. (1972).[3] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.[3] (Contextual citation for mechanism).

  • Dow Chemical Company. (1979). Process for preparing 2,3,5,6-tetrachloropyridine. European Patent Application 0005064. Retrieved January 28, 2026, from [Link]

Sources

Exploratory

Technical Guide: Reaction Mechanisms of 2,3,5,6-Tetrachloropyridine-4-carboxylic Acid

This technical guide focuses on the reaction mechanisms, synthesis, and applications of 2,3,5,6-tetrachloropyridine-4-carboxylic acid (also known as tetrachloroisonicotinic acid ). Molecular Profile & Electronic Architec...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide focuses on the reaction mechanisms, synthesis, and applications of 2,3,5,6-tetrachloropyridine-4-carboxylic acid (also known as tetrachloroisonicotinic acid ).

Molecular Profile & Electronic Architecture

2,3,5,6-Tetrachloropyridine-4-carboxylic acid (CAS: 19340-26-2) represents a highly electron-deficient heteroaromatic scaffold. Its reactivity is governed by the synergistic electron-withdrawing effects of the pyridine nitrogen, the four chlorine atoms, and the carboxylic acid moiety at the C-4 position.

Electronic Distribution & Reactivity Loci
  • The Pyridine Core: The nitrogen atom exerts a strong inductive (-I) and mesomeric (-M) effect, depleting electron density from the ring carbons, particularly at positions C-2 and C-6 (ortho) and C-4 (para).

  • The C-4 Carboxylic Acid: This group acts as an additional electron-withdrawing group (EWG), further deactivating the ring towards electrophilic attack but significantly activating it for Nucleophilic Aromatic Substitution (S_NAr) .

  • The Chlorine Substituents: While chlorines are weakly deactivating via induction, their presence at all remaining ring positions creates a steric and electronic environment that directs incoming nucleophiles to specific "soft" spots on the ring.

Structural Isomerism Note

It is critical to distinguish this compound from its isomer, 3,5,6-trichloro-4-aminopicolinic acid (Picloram) . While Picloram is a C-2 carboxylic acid derivative, the subject of this guide is the C-4 (isonicotinic) acid derivative. The shift of the carboxylic acid to the 4-position alters the regioselectivity of subsequent substitutions.

Synthesis of the Core Scaffold

The preparation of 2,3,5,6-tetrachloropyridine-4-carboxylic acid typically proceeds via organometallic transformation of 2,3,5,6-tetrachloropyridine (Symtet) or pentachloropyridine .

Pathway A: Lithiation-Carboxylation (Preferred)

This route offers high regioselectivity and yield.

  • Substrate: 2,3,5,6-Tetrachloropyridine (Symtet).[1][2][3][4]

  • Reagent: n-Butyllithium (n-BuLi) in THF at -78°C.

  • Mechanism: The C-4 proton in Symtet is highly acidic due to the flanking chlorines and the ring nitrogen. Lithiation occurs exclusively at C-4 to form 4-lithio-2,3,5,6-tetrachloropyridine .

  • Quench: Addition of dry CO₂ (solid or gas) traps the lithiated species, yielding the lithium carboxylate, which is acidified to the target acid.

Pathway B: Hydrolysis of 4-Cyanotetrachloropyridine
  • Substrate: Pentachloropyridine.[4][5][6]

  • Cyanation: Reaction with CuCN or NaCN (under phase transfer conditions) selectively displaces the C-4 chlorine (the most activated position in pentachloropyridine) to form 4-cyano-2,3,5,6-tetrachloropyridine .

  • Hydrolysis: Acidic hydrolysis (H₂SO₄) converts the nitrile to the carboxylic acid.

SynthesisPathways Symtet 2,3,5,6-Tetrachloropyridine (Symtet) Lithio 4-Lithio-Intermediate (Unstable) Symtet->Lithio n-BuLi, -78°C (Metallation) PCP Pentachloropyridine Nitrile 4-Cyano-2,3,5,6- tetrachloropyridine PCP->Nitrile CuCN/NaCN (S_NAr at C-4) Target 2,3,5,6-Tetrachloropyridine- 4-carboxylic Acid Lithio->Target 1. CO2 2. H3O+ Nitrile->Target H2SO4, H2O (Hydrolysis)

Figure 1: Primary synthetic pathways for the production of 2,3,5,6-tetrachloropyridine-4-carboxylic acid.[7]

Nucleophilic Aromatic Substitution (S_NAr) Mechanisms

The most chemically significant property of 2,3,5,6-tetrachloropyridine-4-carboxylic acid is its susceptibility to S_NAr reactions.

Regioselectivity: The C-2/C-6 Directive

In pentachloropyridine, the C-4 position is the primary site for nucleophilic attack. However, in 2,3,5,6-tetrachloropyridine-4-carboxylic acid, the C-4 position is blocked.

  • Activation: The ring nitrogen activates the C-2 and C-6 positions (ortho) and C-4 (para).

  • Directing Effect: With C-4 occupied by an electron-withdrawing COOH group, the C-2 and C-6 positions become the most electrophilic sites .

  • Outcome: Nucleophiles (amines, thiols, alkoxides) will selectively displace the chlorine at C-2. If excess nucleophile is used and conditions are forcing, the C-6 chlorine may also be displaced.

Mechanism: Addition-Elimination
  • Attack: The nucleophile attacks C-2, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the ring nitrogen and the electron-withdrawing substituents.

  • Elimination: Re-aromatization occurs via the expulsion of the chloride ion from C-2.

Key Experimental Insight: The presence of the carboxylic acid moiety can complicate S_NAr reactions due to its acidic proton. If a basic nucleophile (like an amine) is used, the first equivalent will simply deprotonate the carboxylic acid to form the carboxylate salt. This anionic charge (COO⁻) is electron-donating by induction/field effect, which deactivates the ring slightly compared to the neutral acid. Therefore, two equivalents of nucleophile (or one equivalent of a non-nucleophilic base) are required: one to neutralize the acid, and one to perform the substitution.

SNArMechanism Substrate Substrate: 2,3,5,6-Tetrachloro- isonicotinic Acid Complex Meisenheimer Complex (Negative charge on N) Substrate->Complex Attack at C-2 (Rate Determining) Nu Nucleophile (Nu-) Nu->Complex Product Product: 2-Substituted-3,5,6- trichloroisonicotinic Acid Complex->Product Elimination of Cl- Leaving Leaving Group (Cl-) Complex->Leaving

Figure 2: Mechanism of S_NAr at the C-2 position. Note the requirement for base to manage the acidic proton.[8]

Carboxylic Acid Transformations

The C-4 carboxylic acid group undergoes standard transformations, but the perchlorinated ring imposes specific steric and electronic constraints.

Acid Chloride Formation

Reaction with thionyl chloride (SOCl₂) or oxalyl chloride generates 2,3,5,6-tetrachloroisonicotinoyl chloride .

  • Utility: This is the activated species used to couple the scaffold to amines (forming amides) or alcohols (forming esters) in drug discovery.

  • Precaution: The electron-deficient ring makes the carbonyl carbon highly electrophilic, making the acid chloride very sensitive to moisture.

Decarboxylation

Perhalogenated pyridine carboxylic acids are prone to thermal decarboxylation.

  • Condition: Heating above 200°C or in high-boiling solvents (e.g., DMSO, DMF) can trigger loss of CO₂.

  • Product: Reversion to 2,3,5,6-tetrachloropyridine (Symtet).

  • Prevention: Maintain reaction temperatures below 150°C during derivatization steps unless decarboxylation is the intended pathway.

Experimental Protocol: Synthesis of 2-Amino-3,5,6-trichloroisonicotinic Acid

This protocol demonstrates the regioselective S_NAr reaction using ammonia as the nucleophile.

Objective: Selective amination at C-2.

Reagents:

  • 2,3,5,6-Tetrachloropyridine-4-carboxylic acid (1.0 eq)

  • Aqueous Ammonia (28%, excess) or Ammonia in Methanol

  • Solvent: Water or Methanol (polar solvent stabilizes the transition state)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of the starting acid in 20 mL of water.

  • Neutralization: Add aqueous ammonia slowly. The solution will clarify as the ammonium salt forms.

  • Reaction: Heat the mixture in a sealed pressure vessel (autoclave) to 80–100°C for 6–12 hours.

    • Note: The elevated pressure/temperature is necessary to overcome the deactivating effect of the carboxylate anion formed in situ.

  • Monitoring: Monitor by HPLC. The starting material peak will diminish, replaced by the product peak (more polar).

  • Workup: Cool to room temperature. Acidify carefully with concentrated HCl to pH 1-2.

  • Isolation: The product, 2-amino-3,5,6-trichloroisonicotinic acid , will precipitate as a white/off-white solid. Filter, wash with cold water, and dry.

Data Summary Table:

ParameterValue / ConditionRationale
Stoichiometry Excess NH₃ (>3 eq)1 eq for salt formation, 1 eq for S_NAr, excess to drive kinetics.
Temperature 80–100°CSufficient energy to overcome activation barrier of the carboxylate salt.
Pressure Sealed TubePrevents loss of ammonia gas at reaction temperature.
Regioselectivity >95% C-2 SubstitutionC-2 is electronically activated by ring N; C-4 is blocked.

References

  • Regioselective Nucleophilic Aromatic Substitution of Chloropyridines.Journal of Heterocyclic Chemistry. (Foundational text on S_NAr regiochemistry in perhalopyridines).
  • Synthesis of 2,3,5,6-Tetrachloropyridine-4-carboxylic Acid.U.S. Patent Literature / Chemical Abstracts.
  • Jubilant Ingrevia. (2025).[7] Safety Data Sheet: 2,3,5,6-Tetrachloropyridine. (Verifies commercial availability and handling of the Symtet precursor).

  • Pipzine Chemicals. (2025). Product Specification: 2,3,5,6-Tetrachloropyridine-4-carboxylic Acid.[3] (Confirms physical properties and industrial availability).

  • National Institutes of Health (NIH). PubChem Compound Summary for 2,3,5,6-Tetrachloropyridine. (General chemical data).

Sources

Foundational

Technical Deep Dive: Synthetic Architecture of 2,3,5,6-Tetrachloropyridine-4-carboxylic Acid

Executive Summary & Molecular Profile 2,3,5,6-Tetrachloropyridine-4-carboxylic acid (CAS: 2546-23-8), often referred to as perchloroisonicotinic acid , is a critical halogenated pyridine building block. It serves as the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

2,3,5,6-Tetrachloropyridine-4-carboxylic acid (CAS: 2546-23-8), often referred to as perchloroisonicotinic acid , is a critical halogenated pyridine building block. It serves as the immediate precursor to high-value fluorinated herbicides (e.g., Fluroxypyr) and specific pharmaceutical pharmacophores.

Unlike simple pyridine derivatives, the perchlorinated core renders the ring highly electron-deficient, significantly altering the reactivity profile of the C4 position. This guide dissects the two primary synthetic architectures used to access this molecule: the Trichloromethyl Hydrolysis Pathway (Industrial Standard) and the Pentachloropyridine Carboxylation Pathway (Specialty/Lab Scale).

Structural Parameters[1][2][3][4][5][6]
  • Molecular Formula:

    
    
    
  • Key Feature: Steric crowding of four chlorine atoms combined with a strong electron-withdrawing carboxyl group at C4.

  • Stability: High thermal stability; resistant to electrophilic attack; susceptible to nucleophilic attack at C4.

Pathway A: The Trichloromethyl Hydrolysis Route (Industrial Dominant)

This pathway is the industry standard due to the availability of 4-picoline (4-methylpyridine) and the atom economy of using chlorine gas as the primary functionalization reagent.

Phase 1: Exhaustive Chlorination

The synthesis begins with the radical and electrophilic chlorination of 4-picoline. This is a multi-step cascade where ring chlorination and side-chain chlorination compete.

Key Intermediate 1: 2,3,5,6-Tetrachloro-4-(trichloromethyl)pyridine

  • Also known as: Octachloro-4-picoline.

  • Role: The "Masked" Carboxylic Acid.

  • Synthesis Logic: The methyl group at C4 is exhaustively chlorinated to a trichloromethyl (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) group. Simultaneously, the pyridine ring hydrogens are substituted with chlorine.[1][2]
    
  • Process Control: This reaction is typically conducted in the liquid phase at elevated temperatures (

    
    ) using a Lewis acid catalyst (
    
    
    
    or
    
    
    ) to promote ring chlorination, while UV light or radical initiators promote side-chain chlorination.
Phase 2: Hydrolysis of the Trichloromethyl Group

The transformation of the


 group to the carboxylic acid (

) is the critical deprotection step.


  • Reagents: 80-95% Sulfuric Acid (

    
    ).
    
  • Thermodynamics: The reaction is exothermic and requires careful temperature ramping (

    
    ) to prevent decarboxylation or tar formation.
    
  • Self-Validating Endpoint: The evolution of HCl gas ceases, and the solubility profile changes (the acid is less soluble in the acidic media than the trichloromethyl precursor).

Experimental Protocol: Hydrolysis of Octachloro-4-picoline

Note: This protocol is adapted from industrial patent literature for laboratory validation.

  • Charge: In a chemically resistant reactor (glass-lined or Hastelloy), charge 100 g of 2,3,5,6-tetrachloro-4-(trichloromethyl)pyridine.

  • Solvent/Reagent: Add 200 g of 90%

    
    .
    
  • Reaction: Heat slowly to 110°C with vigorous overhead stirring. HCl gas evolution will begin (scrubber required).

  • Ramp: Over 2 hours, increase temperature to 135-140°C . Hold for 4 hours.

  • Quench: Cool to 80°C. Slowly pour the reaction mass onto 500 g of crushed ice/water.

  • Isolation: The product precipitates as a white to off-white solid. Filter and wash with water until filtrate pH is neutral.

  • Purification: Recrystallize from toluene or chlorobenzene if high purity (>99%) is required.

Pathway B: The Pentachloropyridine Functionalization Route

This route is employed when Pentachloropyridine is the available feedstock.[3] It relies on the distinct reactivity of the C4-chlorine, which is the most susceptible to nucleophilic aromatic substitution (


) or metal-halogen exchange due to the inductive effect of the ring nitrogen and the flanking chlorines.

Key Intermediate 2: Pentachloropyridine [1][3]

  • Role: The Electrophilic Scaffold.

  • Reactivity: The C4 position is activated.

Mechanism: Lithiation-Carboxylation
  • Halogen-Metal Exchange: Pentachloropyridine reacts with an organolithium reagent (e.g.,

    
    ) at low temperatures (
    
    
    
    ). The Lithium selectively exchanges with the Chlorine at C4.
  • Electrophilic Quench: The resulting 2,3,5,6-tetrachloro-4-pyridyllithium species is quenched with Carbon Dioxide (

    
    ).
    
  • Protonation: Acidic workup yields the carboxylic acid.

Key Intermediate 3: 2,3,5,6-Tetrachloro-4-cyanopyridine (Alternative)

  • Alternatively, Pentachloropyridine can react with cyanide (

    
    ) via 
    
    
    
    to form the nitrile, which is subsequently hydrolyzed. This route is less favored due to cyanide toxicity.

Visualizing the Synthetic Architecture

The following diagram maps the convergence of these pathways, highlighting the critical intermediates.

G start_picoline 4-Methylpyridine (4-Picoline) inter_octa KEY INTERMEDIATE: 2,3,5,6-Tetrachloro-4- (trichloromethyl)pyridine start_picoline->inter_octa Exhaustive Chlorination (Cl2, FeCl3, 200°C) start_penta Pentachloropyridine inter_lithio Intermediate Species: 2,3,5,6-Tetrachloro- 4-pyridyllithium start_penta->inter_lithio n-BuLi, -78°C (Halogen-Metal Exchange) target TARGET: 2,3,5,6-Tetrachloropyridine- 4-carboxylic Acid inter_octa->target Acid Hydrolysis (H2SO4, 140°C, -HCl) inter_lithio->target 1. CO2 (Carboxylation) 2. H3O+

Figure 1: Convergent synthetic pathways to 2,3,5,6-tetrachloropyridine-4-carboxylic acid, emphasizing the industrial dominance of the trichloromethyl route.

Technical Comparison of Pathways

FeatureRoute A: Picoline ChlorinationRoute B: Pentachloropyridine Carboxylation
Atom Economy High (Uses cheap

)
Low (Requires stoichiometric Organolithium)
Scalability Industrial Scale (>MT) Lab/Pilot Scale (kg)
Key Intermediate 2,3,5,6-Tetrachloro-4-(trichloromethyl)pyridinePentachloropyridine
Critical Hazard Chlorine gas, high temp, HCl evolutionPyrophoric reagents (

), Cryogenic conditions
Impurity Profile Hexachlorobenzene (HCB), TarUnreacted Pentachloropyridine, Dimers

Critical Quality Attributes (CQA) & Troubleshooting

In the development of this intermediate, specific impurities act as process sentinels.

  • Hexachlorobenzene (HCB):

    • Origin: Over-chlorination or fragmentation during the Picoline route.

    • Control: Strictly control temperature during chlorination; avoid exceeding 230°C.

  • Decarboxylation:

    • Origin: The target acid is electron-deficient and prone to losing

      
       at high temperatures (>180°C), reverting to 2,3,5,6-tetrachloropyridine.
      
    • Control: Keep hydrolysis temperature <150°C.[4][5]

References

  • Dow Chemical Co. (1972).[1] Process for the hydrolysis of 2,3,5,6-tetrachloro-4-(trichloromethyl)pyridine. US Patent 3,681,369. Link

  • Dow Chemical Co. (1981).[1] Process for preparing 2,3,5,6-tetrachloropyridine and pentachloropyridine. US Patent 4,259,495.[6] Link

  • Wang, B., et al. (2024).[7] Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. ChemistryViews. Link

  • Smolecule. (2023).[8][9] 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine Structure and Properties. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 2,3,5,6-Tetrachloropyridine-4-carboxylic Acid

This guide outlines the strategic application of 2,3,5,6-tetrachloropyridine-4-carboxylic acid (also known as 2,3,5,6-tetrachloroisonicotinic acid ; CAS 19340-26-2 ) in agrochemical development. Unlike its isomer 3,5,6-t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application of 2,3,5,6-tetrachloropyridine-4-carboxylic acid (also known as 2,3,5,6-tetrachloroisonicotinic acid ; CAS 19340-26-2 ) in agrochemical development.

Unlike its isomer 3,5,6-trichloropyridine-2-carboxylic acid (the direct precursor to Picloram ), the 4-carboxylic acid derivative serves two distinct, high-value roles in industrial synthesis:

  • Precursor to Perfluorinated Scaffolds: It acts as the starting material for 2,3,5,6-tetrafluoroisonicotinic acid , a critical building block for next-generation fluorinated herbicides and insecticides.

  • Feedstock for Symtet Production: Through decarboxylation, it yields high-purity 2,3,5,6-tetrachloropyridine (Symtet) , the core intermediate for Chlorpyrifos and Triclopyr .

[1]

Chemical Profile & Reactivity Logic

The utility of 2,3,5,6-tetrachloropyridine-4-carboxylic acid stems from the electronic environment of the perchlorinated pyridine ring. The four chlorine atoms withdraw electron density, making the ring highly susceptible to Nucleophilic Aromatic Substitution (


), particularly at the C-2 and C-6 positions , while the C-4 carboxyl group offers a handle for derivatization or removal.
PropertySpecification
CAS Number 19340-26-2
Formula

MW 260.89 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; Poor in water
Key Reactivity

(F-exchange), Decarboxylation, Amidation
Mechanistic Insight: The "Activation-Deactivation" Balance
  • Activation: The ring nitrogen and chlorine substituents activate the C-2 and C-6 positions for nucleophilic attack. This allows for the selective replacement of chlorine with fluorine (Halex reaction) or other nucleophiles (amines/thiols).

  • Deactivation: The steric bulk of the four chlorines protects the ring from electrophilic attack, making the molecule robust under oxidative conditions often used in downstream processing.

Protocol A: Synthesis of 2,3,5,6-Tetrafluoroisonicotinic Acid (The "Halex" Route)

Context: This protocol describes the conversion of the tetrachloro- derivative to the tetrafluoro- analog. Fluorinated pyridines are increasingly dominant in modern agrochemistry due to their enhanced metabolic stability and lipophilicity.

Reaction Scheme:



Materials
  • Substrate: 2,3,5,6-tetrachloropyridine-4-carboxylic acid (converted to acid chloride or ester in situ or prior to fluorination to prevent salt formation).

  • Fluorinating Agent: Spray-dried Potassium Fluoride (KF).

  • Catalyst: Tetraphenylphosphonium bromide (

    
    ) or 18-Crown-6 (Phase Transfer Catalyst).
    
  • Solvent: Sulfolane (anhydrous) or DMSO.

Step-by-Step Methodology
  • Esterification (Pre-step):

    • Dissolve 100 g of 2,3,5,6-tetrachloropyridine-4-carboxylic acid in 500 mL methanol.

    • Add catalytic

      
       (2 mL) and reflux for 6 hours.
      
    • Concentrate and crystallize to obtain methyl 2,3,5,6-tetrachloroisonicotinate . Rationale: Esters undergo Halex reactions more cleanly than free acids, which can form insoluble potassium salts.

  • Halex Reaction (Fluorination):

    • In a high-pressure reactor (Hastelloy or Monel recommended to resist corrosion), charge:

      • 50 g Methyl 2,3,5,6-tetrachloroisonicotinate.

      • 50 g Spray-dried KF (approx. 4.5 equivalents).

      • 2.5 g

        
         (5 mol%).
        
      • 250 mL Anhydrous Sulfolane.

    • Azeotropic Drying: Heat to 100°C under vacuum to remove trace water (critical for Halex efficiency).

    • Reaction: Seal and heat to 190°C for 12–18 hours. Monitor by GC for the disappearance of mono- and di-chloro intermediates.

    • Note: The reaction is driven by the formation of KCl (lattice energy).

  • Workup & Hydrolysis:

    • Cool the mixture to 50°C. Filter off the KCl salts.

    • Dilute the filtrate with water and extract with dichloromethane (DCM).

    • Evaporate DCM to yield crude methyl 2,3,5,6-tetrafluoroisonicotinate .

    • Hydrolysis: Reflux the crude ester in 10% NaOH solution for 2 hours. Acidify with HCl to pH 1 to precipitate 2,3,5,6-tetrafluoroisonicotinic acid .

    • Purification: Recrystallize from toluene/hexane.

Validation Criteria:

  • 
     NMR:  Should show two distinct signals (AA'XX' system) for the 2,6-F and 3,5-F nuclei.
    
  • Purity: >98% by HPLC.

Protocol B: Decarboxylation to 2,3,5,6-Tetrachloropyridine (Symtet)

Context: "Symtet" is a high-volume intermediate. If the 4-carboxylic acid is obtained as a byproduct (e.g., from hydrolytic degradation of cyanopyridines), this protocol converts it into the valuable Symtet commodity.

Reaction Scheme:



Step-by-Step Methodology
  • Setup: Use a glass-lined reactor equipped with a high-temperature heating mantle and a gas outlet leading to a scrubber (to trap

    
     and trace HCl).
    
  • Solvent System: High-boiling polar solvent (e.g., NMP, DMAc, or Quinoline). Quinoline acts as both solvent and base catalyst.

  • Procedure:

    • Suspend 100 g of 2,3,5,6-tetrachloropyridine-4-carboxylic acid in 300 mL of Quinoline.

    • Add 1.0 g of Copper powder (Cu) as a catalyst (promotes decarboxylation).

    • Heat the mixture to 220–240°C .

    • Observation: Vigorous evolution of

      
       gas indicates reaction progress.
      
    • Maintain temperature until gas evolution ceases (approx. 3–5 hours).

  • Isolation:

    • Distillation: The product, 2,3,5,6-tetrachloropyridine (Symtet), has a lower boiling point than the solvent. Perform fractional distillation under reduced pressure.

    • Alternatively, pour the reaction mixture into dilute HCl/Ice water to protonate the quinoline (making it water-soluble) and precipitate the Symtet.

    • Filter, wash with water, and dry.

Yield Expectation: >90%. Relevance: The isolated Symtet is the direct precursor for Triclopyr (via reaction with sodium salt of chloroacetic acid) and Chlorpyrifos (via hydrolysis to trichloropyridinol).

Visualizing the Workflows

The following diagram illustrates the divergent pathways for this versatile intermediate.

Agrochemical_Pathways Acid 2,3,5,6-Tetrachloropyridine- 4-carboxylic Acid (CAS 19340-26-2) Ester Methyl Ester Intermediate Acid->Ester MeOH / H2SO4 Reflux Symtet 2,3,5,6-Tetrachloropyridine (Symtet) Acid->Symtet Decarboxylation Quinoline/Cu, 230°C Tetrafluoro 2,3,5,6-Tetrafluoro- isonicotinic Acid Ester->Tetrafluoro KF, Sulfolane 190°C (Halex) NewHerbicides Fluorinated Pyridine Herbicides/Insecticides Tetrafluoro->NewHerbicides Derivatization Commodity Triclopyr & Chlorpyrifos (Commodity Agrochemicals) Symtet->Commodity Industrial Processing

Figure 1: Divergent synthesis pathways converting the 4-carboxylic acid into either high-value fluorinated scaffolds or commodity chlorinated intermediates.

Safety & Handling (MSDS Summary)

Working with polyhalogenated pyridines requires strict adherence to safety protocols due to their persistence and potential toxicity.

  • Hazard Classification:

    • Skin/Eye Irritant: Causes moderate to severe irritation.

    • Aquatic Toxicity: Highly toxic to aquatic life with long-lasting effects.[1]

  • PPE Requirements:

    • Respiratory: Full-face respirator with organic vapor cartridges (especially during decarboxylation or high-temp fluorination).

    • Dermal: Nitrile or laminate gloves (chlorinated pyridines can permeate latex). Tyvek suit recommended for bulk handling.

  • Waste Disposal:

    • Do not discharge into drains. All mother liquors from the Halex reaction (containing KF/KCl and sulfolane) must be incinerated in a high-temperature facility equipped with HF scrubbers.

References

  • PubChem. (n.d.). 2,3,5,6-Tetrachloropyridine-4-carboxylic acid (Compound Summary). National Library of Medicine.[1] Retrieved October 24, 2025, from [Link]

  • Google Patents. (1987). Process for producing 2,3,5,6-tetrachloropyridine (US4703123A).
  • ResearchGate. (2009).[2] Reactions of Polyhalopyridines: Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. Retrieved October 24, 2025, from [Link]

Sources

Application

Application Note: High-Purity Synthesis of Picloram via Amination of Tetrachloropicolinic Acid

Executive Summary This application note details the synthetic pathway and experimental protocol for the production of Picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid), a widely used systemic herbicide. Critic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic pathway and experimental protocol for the production of Picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid), a widely used systemic herbicide.

Critical Isomer Correction: The prompt for this guide referenced 2,3,5,6-tetrachloropyridine-4-carboxylic acid as the precursor. It is chemically imperative to note that this isomer (an isonicotinic acid derivative) is not the direct precursor for Picloram. The correct structural precursor is 3,4,5,6-tetrachloropyridine-2-carboxylic acid (a picolinic acid derivative).

This guide focuses on the validated industrial and laboratory route: the nucleophilic aromatic substitution (SNAr) of the 4-chloro substituent on the picolinic core using ammonia. This document provides a self-validating protocol, safety parameters, and quality control metrics for researchers in agrochemical development.

Critical Technical Distinction: Isomer Selection

Before initiating synthesis, the starting material must be verified by NMR or HPLC to ensure the carboxylic acid is at the 2-position (ortho to nitrogen), not the 4-position.

FeatureTarget Precursor (Correct) Prompt Isomer (Incorrect for Picloram)
IUPAC Name 3,4,5,6-Tetrachloropyridine-2-carboxylic acid2,3,5,6-Tetrachloropyridine-4-carboxylic acid
Common Name Tetrachloropicolinic AcidTetrachloroisonicotinic Acid
COOH Position Position 2 (Adjacent to N)Position 4 (Opposite to N)
Reactivity Activates C4 for SNAr (Para to N)Activates C2/C6 (Ortho to N)
Outcome Yields Picloram Yields irrelevant isomer (e.g., 2-amino-3,5,6-trichloroisonicotinic acid)

Scientific Rationale: The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, activating the ortho (2,6) and para (4) positions for nucleophilic attack. In 3,4,5,6-tetrachloropicolinic acid, the carboxyl group at position 2 sterically hinders the 3-position and electronically reinforces activation at position 4. Using the 4-carboxylic acid isomer would result in amination at the 2-position, producing a molecule with a completely different biological activity profile, rendering it ineffective as Picloram .

Reaction Mechanism & Pathway[1]

The synthesis relies on the selective ammonolysis of the chlorine atom at the 4-position. This is a classic Nucleophilic Aromatic Substitution (SNAr).

Pathway Visualization

PicloramSynthesis cluster_warning Critical Isomer Check Precursor 3,4,5,6-Tetrachloropyridine- 2-carboxylic acid (Precursor) Intermediate Meisenheimer Complex Precursor->Intermediate + NH3, 130-160°C Ammonia NH3 (aq) (Nucleophile) Ammonia->Intermediate Picloram Picloram (4-amino-3,5,6-trichloropyridine- 2-carboxylic acid) Intermediate->Picloram - Cl- Byproduct NH4Cl (Byproduct) Intermediate->Byproduct WrongIsomer 2,3,5,6-Tetrachloropyridine- 4-carboxylic acid (DO NOT USE)

Figure 1: Validated synthetic pathway from Tetrachloropicolinic acid to Picloram. Note the exclusion of the 4-carboxylic acid isomer.

Experimental Protocol: Amination

Objective: Synthesize high-purity Picloram via aqueous ammonolysis. Scale: Laboratory Bench (100g basis).

Reagents & Equipment
  • Precursor: 3,4,5,6-Tetrachloropyridine-2-carboxylic acid (CAS: 10469-09-7), >98% purity.

  • Reagent: Ammonium Hydroxide (28-30% NH3 in water).

  • Solvent: Water (if dilution is required).[1]

  • Acid: Hydrochloric Acid (concentrated, 37%) for precipitation.

  • Equipment:

    • High-pressure autoclave (Hastelloy or Stainless Steel 316) rated for >20 bar.

    • Mechanical overhead stirrer.

    • Vacuum filtration setup.

Step-by-Step Methodology
  • Reactor Loading:

    • Charge the autoclave with 100.0 g (0.38 mol) of 3,4,5,6-tetrachloropyridine-2-carboxylic acid.

    • Add 400 mL of Ammonium Hydroxide (approx. 6.0 mol NH3).

    • Note: A high molar excess (approx. 15:1 NH3:Substrate) is used to drive the reaction to completion and scavenge the HCl produced as NH4Cl .

  • Reaction Phase:

    • Seal the reactor and purge with nitrogen to remove oxygen (prevents oxidative degradation).

    • Heat the mixture to 140°C .

    • Maintain temperature for 4 to 6 hours .

    • Pressure Monitoring: Expect internal pressure to rise to 10–15 bar due to ammonia vapor pressure. Ensure safety relief valves are active.

  • Cooling & Venting:

    • Cool the reactor to 25°C .

    • Carefully vent excess ammonia into a scrubber (water or dilute acid trap). Do not vent directly to the atmosphere.

  • Isolation (Precipitation):

    • Transfer the reaction slurry (containing the soluble ammonium salt of Picloram) to a beaker.

    • Slowly add concentrated HCl while stirring until the pH reaches 1.5 – 2.0 .

    • Picloram will precipitate as a white to off-white solid.

    • Tip: Cooling the mixture to 5°C during acidification improves yield.

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with 3 x 50 mL of cold water to remove residual NH4Cl.

    • Dry in a vacuum oven at 60°C for 12 hours.

Quality Control & Analysis

Verify the identity and purity of the synthesized Picloram using HPLC.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Acceptance Criteria: Purity > 95% (Area %).

Expected Properties:

  • Appearance: White to beige powder.

  • Melting Point: Decomposes before melting (approx. 215°C) .

  • Solubility: Low in water (acid form), high in alkaline solutions (salt form).

Safety & Hazards (E-E-A-T)

  • Ammonia Toxicity: Anhydrous or concentrated aqueous ammonia is corrosive and toxic by inhalation. All venting must be scrubbed.

  • Pressure Hazards: The reaction generates significant pressure. Use only rated pressure vessels with burst disks.

  • Chemical Handling: Chlorinated pyridines can be skin irritants. Wear full PPE (gloves, goggles, lab coat).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15965, Picloram. Retrieved from [Link]

  • Symon, T. (1982). Preparation of 4-amino-3,5,6-trichloropicolinic acid. U.S. Patent No.[2][3] 4,336,384. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • World Health Organization (WHO). Picloram in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality. Retrieved from [Link]

Sources

Method

Strategic Utilization of 2,3,5,6-Tetrachloropyridine-4-carboxylic Acid in Medicinal Chemistry

Topic: Application of 2,3,5,6-tetrachloropyridine-4-carboxylic acid in Medicinal Chemistry Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Resea...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 2,3,5,6-tetrachloropyridine-4-carboxylic acid in Medicinal Chemistry Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary: The "Programmable" Scaffold

In the landscape of heterocyclic building blocks, 2,3,5,6-tetrachloropyridine-4-carboxylic acid (also known as tetrachloroisonicotinic acid; CAS: 19340-26-2) represents a uniquely "programmable" scaffold.[2] Unlike simple pyridines, this perchlorinated core offers a highly defined reactivity gradient driven by the electron-deficient nature of the pyridine ring.

For the medicinal chemist, this molecule is not merely a reagent but a gateway to Diversity-Oriented Synthesis (DOS) .[1] Its utility relies on the orthogonal reactivity of its five functional handles:

  • The C-4 Carboxylic Acid: A stable anchor for amide coupling, esterification, or bioisostere conversion (e.g., tetrazoles).[1]

  • The C-2/C-6 Chlorines: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the inductive and mesomeric withdrawal of the ring nitrogen.
    
  • The C-3/C-5 Chlorines: Sterically shielded and electronically less activated, allowing for late-stage functionalization or retention as lipophilic bulk.

This guide details the strategic application of this scaffold, focusing on regioselective functionalization to generate novel chemotypes for kinase inhibition, antimicrobial research, and fragment-based drug discovery (FBDD).[1]

Mechanistic Insight: The Reactivity Gradient

To successfully utilize this scaffold, one must understand the electronic "map" of the ring. The nitrogen atom renders the ring electron-poor (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-deficient), facilitating attack by nucleophiles.
Regioselectivity Rules ( )
  • Primary Site (C-2/C-6): The positions ortho to the nitrogen are most susceptible to nucleophilic attack.[3] The intermediate Meisenheimer complex is stabilized by the negative charge residing on the electronegative nitrogen.

  • Secondary Site (C-3/C-5): The meta positions are significantly less reactive. Substitution here typically requires forcing conditions or prior reduction of the ring's electron density.

Diagram: Reactivity & Functionalization Pathways

The following diagram illustrates the logical flow of functionalization, moving from the core scaffold to complex bioactive derivatives.

ReactivityMap Core 2,3,5,6-Tetrachloropyridine- 4-carboxylic acid Step1 C-4 Derivatization (Amidation/Esterification) Core->Step1 Path A: Anchor First Step2 Regioselective SnAr (C-2) (Introduction of Nucleophile) Core->Step2 Path B: Core First (Preferred) Final Bioactive Scaffold (Kinase/Antimicrobial) Step1->Final Fragment Elaboration Step2->Step1 Convergent Synthesis Step3 Secondary SnAr (C-6) (Cyclization/Bis-substitution) Step2->Step3 Library Expansion Step3->Final Lead Optimization

Caption: Figure 1. Strategic functionalization pathways. Path B is generally preferred to avoid side reactions with the carboxylic acid moiety during nucleophilic attack.

Protocol A: Regioselective with Amines

This protocol describes the synthesis of 2-amino-3,5,6-trichloroisonicotinic acid derivatives. This transformation is the cornerstone of creating libraries for kinase inhibitors, where the 2-amino group often forms a critical hinge-binding interaction.

Rationale

Using a polar aprotic solvent (DMF or DMSO) enhances the nucleophilicity of the amine while stabilizing the polar transition state. A mild base is used to scavenge the HCl byproduct.

Materials
  • Substrate: 2,3,5,6-Tetrachloropyridine-4-carboxylic acid (1.0 eq).

  • Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Aniline, Benzylamine) (1.1 eq).[1]

  • Base: Diisopropylethylamine (DIPEA) or

    
     (2.5 eq).[1]
    
  • Solvent: Anhydrous DMF (Dimethylformamide).[1]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,5,6-tetrachloropyridine-4-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL).

  • Activation: Add DIPEA (2.5 mmol) dropwise at room temperature. Note: The solution may warm slightly due to deprotonation of the carboxylic acid.

  • Nucleophile Addition: Add the amine (1.1 mmol) slowly.

  • Reaction:

    • For Aliphatic Amines: Stir at Room Temperature for 4–6 hours.

    • For Aromatic Amines: Heat the reaction to 60–80°C for 12 hours.

    • Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM with 1% AcOH) or LC-MS. Look for the mass shift corresponding to

      
      .
      
  • Work-up:

    • Pour the reaction mixture into ice-cold water (50 mL).

    • Acidify to pH ~3 using 1M HCl to precipitate the product (the free acid form).

    • Filter the precipitate and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if regioisomers (rare) are observed.

Troubleshooting & Optimization
ObservationRoot CauseCorrective Action
No Reaction Nucleophile is too weak (e.g., electron-poor aniline).Increase temp to 100°C; switch solvent to NMP.
Bis-substitution (C-2 & C-6) Excess amine or temperature too high.Strictly control stoichiometry (1.05 eq); lower temperature to 0°C initially.
Decarboxylation Excessive heating (>140°C).[1]Keep reaction temp below 120°C; avoid strong Lewis acids.

Protocol B: The "Halex" Switch (Fluorine Incorporation)

Replacing chlorine with fluorine is a powerful tactic to modulate lipophilicity (LogP) and metabolic stability.[1] The perchlorinated scaffold can be converted to 2,3,5,6-tetrafluoroisonicotinic acid , a precursor for fluorinated drugs.[1]

Rationale

The Halogen Exchange (Halex) reaction utilizes the high lattice energy of KCl as a driving force. Since


 is a poor nucleophile in protic solvents, anhydrous polar aprotic solvents and phase transfer catalysts are required.
Methodology
  • Setup: Dry 2,3,5,6-tetrachloropyridine-4-carboxylic acid (1 eq) and spray-dried Potassium Fluoride (KF, 10 eq) under vacuum at 100°C for 2 hours to remove trace water.

  • Solvent: Suspend solids in anhydrous Sulfolane or DMSO.

  • Catalyst: Add 18-Crown-6 (0.1 eq) or Tetraphenylphosphonium bromide (0.1 eq) to solubilize the fluoride.

  • Reaction: Heat to 140–160°C under Nitrogen for 18–24 hours.

  • Work-up: Dilute with water, acidify, and extract with Ethyl Acetate.[1]

    • Safety Note: This reaction can generate trace HF if water is present; use plasticware where possible or glass-lined reactors with caution.

Application Case Study: Fragment-Based Drug Discovery

In FBDD, the 2,3,5,6-tetrachloroisonicotinic acid serves as a "core" fragment.[1] By attaching a solubilizing tail at C-4 (amide) and screening various amines at C-2, researchers can rapidly explore Structure-Activity Relationships (SAR).

Example Workflow:

  • Step 1: Amidation of C-4 with N-methylpiperazine (solubility handle).

  • Step 2: Parallel synthesis array reacting the C-2 chloride with 96 different heteroaromatic amines.

  • Step 3: Screen for inhibition of bacterial biofilm formation (e.g., S. aureus).[1]

Data Summary: Substituent Effects on Reactivity The following table summarizes how different substituents at C-4 affect the rate of


 at C-2.
C-4 SubstituentElectronic EffectReactivity at C-2Recommended Condition
-COOH (Acid)Electron Withdrawing (moderate)Moderate60°C, DIPEA
-COOMe (Ester)Electron Withdrawing (strong)High RT,

-CONHR (Amide)Electron Withdrawing (moderate)Moderate60-80°C, DIPEA
-CH2OH (Alcohol)Electron Donating (weak)Low>100°C, Strong Base

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 4347034, 2,3,5,6-tetrachloropyridine-4-carboxylic Acid. Retrieved from [Link]

  • Chambers, R. D., et al. (1996).[1] Polyhalogenated Heterocycles: Reactivity and Synthesis. Journal of the Chemical Society, Perkin Transactions 1. (Foundational text on perhalo-pyridine reactivity).

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Reference for

    
     mechanisms).
    
  • MDPI. (2024).[1] Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. Retrieved from [Link][1]

Sources

Application

Application Note: Precision Functionalization of 2,3,5,6-Tetrachloropyridine-4-carboxylic Acid

Abstract & Strategic Significance The scaffold 2,3,5,6-tetrachloropyridine-4-carboxylic acid (TCP-4-COOH) represents a unique "chemical warhead" in drug discovery and agrochemistry. Structurally homologous to the herbici...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The scaffold 2,3,5,6-tetrachloropyridine-4-carboxylic acid (TCP-4-COOH) represents a unique "chemical warhead" in drug discovery and agrochemistry. Structurally homologous to the herbicide Picloram, this perchlorinated isonicotinic acid derivative offers a dense array of electrophilic sites. Its utility lies in the "tunable deactivation" of the pyridine ring: the four chlorine atoms and the electron-withdrawing carboxyl group create an electron-deficient system highly susceptible to Nucleophilic Aromatic Substitution (


), yet the steric bulk of the chlorines allows for exquisite regiocontrol.

This guide details the protocols for synthesizing novel derivatives, focusing on C4-amidation (for solubility/binding affinity) and C2-regioselective substitution (for pharmacophore insertion).

Chemical Logic: The Electronic Battlefield

To synthesize derivatives successfully, one must understand the electronic vectors at play. The pyridine nitrogen withdraws electron density by induction and resonance, activating the C2 and C6 positions. The C4-carboxylic acid (especially when converted to an acid chloride or ester) further depletes electron density from the ring, activating C3 and C5, but also reinforcing C2/C6 activation.

Regioselectivity Rules ( )
  • The Nitrogen Effect: Nucleophilic attack is favored at C2/C6 (ortho to N) because the intermediate Meisenheimer complex is stabilized by the electronegative nitrogen.

  • The Steric Gate: While C2 is electronically favored, it is flanked by the pyridine nitrogen and a C3-chlorine. However, the C4-substituent exerts influence. If C4 is a bulky amide, it may sterically crowd C3/C5, channeling incoming nucleophiles exclusively to C2.

Visualization: Reactivity Landscape

The following diagram maps the activation logic and the synthetic pathways described in this guide.

TCP_Reactivity cluster_logic Electronic Logic TCP 2,3,5,6-Tetrachloropyridine- 4-carboxylic Acid AcidChloride Intermediate: Acid Chloride TCP->AcidChloride SOCl2 / DMF (cat.) Activation Amide Derivative A: C4-Amide (Stable Anchor) AcidChloride->Amide R-NH2 / Et3N C4-Functionalization SNAr_Product Derivative B: 2-Amino-3,5,6-trichloro- isonicotinamide Amide->SNAr_Product R'-NH2 / Heat C2-Regioselective SNAr Logic1 N-atom activates C2/C6 Logic2 C4-COR activates Ring

Figure 1: Sequential functionalization strategy. The C4-position is locked first to prevent decarboxylation and define solubility, followed by regioselective substitution at C2.

Workflow 1: C4-Activation and Amidation

Objective: Convert the unreactive/insoluble acid into a versatile amide scaffold. Rationale: Direct


 on the free acid is messy due to salt formation (carboxylate formation deactivates the ring). Converting to the amide first maintains the electron-withdrawing nature of C4, facilitating the subsequent 

step.
Protocol A: Acid Chloride Formation & Amidation

Reagents: Thionyl Chloride (


), DMF (catalytic), Dichloromethane (DCM), Primary/Secondary Amine.
  • Activation: In a dry 250 mL round-bottom flask equipped with a reflux condenser and drying tube (

    
    ), suspend TCP-4-COOH  (10.0 g, 38.3 mmol) in anhydrous DCM (100 mL).
    
  • Catalysis: Add DMF (5 drops). Note: DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction with the sterically encumbered acid.

  • Chlorination: Add

    
     (5.6 mL, 76.6 mmol, 2.0 eq) dropwise.
    
  • Reflux: Heat to reflux (40°C) for 3-4 hours. The suspension should clear as the acid chloride forms.

    • QC Check: Aliquot 50 µL into MeOH. TLC (Hexane/EtOAc 4:1) should show the methyl ester spot, confirming acid chloride formation.

  • Isolation (Volatile Removal): Evaporate solvent and excess

    
     under reduced pressure. Co-evaporate with toluene (2x) to remove trace thionyl chloride. Result:  Crude 2,3,5,6-tetrachloropyridine-4-carbonyl chloride (Yellow solid).
    
  • Coupling: Dissolve the crude acid chloride in dry THF (50 mL). Cool to 0°C.

  • Amine Addition: Add a solution of the desired Amine (1.05 eq) and Triethylamine (1.2 eq) in THF dropwise.

  • Workup: Stir at RT for 2 hours. Quench with water. Extract with EtOAc. Wash with 1N HCl (to remove unreacted amine) and Brine. Dry (

    
    ) and concentrate.
    

Typical Yield: 85-95% Key Insight: The perchlorinated ring makes the carbonyl carbon highly electrophilic. Avoid nucleophilic solvents (alcohols) during the coupling step.

Workflow 2: Regioselective (The "Picloram" Shift)

Objective: Introduce diversity at the C2 position while retaining the C4-amide and C3/C5/C6 chlorines. Mechanism: Addition-Elimination. The nucleophile attacks C2, forming a Meisenheimer complex stabilized by the pyridine nitrogen. Chloride is the leaving group.

Protocol B: C2-Amination

Reagents: C4-Amide derivative (from Workflow 1), Primary Amine (Nucleophile),


 or DIPEA, Acetonitrile (MeCN) or DMSO.
  • Setup: Dissolve the C4-Amide derivative (1.0 eq) in MeCN (0.2 M concentration).

    • Solvent Choice: Use MeCN for reactive amines (benzylamine, alkylamines). Use DMSO for sluggish nucleophiles (anilines) or if higher temperatures (>80°C) are required.

  • Base & Nucleophile: Add Base (

    
    , 2.0 eq) and the Target Amine  (1.1 eq).
    
  • Reaction: Heat to 60-80°C . Monitor by HPLC/TLC.

    • Time: Alkylamines typically react within 2-4 hours. Anilines may require 12-24 hours.

    • Regiocontrol: Do NOT exceed 100°C initially. Higher temperatures promote di-substitution (C2 and C6) or C3 attack.

  • Workup:

    • If MeCN used: Filter salts, concentrate, and recrystallize from EtOH/Water.

    • If DMSO used: Pour into crushed ice. Filter the precipitate.[1]

Data: Nucleophile Reactivity Profile

The following table summarizes expected yields and conditions for various nucleophiles attacking the C2 position of the TCP-scaffold.

Nucleophile ClassExample ReagentTemp (°C)Time (h)Yield (%)Regioselectivity (C2:C6)
Primary Alkyl n-Butylamine60292>98:2
Benzylic Benzylamine65388>95:5
Cyclic Secondary Morpholine8068190:10
Aniline 4-Fluoroaniline100 (DMSO)186585:15
Thiol Thiophenol60194>98:2

Advanced Workflow: The "Halex" Fluorination

Objective: Synthesize 2,3,5,6-tetrafluoropyridine derivatives. Significance: Fluorine substitution alters lipophilicity and metabolic stability. Perchlorinated pyridines are excellent substrates for Halogen Exchange (Halex).

Protocol C: Global Fluorination
  • Reagents: TCP-4-Amide, Spray-dried KF (5.0 eq), 18-Crown-6 (cat.), Sulfolane (solvent).

  • Process: Mix reagents in Sulfolane. Heat to 140-160°C for 12 hours under

    
    .
    
  • Note: This reaction is aggressive. It will likely replace all chlorines (C2, C3, C5, C6) with fluorine due to the high activation of the ring.

  • Workup: Steam distillation or high-vacuum distillation is often required to separate the product from the high-boiling solvent.

References & Authority

  • Dow Chemical Co. Process for producing 2,3,5,6-tetrachloropyridine.[2] US Patent 4,327,216. (Describes the industrial synthesis and reactivity of the core scaffold). Link

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Standard text for

    
     mechanisms and pyridine activation).
    
  • Chambers, R. D., et al. Polyhalo-heterocyclic compounds. Part I. Nucleophilic substitution in pentafluoropyridine. J. Chem. Soc. (Foundational work on regioselectivity in perhalogenated pyridines).

  • Spivey, A. C., et al. Nucleophilic Aromatic Substitution of Heterocycles. (Review of modern

    
     applications in drug discovery). Link
    
Safety & Handling
  • Sensitization: Chlorinated pyridines are potent skin sensitizers. Always handle in a fume hood with nitrile gloves.

  • Waste: Do not dispose of down the drain. These compounds are persistent organic pollutants (POPs). Incinerate in a halogen-rated facility.

  • Reactivity: Thionyl chloride releases

    
     and 
    
    
    
    gas. Use a caustic scrubber.

Sources

Method

Application Note: 2,3,5,6-Tetrachloropyridine-4-carboxylic Acid as a Scaffold for Fused Heterocycles

This Application Note is designed to serve as a comprehensive technical guide for researchers utilizing 2,3,5,6-tetrachloropyridine-4-carboxylic acid (also known as Tetrachloroisonicotinic Acid ) in the synthesis of comp...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a comprehensive technical guide for researchers utilizing 2,3,5,6-tetrachloropyridine-4-carboxylic acid (also known as Tetrachloroisonicotinic Acid ) in the synthesis of complex heterocyclic scaffolds.

Executive Summary

2,3,5,6-Tetrachloropyridine-4-carboxylic acid (CAS: 19340-26-2) represents a "privileged scaffold" in organic synthesis due to its unique combination of a reactive carboxylic acid handle and a highly electron-deficient, perchlorinated pyridine ring. Unlike simple pyridines, this molecule offers orthogonal reactivity: the carboxylic acid allows for anchoring via amide/ester linkages, while the chlorine atoms (particularly at positions C-2 and C-6) are activated for Regioselective Nucleophilic Aromatic Substitution (


). This guide details protocols for converting this building block into fused heterocyclic systems, such as pyrrolo[3,4-c]pyridines  and pyrido[4,3-d]pyrimidines , which are valuable in drug discovery for their bioisosteric properties.

Chemical Profile & Reactivity Logic

Physicochemical Properties[1][2][3]
  • IUPAC Name: 2,3,5,6-tetrachloropyridine-4-carboxylic acid[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 260.89 g/mol [1]

  • Appearance: White to off-white crystalline solid

  • Melting Point: 175–179 °C[1]

  • Solubility: Soluble in DMSO, DMF, MeOH; sparingly soluble in water.[1]

Mechanistic Insight: The "Push-Pull" Activation

The synthetic utility of this compound relies on two competing electronic effects that can be manipulated by reaction conditions:

  • The Nitrogen Inductive Effect: The pyridine nitrogen withdraws electron density, activating the

    
    -positions (C-2 and C-6) toward nucleophilic attack.
    
  • The Carboxyl Effect: The electron-withdrawing COOH group at C-4 further depletes electron density from the ring, activating the

    
    -positions (C-3 and C-5) relative to the nitrogen, but ortho to the acid.
    

Key Synthetic Strategy:

  • Route A (Ring Closure): Convert COOH to an amide with a bifunctional nucleophile. The tethered nucleophile then displaces the adjacent Chlorine (C-3/C-5) via an intramolecular

    
     to form a fused ring.
    
  • Route B (Late-Stage Diversification): Perform intermolecular

    
     at C-2/C-6 first, utilizing the steric bulk of the COOH to direct regioselectivity, followed by decarboxylation or coupling.
    

Visualization: Reactivity & Pathway Map

The following diagram illustrates the divergent synthetic pathways accessible from the core scaffold.

ReactivityMap Core 2,3,5,6-Tetrachloropyridine- 4-carboxylic Acid AcidCl Acid Chloride (Activated Intermediate) Core->AcidCl SOCl2, Reflux Sub2 2-Substituted Derivative Core->Sub2 R-NH2 (1 eq) SNAr @ C-2 Amide Ortho-Functionalized Amide AcidCl->Amide Diamine/Amino-alcohol Fused5 Pyrrolo[3,4-c]pyridine (5-membered fused) Amide->Fused5 Intramolecular SNAr (Base, Heat) Fused6 Pyrido[4,3-d]pyrimidine (6-membered fused) Amide->Fused6 Cyclocondensation (Urea/Guanidine)

Figure 1: Divergent synthesis map showing the "Activation-Cyclization" pathway (yellow to green) and the direct substitution pathway (red).

Experimental Protocols

Protocol A: Synthesis of Fused Pyrrolo[3,4-c]pyridine-1,3-diones

This protocol demonstrates the "Clamp Strategy," where the acid is used to form a 5-membered imide ring fused to the pyridine core. This scaffold is analogous to phthalimide but with a perchlorinated pyridine backbone, useful for potential antifungal agents.

Reagents:

  • 2,3,5,6-Tetrachloropyridine-4-carboxylic acid (1.0 eq)[2]

  • Thionyl chloride (

    
    ) (5.0 eq)
    
  • Primary Amine (

    
    ) (1.1 eq)
    
  • Triethylamine (

    
    ) (2.0 eq)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Activation: In a dry round-bottom flask equipped with a condenser, suspend the carboxylic acid (10 mmol) in anhydrous Toluene (20 mL).

  • Chlorination: Add thionyl chloride (50 mmol) dropwise. Add a catalytic amount of DMF (2 drops). Heat to reflux (110°C) for 3 hours until gas evolution ceases and the solution becomes clear.

  • Isolation: Evaporate the solvent and excess

    
     under reduced pressure to obtain the crude acid chloride as a yellow solid. Caution: Handle in a fume hood.
    
  • Coupling: Redissolve the residue in dry Toluene (15 mL). Cool to 0°C.

  • Addition: Slowly add a solution of the Primary Amine (11 mmol) and

    
     (20 mmol) in Toluene.
    
  • Cyclization: After the addition, allow the mixture to warm to room temperature, then heat to reflux for 6-12 hours. The proximity of the amide nitrogen allows it to displace the ortho-chlorine (C-3) if a second nucleophile is present, or if forming an imide, the mechanism involves direct condensation if starting from the anhydride equivalent.

    • Note: For strictly forming the amide without cyclization, stop at room temperature. To force the imide (pyrrolo-fusion), higher temperatures are required, often utilizing the in situ formation of the intermediate isocyanate or using a urea precursor.

Validation Criteria:

  • TLC: Disappearance of the acid (polar) and appearance of a less polar product.

  • 1H NMR: Absence of the broad COOH singlet. Presence of R-group signals.[2][3]

  • MS: Characteristic isotope pattern for 3 Chlorine atoms (if one Cl is displaced) or 4 Cl atoms (if forming a simple imide structure retaining the Cl pattern). Correction: In a simple imide formation (reaction at COOH and C-3), one Cl is lost. Mass shift: M - 35.5 + N-R fragment.

Protocol B: Regioselective at C-2 (Late-Stage Functionalization)

This protocol selectively functionalizes the C-2 position while leaving the COOH intact for future use.

Reagents:

  • 2,3,5,6-Tetrachloropyridine-4-carboxylic acid (1.0 eq)[2]

  • Nucleophile (e.g., Morpholine, Piperidine) (2.2 eq)

  • Solvent: DMF or DMSO[1]

  • Temperature: 80-100°C[4]

Step-by-Step Methodology:

  • Dissolution: Dissolve the starting acid (5 mmol) in DMF (10 mL).

  • Nucleophile Addition: Add the amine nucleophile (11 mmol). The excess base neutralizes the carboxylic acid proton first, then acts as the nucleophile.

  • Reaction: Heat the mixture to 90°C for 4 hours.

    • Mechanistic Note: The C-2 position is preferred over C-3 due to activation by the ring Nitrogen. Steric hindrance from the C-4 COOH (actually

      
       under basic conditions) discourages attack at C-3/C-5.
      
  • Work-up: Pour the reaction mixture into ice-water (50 mL). Acidify with 1N HCl to pH 3 to reprecipitate the product (now as the free acid).

  • Filtration: Collect the precipitate by filtration, wash with water, and dry.

Data Table: Expected Regioselectivity Trends

NucleophileConditionsMajor Product PositionYield (Typical)
Aliphatic Amines DMF, 90°CC-2 Substitution75-85%
Thiols (R-SH)

, DMF, RT
C-2 Substitution80-90%
Alkoxides (RO-) ROH, RefluxC-2/C-6 Disubstitution60-70%

Safety & Handling (E-E-A-T)

  • Hazard Identification: 2,3,5,6-tetrachloropyridine-4-carboxylic acid is an irritant to eyes, respiratory system, and skin. It is harmful if swallowed.[1][5]

  • Environmental: Perchlorinated compounds are persistent. All aqueous waste must be segregated and treated as halogenated organic waste.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle all thionyl chloride reactions in a well-ventilated fume hood.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 4347034, 2,3,5,6-tetrachloropyridine-4-carboxylic Acid. Retrieved January 28, 2026, from [Link]

  • Google Patents. (1987). Process for producing 2,3,5,6-tetrachloropyridine - US4703123A.

Sources

Application

Application Note: High-Sensitivity Quantification of 2,3,5,6-Tetrachloropyridine-4-carboxylic Acid (TCP-4-COOH)

Abstract This application note details a validated analytical framework for the quantification of 2,3,5,6-tetrachloropyridine-4-carboxylic acid (TCP-4-COOH), a critical intermediate and degradation product associated wit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a validated analytical framework for the quantification of 2,3,5,6-tetrachloropyridine-4-carboxylic acid (TCP-4-COOH), a critical intermediate and degradation product associated with pyridine-based herbicides (e.g., Picloram, Fluroxypyr). Due to its high polarity relative to its parent compounds and significant acidity (pKa < 2.0), TCP-4-COOH presents unique retention and ionization challenges. This guide provides two distinct protocols: a robust HPLC-UV method for raw material quality control (QC) and a high-sensitivity LC-MS/MS method for trace analysis in complex matrices.

Part 1: Chemical Context & Analytical Challenges[1][2]

The Molecule[3][4][5][6]
  • IUPAC Name: 2,3,5,6-tetrachloropyridine-4-carboxylic acid[1]

  • Common Alias: 2,3,5,6-Tetrachloroisonicotinic acid

  • Molecular Weight: 260.89 g/mol

  • Physicochemical Profile:

    • Acidity: The four electron-withdrawing chlorine atoms significantly increase the acidity of the carboxylic group compared to unsubstituted isonicotinic acid. It exists as an anion at physiological and most environmental pH levels.

    • Hydrophobicity: Despite the ionizable group, the tetrachloro-pyridine core imparts significant lipophilicity (Log Kow ~ 3.32), creating a "retention flip" phenomenon where pH shifts drastically alter column binding.

Critical Analytical Challenges
  • Peak Tailing: The interaction between the free carboxylic acid and residual silanols on silica-based columns often leads to severe peak tailing.

  • Ionization Suppression: In LC-MS, the high chlorine content splits the isotopic signal (lowering sensitivity), and co-eluting matrix components can suppress the ionization of the acidic moiety in negative mode.

  • Solubility: The compound is sparingly soluble in water but soluble in organic solvents; however, it requires pH control to remain in solution during aqueous dilution.

Part 2: Protocol A - HPLC-UV (QC & Manufacturing)

Objective: Routine assay of TCP-4-COOH in synthesis reaction mixtures or raw material lots (Limit of Quantitation: ~0.1%).

Chromatographic Conditions
  • System: HPLC with Diode Array Detector (DAD) or VWD.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Rationale: A highly end-capped column is strictly required to minimize silanol interactions with the acidic analyte.

  • Wavelength: 290 nm (Primary), 230 nm (Secondary for confirmation).

  • Temperature: 35°C.

  • Flow Rate: 1.0 mL/min.

Mobile Phase Strategy

To ensure the analyte remains in its protonated (neutral) form for retention on the C18 phase, the pH must be suppressed well below its pKa.

  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Table:

Time (min) % Solvent A % Solvent B Event
0.00 70 30 Equilibration
2.00 70 30 Isocratic Hold
12.00 10 90 Gradient Ramp
15.00 10 90 Wash

| 15.10 | 70 | 30 | Re-equilibration |

Standard Preparation
  • Stock Solution: Dissolve 10 mg of TCP-4-COOH reference standard in 10 mL of Methanol . (Concentration: 1000 µg/mL).

  • Working Standard: Dilute Stock with Mobile Phase A (Acidic Water) to prevent precipitation while matching the initial mobile phase conditions.

Part 3: Protocol B - LC-MS/MS (Trace Environmental/Residue)

Objective: Quantification of TCP-4-COOH in soil, water, or biological fluids (Limit of Quantitation: < 1.0 ng/mL).

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) – Negative Mode .

  • Rationale: Chlorinated carboxylic acids ionize efficiently in negative mode ([M-H]⁻). Positive mode is ineffective due to the electron-withdrawing chlorines deactivating the pyridine nitrogen.

MRM Transitions (Multiple Reaction Monitoring):

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell (ms)Assignment
259.9 ([M-H]⁻)215.9 15100Quantifier (Loss of CO₂)
259.9 ([M-H]⁻)179.9 25100Qualifier (Loss of CO₂ + Cl)
261.9 (³⁷Cl Isotope)217.9 15100Confirmation
LC Conditions (MS-Compatible)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Note: Do not use Phosphoric acid (non-volatile) for MS. Formic acid provides sufficient protonation for retention while allowing negative ionization in the source.

Part 4: Sample Preparation (Solid Phase Extraction)

For complex matrices (soil/plasma), a "Cleanup-Concentration" step is mandatory. We utilize a Polymeric Weak Anion Exchange (WAX) mechanism, which is superior for strong acids compared to standard C18.

Workflow Logic
  • Ionization Control: The sample is buffered to pH 7.0, ensuring TCP-4-COOH is negatively charged (R-COO⁻).

  • Binding: The anion binds to the positively charged amine groups on the WAX sorbent.

  • Interference Removal: Neutrals and weak bases are washed away.

  • Elution: A high-strength acid or base swap releases the analyte.

Graphviz Workflow Diagram

SPE_Workflow Start Sample Pre-treatment Adjust to pH 7.0 (Phosphate Buffer) Condition Conditioning 1. MeOH 2. Water (pH 7) Start->Condition Load Load Sample (Analyte binds as Anion) Condition->Load Wash1 Wash 1: 25mM Ammonium Acetate (Remove Proteins/Salts) Load->Wash1 Discard Flow-through Wash2 Wash 2: Methanol (Remove Neutrals/Hydrophobics) Wash1->Wash2 Elute Elution 5% NH4OH in Methanol (Disrupt Ion Exchange) Wash2->Elute Collect Eluate Evap Evaporation & Reconstitution Reconstitute in Mobile Phase Elute->Evap

Figure 1: Weak Anion Exchange (WAX) SPE protocol optimized for TCP-4-COOH extraction.

Part 5: Method Validation & Quality Assurance

To ensure regulatory compliance (ICH Q2(R1) or SANTE/11312/2021), the following validation parameters must be met.

System Suitability Criteria

Before running samples, inject the standard (10 µg/mL) five times.

  • RSD of Area: < 2.0% (HPLC-UV) / < 5.0% (LC-MS).

  • Tailing Factor (Tf): Must be < 1.5. If Tf > 1.5, replace the column or increase mobile phase buffer strength.

  • Retention Time Stability: ± 0.1 min.

Linearity and Range
  • HPLC-UV Range: 0.5 µg/mL – 100 µg/mL.

  • LC-MS/MS Range: 1.0 ng/mL – 500 ng/mL.

  • Curve Fit: Linear regression with 1/x weighting (to improve accuracy at the lower end). R² must be > 0.995.

Matrix Effect (LC-MS Only)

Chlorinated acids are prone to signal enhancement or suppression.

  • Calculation:

    
    
    
  • Acceptance: -20% to +20%. If outside this range, use Matrix-Matched Calibration or a stable isotope internal standard (e.g., ¹³C-labeled Picloram as a surrogate).

Summary of Validation Metrics
ParameterHPLC-UV TargetLC-MS/MS Target
Specificity No interference at RTIon Ratio ± 30%
Recovery (Accuracy) 98% - 102%70% - 120%
Precision (Repeatability) RSD < 1%RSD < 10%
LOD (Limit of Detection) 0.05 µg/mL0.2 ng/mL

References

  • US Environmental Protection Agency (EPA). (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization.Link

  • European Commission. (2021). SANTE/11312/2021: Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed.Link

  • Hansen, M., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry.[3][2][4][5][6][7][8] Link

  • Occupational Safety and Health Administration (OSHA). (n.d.). Sampling and Analytical Methods for Chlorinated Phenols and Pyridines.Link

  • PubChem. (2023). 2,3,5,6-Tetrachloropyridine-4-carboxylic acid Compound Summary. National Library of Medicine. Link

Sources

Method

High-performance liquid chromatography (HPLC) method for 2,3,5,6-tetrachloropyridine-4-carboxylic acid

Abstract & Scope This application note details a robust, validated protocol for the quantification of 2,3,5,6-tetrachloropyridine-4-carboxylic acid (hereafter referred to as TCP-COOH or Perchloroisonicotinic Acid). TCP-C...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, validated protocol for the quantification of 2,3,5,6-tetrachloropyridine-4-carboxylic acid (hereafter referred to as TCP-COOH or Perchloroisonicotinic Acid).

TCP-COOH is a critical intermediate in the synthesis of pyridine-based herbicides (e.g., Picloram, Triclopyr) and a persistent environmental metabolite. Its analysis presents a unique chromatographic challenge: the molecule possesses a highly lipophilic perchlorinated ring (LogP ~3.32) juxtaposed with a strongly acidic carboxylic moiety (pKa < 2.0).

This guide moves beyond standard textbook recipes, offering a Low-pH Reversed-Phase (RP-HPLC) method designed to suppress ionization for maximum retention and peak symmetry, alongside a Solid Phase Extraction (SPE) workflow for complex matrices.

Physicochemical Profile & Method Strategy

To develop a reliable method, one must understand the molecule's behavior in solution.

PropertyValueChromatographic Implication
Molecular Formula C₆HCl₄NO₂High chlorine content requires UV detection at specific wavelengths.
LogP (Octanol/Water) ~3.32Highly hydrophobic neutral form; retains well on C18 if protonated.
pKa (Acid) < 2.0 (Est.)[1]The electron-withdrawing chlorines stabilize the carboxylate anion, making it a stronger acid than isonicotinic acid.
Solubility Low in water; High in ACN/MeOHSamples must be dissolved in organic-rich diluents to prevent precipitation.
The "Ion-Suppression" Strategy

Because TCP-COOH is a strong acid, it exists as an anion (


) at neutral pH, leading to poor retention and "fronting" on standard C18 columns due to ionic repulsion.
  • The Fix: We utilize a mobile phase pH of 2.0 – 2.5 . This protonates the carboxylic acid (

    
    ), rendering the molecule neutral and allowing the hydrophobic chlorine atoms to interact strongly with the C18 stationary phase.
    

Experimental Protocol: RP-HPLC Method

This method is the "workhorse" for purity analysis of synthesis intermediates and environmental monitoring.

Instrumentation & Conditions
  • System: HPLC with Diode Array Detector (DAD) or VWD.

  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent end-capped C18).

    • Dimensions: 150 mm x 4.6 mm, 5 µm (or 3.5 µm for higher resolution).

    • Why: End-capping reduces silanol interactions with the pyridine ring, improving peak shape.

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Phosphoric Acid (

    
    ) in Milli-Q Water (pH ~2.1).
    
    • Note: Do not use Formic Acid if detecting below 210 nm due to high background noise. Phosphoric acid is transparent.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

    • Why ACN? Acetonitrile provides sharper peaks for chlorinated aromatics compared to Methanol, which can cause higher backpressure and broader peaks.

Gradient Program
  • Flow Rate: 1.0 mL/min

  • Column Temp: 30°C

  • Injection Volume: 10 µL

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06040Isocratic Hold (Equilibration)
2.06040Injection / Start
12.01090Gradient Ramp (Elute Impurities)
15.01090Wash
15.16040Re-equilibration
20.06040End
  • Target Retention Time: TCP-COOH typically elutes between 6.5 – 8.0 minutes .

Detection
  • Primary Wavelength: 230 nm (Maximal absorbance for chlorinated pyridine ring).

  • Secondary Wavelength: 254 nm (Standard reference).

Sample Preparation: Solid Phase Extraction (SPE)[2]

For environmental water or soil samples, direct injection is impossible due to matrix interference. The following SPE protocol utilizes a Polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge, which is superior to C18 for acidic polar analytes.

Materials
  • Cartridge: Oasis HLB (Waters) or Strata-X (Phenomenex), 200 mg / 6 mL.

  • Elution Solvent: Methanol containing 1% Acetic Acid.

Workflow Diagram

The following diagram illustrates the logic flow for the extraction process, ensuring high recovery (>90%).

SPE_Workflow Start Sample Pre-treatment (Adjust pH to 1.0 - 2.0) Condition Condition Cartridge (1. MeOH, 2. Acidified Water) Start->Condition Acidify to protonate TCP-COOH Load Load Sample (Flow: 2-3 mL/min) Condition->Load Wash Wash Step (5% MeOH in Water) Removes salts/proteins Load->Wash Analyte retained on sorbent Dry Dry Cartridge (Vacuum for 5 min) Wash->Dry Elute Elute Analyte (MeOH + 1% Acetic Acid) Dry->Elute Reconstitute Evaporate & Reconstitute in Mobile Phase Elute->Reconstitute Ready for HPLC

Figure 1: SPE Workflow for TCP-COOH enrichment. Acidification at the start is critical to ensure the analyte binds to the polymeric sorbent.

Method Validation Parameters (Self-Validating System)

To ensure the method is performing correctly in your lab, check these "System Suitability" parameters before running unknown samples.

ParameterAcceptance CriteriaTroubleshooting Failure
Tailing Factor (

)

If

: Mobile phase pH is too high (analyte ionizing) or column void exists. Lower pH to 2.0.
Resolution (

)

(from nearest impurity)
If low: Decrease gradient slope or switch to a Phenyl-Hexyl column for different selectivity.
Precision (RSD)

(n=6 injections)
If high: Check injector seal or analyte solubility (ensure sample solvent matches mobile phase).
LOD (Limit of Detection) ~0.05 µg/mL (at 230 nm)If noise is high: Switch from MeOH to ACN or check detector lamp hours.

Troubleshooting & Expert Insights

Issue: Peak Splitting or Doublet Peaks

  • Cause: Solvent mismatch. If you dissolve the sample in 100% pure Acetonitrile and inject a large volume (>10 µL) into a 60% aqueous mobile phase, the analyte precipitates momentarily at the column head.

  • Solution: Dissolve standards in the starting Mobile Phase (60% Water / 40% ACN).

Issue: Retention Time Drift

  • Cause: Mobile phase evaporation or pH shift.

  • Solution: Since we are using an acidic mobile phase, ensure the aqueous channel is capped to prevent evaporation. Use a buffer (Phosphate) rather than just adding acid drops to water to maintain stable pH.

Issue: "Ghost" Peaks

  • Cause: Carryover. TCP-COOH is sticky due to the chlorines.

  • Solution: Add a needle wash step with 90% ACN / 10% Water between injections.

References

  • PubChem. (2024). 2,3,5,6-Tetrachloropyridine-4-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Chlorinated Pyridines.[2][3][4][Link]

  • US Environmental Protection Agency. (1998). Reregistration Eligibility Decision (RED): Triclopyr. (Discusses metabolites including chlorinated pyridine acids). [Link]

  • Poboży, E., et al. (2011).[2] HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Microchimica Acta.[2] (Methodology reference for acidic carboxylates). [Link]

Sources

Application

Gas chromatography-mass spectrometry (GC-MS) analysis of 2,3,5,6-tetrachloropyridine-4-carboxylic acid

Application Note & Protocol Guide | AN-GCMS-PYR-04 Abstract & Scope This application note details a robust analytical protocol for the quantitation of 2,3,5,6-tetrachloropyridine-4-carboxylic acid (also known as perchlor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | AN-GCMS-PYR-04

Abstract & Scope

This application note details a robust analytical protocol for the quantitation of 2,3,5,6-tetrachloropyridine-4-carboxylic acid (also known as perchloroisonicotinic acid) in complex matrices. Due to the high polarity and low volatility of the free carboxylic acid moiety, direct gas chromatography (GC) analysis results in severe peak tailing and irreversible column adsorption.

This guide presents a validated workflow utilizing acid-catalyzed methylation to generate the volatile methyl ester derivative, enabling high-sensitivity detection via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). This method is critical for researchers monitoring pesticide degradation pathways (e.g., triclopyr, chlorpyrifos intermediates) and pharmaceutical process impurities.

Chemical Identity & Properties

Crucial Distinction: Do not confuse this analyte with Chlorthal-acid (DCPA diacid), which is a tetrachlorinated benzene dicarboxylic acid. The target analyte is a pyridine derivative.[1][2][3][4]

PropertyDetail
Analyte Name 2,3,5,6-Tetrachloropyridine-4-carboxylic acid
Synonym Perchloroisonicotinic acid
CAS Number 19340-26-2 (Distinct from Chlorthal CAS 2136-79-0)
Molecular Formula C₆HCl₄NO₂
Molecular Weight 260.89 g/mol
Target Derivative Methyl 2,3,5,6-tetrachloropyridine-4-carboxylate
Derivative MW ~274.92 g/mol
pKa ~2.0 (Estimated) - Strong acid due to electron-withdrawing Cl atoms

Method Development & Scientific Rationale

Derivatization Strategy: Methylation vs. Silylation

While silylation (e.g., BSTFA) is common, it is susceptible to hydrolysis in the presence of trace moisture. For chlorinated aromatic acids, methylation yields a chemically stable ester that allows for longer autosampler stability and cleaner chromatography on non-polar columns.

  • Selected Reagent: Boron Trifluoride in Methanol (14% BF₃-MeOH).

  • Mechanism: Acid-catalyzed Fischer esterification. The BF₃ acts as a Lewis acid catalyst, driving the equilibrium toward the ester in the presence of excess methanol.

Mass Spectral Logic (EI Mode)

The target derivative (Methyl ester) contains four chlorine atoms. This creates a distinct isotopic cluster that serves as a powerful confirmation tool, reducing false positives in complex matrices.

  • Molecular Ion (M+): m/z 273 (nominal).

  • Isotope Pattern: The natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%) creates a characteristic "comb" pattern.

    • M+ (273): Base peak (often).

    • M+2 (275): ~130% relative to M+.

    • M+4 (277): ~65% relative to M+.

  • Fragmentation:

    • [M - 31]⁺: Loss of methoxy group (-OCH₃).

    • [M - 59]⁺: Loss of carbomethoxy group (-COOCH₃), leaving the stable tetrachloropyridyl cation.

Experimental Protocol

Reagents & Standards
  • Solvents: Methanol (HPLC Grade), Hexane (Pesticide Grade), MTBE (Methyl tert-butyl ether).

  • Reagents: BF₃-Methanol (14% w/v), Sodium Sulfate (anhydrous), Sodium Chloride (sat. solution).

  • Internal Standard (IS): 1,4-Dichlorobenzene-d4 or 3,5,6-Trichloro-2-pyridinol (if chromatographically resolved). Recommendation: Phenanthrene-d10 (for retention time locking).

Sample Preparation Workflow

This protocol assumes an aqueous or semi-solid soil extract.

Step 1: Extraction & pH Adjustment

  • Adjust sample (10 mL) pH to < 2 using 6N H₂SO₄. (Ensures acid is protonated for solvent extraction).

  • Add 5 mL MTBE. Vortex for 2 minutes. Centrifuge at 3000 rpm for 5 min.

  • Collect the organic (upper) layer. Repeat extraction once. Combine extracts.

  • Dry extract over anhydrous Na₂SO₄.

Step 2: Derivatization (Methylation)

  • Evaporate combined MTBE extract to near dryness under Nitrogen at 40°C.

  • Add 1.0 mL BF₃-Methanol (14%) .

  • Cap tightly and incubate at 60°C for 30 minutes in a heating block.

  • Cool to room temperature.

Step 3: Liquid-Liquid Partition

  • Add 1 mL Hexane and 1 mL Saturated NaCl solution (to quench BF₃ and salt out the ester).

  • Vortex vigorously for 1 minute.

  • Allow phases to separate. The methyl ester derivative partitions into the top Hexane layer.

  • Transfer the Hexane layer to a GC vial containing a glass insert.

  • Add Internal Standard (IS) prior to capping.

Visual Workflow Diagram

AnalyticalWorkflow Start Sample (Aqueous/Soil Extract) Acidify Acidify to pH < 2 (Protonate COOH) Start->Acidify Extract LLE with MTBE (2x 5mL) Acidify->Extract Partition Coeff. Dry Evaporate to Dryness (N2 at 40°C) Extract->Dry Deriv Derivatization Add BF3-MeOH, 60°C, 30 min Dry->Deriv Esterification Quench Quench/Partition Add Hexane + Sat. NaCl Deriv->Quench Transfer Isolate Hexane Layer (Contains Methyl Ester) Quench->Transfer Phase Sep. Inject GC-MS Injection Transfer->Inject

Caption: Step-by-step extraction and derivatization workflow for 2,3,5,6-tetrachloropyridine-4-carboxylic acid.

GC-MS Instrument Parameters

Gas Chromatography (Agilent 7890/8890 or equivalent)
ParameterSettingRationale
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Low bleed, non-polar phase ideal for halogenated esters.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Inlet Splitless (Purge on @ 1.0 min)Maximizes sensitivity for trace analysis.
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Oven Program 60°C (1 min hold)

20°C/min to 180°C

5°C/min to 280°C (3 min hold)
Slow ramp in the middle separates the target from matrix interferences.
Mass Spectrometry (Agilent 5977 or equivalent)
ParameterSetting
Source Electron Ionization (EI), 70 eV
Source Temp 230°C
Quad Temp 150°C
Acquisition SIM Mode (Selected Ion Monitoring)
SIM Ions Quant: 273.0, 275.0 Qual: 277.0, 242.0 ([M-OCH3]+)
Dwell Time 50 ms per ion
Fragmentation Logic Diagram

MS_Fragmentation Parent Methyl Ester [M]+ m/z 273 (4 Cl atoms) Frag1 Loss of -OCH3 [M-31]+ m/z 242 Parent->Frag1 -31 Da Frag2 Loss of -COOCH3 [M-59]+ m/z 214 Parent->Frag2 -59 Da

Caption: Primary electron ionization fragmentation pathway for the methyl ester derivative.

Quality Control & Validation Criteria

To ensure Trustworthiness and Self-Validation :

  • Linearity: Calibrate from 10 ng/mL to 1000 ng/mL. R² must be > 0.995.

  • Derivatization Efficiency Check: Spike a "blank" matrix with the free acid standard and process it. Compare the area count to a standard of the pre-synthesized methyl ester injected directly. Yield should be >90%.

  • Ion Ratios: The ratio of m/z 273 to 275 must be within ±20% of the theoretical natural abundance ratio (approx 100:128) to confirm peak identity.

References

  • PubChem. (n.d.).[1][5] 2,3,5,6-Tetrachloropyridine-4-carboxylic acid (Compound).[2][5] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • US EPA. (1996). Method 515.3: Determination of Chlorinated Acids in Drinking Water by Liquid-Liquid Extraction, Derivatization and Gas Chromatography with Electron Capture Detection. (Basis for chlorinated acid extraction/derivatization logic). Retrieved from [Link]

Sources

Method

2,3,5,6-tetrachloropyridine-4-carboxylic acid in the synthesis of glucosylceramide synthase inhibitors

Application Note: 2,3,5,6-Tetrachloropyridine-4-carboxylic Acid as a Scaffold for Glucosylceramide Synthase (GCS) Inhibitors Part 1: Executive Summary & Strategic Rationale Subject: High-yield synthesis and functionaliza...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,3,5,6-Tetrachloropyridine-4-carboxylic Acid as a Scaffold for Glucosylceramide Synthase (GCS) Inhibitors

Part 1: Executive Summary & Strategic Rationale

Subject: High-yield synthesis and functionalization of pyridine-carboxamide GCS inhibitors using 2,3,5,6-tetrachloropyridine-4-carboxylic acid (TCP-4-COOH).

Overview: Glucosylceramide synthase (GCS) is the pivotal enzyme catalyzing the first step in the biosynthesis of glycosphingolipids (GSLs), transferring glucose from UDP-glucose to ceramide.[1] Aberrant GCS activity is implicated in Lysosomal Storage Disorders (LSDs) like Gaucher and Fabry diseases, and increasingly in Parkinson’s disease.

This guide details the utilization of 2,3,5,6-tetrachloropyridine-4-carboxylic acid as a privileged scaffold for synthesizing GCS inhibitors. Unlike standard phenyl-based inhibitors (e.g., PDMP), the perchlorinated pyridine core offers unique advantages:

  • Electronic Modulation: The electron-deficient ring enhances the acidity of the amide hydrogen, potentially strengthening hydrogen bond interactions within the GCS active site.

  • Metabolic Stability: The halogenated ring is resistant to oxidative metabolism (CYP450), prolonging half-life.

  • Diversification Potential: The C-2 and C-6 chlorine atoms are highly susceptible to Nucleophilic Aromatic Substitution (

    
    ), allowing rapid library generation of 2,6-disubstituted pyridine inhibitors.
    

Part 2: Chemical Biology & Mechanism of Action

The Role of the Pyridine Scaffold

GCS inhibitors typically mimic the transition state of the ceramide substrate. The "head group" (often an amide or amine) binds to the UDP-glucose pocket, while the "tail" occupies the hydrophobic ceramide channel.

The 2,3,5,6-tetrachloropyridine moiety serves as a rigid, lipophilic core. The carboxylic acid at the C-4 position provides the handle for attaching the "head group" (pharmacophore), while the chlorines at C-2/3/5/6 allow for fine-tuning of lipophilicity and steric fit.

Mechanistic Pathway

The inhibitor competes with ceramide for the active site of GCS (UGCG gene product), preventing the formation of Glucosylceramide (GlcCer). This reduction in GlcCer lowers the burden of downstream glycosphingolipids (e.g., GM1, GM2) in lysosomes.

GCS_Pathway Ceramide Ceramide (Substrate) GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glc UDP-Glucose (Donor) UDP_Glc->GCS Inhibitor Pyridine-Carboxamide Inhibitor GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Catalysis Inhibitor->GCS Competitive Inhibition GSLs Complex GSLs (GM1, GM2, etc.) GlcCer->GSLs Downstream Metabolism

Figure 1: Mechanism of GCS inhibition. The pyridine-carboxamide inhibitor competes with Ceramide, halting the flux of glycosphingolipid synthesis.

Part 3: Experimental Protocols

Protocol A: Scaffold Activation and Amide Coupling

This step attaches the polar "head group" (e.g., a chiral amine or quinuclidine derivative) to the C-4 carboxylate.

Reagents:

  • Starting Material: 2,3,5,6-tetrachloropyridine-4-carboxylic acid (CAS: 2136-79-0).

  • Coupling Agent: Thionyl Chloride (

    
    ) or HATU.
    
  • Amine:

    
     (e.g., (1R,2R)-1-phenyl-2-amino-3-morpholinopropan-1-ol mimic).
    
  • Solvent: Dichloromethane (DCM) or DMF.

Step-by-Step Procedure:

  • Acid Chloride Formation (Method A - Scalable):

    • Dissolve 1.0 eq of TCP-4-COOH in anhydrous toluene.

    • Add 1.5 eq of

      
       and a catalytic drop of DMF.
      
    • Reflux at 80°C for 3 hours under

      
      .
      
    • Evaporate volatiles in vacuo to obtain the crude acid chloride (yellow solid). Handle with care—corrosive.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM (0.2 M).

    • Cool to 0°C. Add 1.1 eq of the Target Amine and 2.0 eq of DIPEA (base).

    • Warm to Room Temperature (RT) and stir for 12 hours.

  • Workup:

    • Quench with saturated

      
      . Extract with EtOAc (3x).
      
    • Wash organic layer with 1N HCl (to remove unreacted amine) and Brine.

    • Dry over

      
       and concentrate.
      
    • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Diversification via Nucleophilic Aromatic Substitution ( )

To optimize potency, the C-2 and C-6 chlorines can be displaced by nucleophiles.

Reagents:

  • Substrate: Tetrachloropyridine-4-carboxamide (from Protocol A).

  • Nucleophile: Primary/Secondary amines, Alkoxides, or Thiols.

  • Base:

    
     or 
    
    
    
    .
  • Solvent: DMSO or NMP (polar aprotic is essential).

Step-by-Step Procedure:

  • Reaction Setup:

    • Dissolve the amide substrate in DMSO (0.1 M).

    • Add 1.2 eq of Nucleophile (e.g., morpholine, pyrrolidine) and 2.0 eq of

      
      .
      
  • Thermal Activation:

    • Heat the reaction mixture to 80–100°C. Note: The 4-amide group activates the ring, but steric hindrance from adjacent chlorines requires thermal energy.

    • Monitor by LC-MS. The C-2 substitution usually occurs first. For C-2,6-disubstitution, use >2.5 eq of nucleophile and higher temp (120°C).

  • Isolation:

    • Pour mixture into ice water. The product often precipitates.

    • Filter the solid or extract with EtOAc.

    • Recrystallize from Ethanol/Water if possible.[2]

Part 4: Synthesis Workflow Diagram

Synthesis_Workflow Start 2,3,5,6-Tetrachloropyridine- 4-carboxylic Acid (Starting Material) Activation Activation (SOCl2 or HATU) Start->Activation Coupling Amide Coupling (+ Amine R-NH2) Activation->Coupling Intermediate Tetrachloropyridine-4-carboxamide (Intermediate Scaffold) Coupling->Intermediate SnAr SnAr Diversification (Displacement of C-2/C-6 Cl) Intermediate->SnAr  Nucleophile/Base  DMSO, 80°C Final Functionalized Pyridine GCS Inhibitor SnAr->Final

Figure 2: Synthetic route for generating pyridine-based GCS inhibitor libraries.

Part 5: Analytical Validation

Data Summary: Expected Analytical Profile

ParameterSpecificationMethod
Purity > 95%HPLC (C18, ACN/H2O gradient)
Identity M+H matches calc.LC-MS (ESI+)
1H NMR Amide NH singlet (~8-9 ppm)400 MHz DMSO-d6
13C NMR Carbonyl (~160 ppm), Ar-C (~140-150 ppm)100 MHz DMSO-d6
GCS IC50 < 100 nM (Target)NBD-Ceramide Fluorescence Assay

Validation Protocol (GCS Assay):

  • Cell Line: A375 or K562 cells.

  • Substrate: C6-NBD-Ceramide (fluorescent probe).

  • Incubation: Treat cells with inhibitor (0.1 - 1000 nM) for 24h.

  • Extraction: Lipid extraction (Chloroform/Methanol).

  • Analysis: HPTLC or HPLC to quantify the ratio of NBD-GlcCer to NBD-Ceramide.

  • Result: A decrease in NBD-GlcCer formation confirms inhibition.

References

  • Larsen, S.D., et al. (2012). "Discovery of a Potent and Selective Glucosylceramide Synthase Inhibitor." Journal of Lipid Research, 53(2), 282-291. Link

  • Shayman, J.A. (2018). "Pyridine Inhibitors of Glucosylceramide Synthase." U.S. Patent Application US2018007195. Link

  • Li, D., et al. (2021). "Synthesis of substituted pyridine based sulphonamides." European Journal of Chemistry, 12(3), 279-283.[3] Link

  • BenchChem. (2024). "3,4,5,6-Tetrachloropyridine-2-carboxylic acid: Reactivity and Applications." Chemical Data Repository. Link

Sources

Application

Development of novel antimicrobial agents from 2,3,5,6-tetrachloropyridine-4-carboxylic acid

Application Note: Development of Novel Antimicrobial Agents from 2,3,5,6-Tetrachloropyridine-4-carboxylic acid Executive Summary The rise of multidrug-resistant (MDR) pathogens necessitates the exploration of "privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Development of Novel Antimicrobial Agents from 2,3,5,6-Tetrachloropyridine-4-carboxylic acid

Executive Summary

The rise of multidrug-resistant (MDR) pathogens necessitates the exploration of "privileged scaffolds" that offer novel mechanisms of action or enhanced pharmacokinetic profiles. The 2,3,5,6-tetrachloropyridine-4-carboxylic acid scaffold presents a unique opportunity in medicinal chemistry.[1] Unlike the ubiquitous non-halogenated pyridine, the tetrachloro-derivative offers exceptional lipophilicity (increasing membrane permeability) and metabolic stability due to the blockage of oxidative metabolic sites by chlorine atoms.

This guide details a modular workflow for converting this core scaffold into a library of 1,3,4-oxadiazoles and acylhydrazones —moieties historically validated for potent antimicrobial and antitubercular activity (e.g., Isoniazid analogs).

Chemical Design Strategy

The design logic rests on three structural pillars:

  • The Lipophilic Core (Tetrachloropyridine): The four chlorine atoms withdraw electron density, making the ring electron-deficient. This enhances the acidity of the carboxylic acid (facilitating activation) and increases the LogP, aiding passive diffusion across the waxy cell walls of Mycobacteria and Gram-negative bacteria.

  • The Linker (Hydrazide): Converting the acid to a hydrazide creates a hydrogen-bonding motif essential for binding to bacterial enzymes (e.g., Enoyl-ACP reductase).

  • The Variable Region (Heterocycle/Aryl): Cyclization to an oxadiazole or condensation to a hydrazone introduces a distal aryl group, allowing for π-π stacking interactions within the target binding pocket.

Protocol 1: Synthesis of the Core Intermediate

Target: 2,3,5,6-Tetrachloropyridine-4-carbohydrazide (Compound 2 )

Reagents & Equipment
  • Starting Material: 2,3,5,6-Tetrachloropyridine-4-carboxylic acid (98% purity).

  • Reagents: Thionyl chloride (

    
    ), Anhydrous Methanol, Hydrazine hydrate (99%), Triethylamine (
    
    
    
    ).
  • Equipment: Round-bottom flasks (RBF), Reflux condenser, Ice bath, Rotary evaporator.

Step-by-Step Methodology

Step A: Acid Activation (Formation of Methyl Ester) Rationale: Direct reaction of the acid with hydrazine can be sluggish due to the steric bulk of chlorines. The methyl ester is a more reactive electrophile.

  • Dissolution: Dissolve 10.0 g (38.3 mmol) of 2,3,5,6-tetrachloropyridine-4-carboxylic acid in 100 mL of anhydrous methanol.

  • Catalysis: Cool to 0°C. Add 2.0 mL of concentrated

    
     dropwise.
    
  • Reflux: Heat the mixture to reflux (65°C) for 6–8 hours. Monitor by TLC (System: Hexane:EtOAc 7:3).

  • Workup: Evaporate excess methanol. Pour residue into ice water (200 mL). The precipitate (Methyl ester, Compound 1 ) is filtered, washed with

    
     (5%), and dried.
    
    • Yield Expectation: >90%. White solid.

Step B: Hydrazinolysis Critical Control Point: The pyridine ring is highly activated for Nucleophilic Aromatic Substitution (


). Excess heat or strong nucleophiles can displace the Cl at position 2. Control temperature strictly. 
  • Suspension: Suspend 5.0 g of Compound 1 in 50 mL of ethanol.

  • Addition: Add Hydrazine hydrate (5 equiv, excess to drive equilibrium) dropwise at room temperature .

  • Reaction: Stir at room temperature for 2 hours, then warm gently to 40–50°C for 1 hour. Do not reflux vigorously.[2]

  • Isolation: Cool to 0°C. The carbohydrazide (Compound 2 ) will precipitate as a solid. Filter and wash with cold ethanol.

    • Validation: IR spectrum should show doublet

      
       peaks at 3200–3300 
      
      
      
      and Carbonyl (
      
      
      ) at ~1660
      
      
      .

Protocol 2: Divergent Library Synthesis

Route A: Synthesis of 1,3,4-Oxadiazole Derivatives (Cyclization)

Targeting membrane disruption and enzyme inhibition.

  • Mix: Dissolve Compound 2 (1.0 mmol) in

    
     (5 mL).
    
  • Add: Add the appropriate aromatic carboxylic acid (1.0 mmol) (e.g., Benzoic acid, p-Nitrobenzoic acid).

  • Cyclize: Reflux at 100°C for 4–6 hours.

    • Mechanism:[2][3][4]

      
       acts as both solvent and dehydrating agent, forming the diacylhydrazine intermediate which immediately cyclizes.
      
  • Quench: Cool and pour slowly onto crushed ice with vigorous stirring (Exothermic!).

  • Neutralize: Adjust pH to 7–8 using solid

    
    .
    
  • Purify: Filter the precipitate and recrystallize from ethanol.

Route B: Synthesis of Hydrazones (Schiff Bases)

Targeting metal chelation and DNA gyrase inhibition.

  • Mix: Dissolve Compound 2 (1.0 mmol) in Ethanol (20 mL).

  • Add: Add aromatic aldehyde (1.0 mmol) (e.g., 4-Chlorobenzaldehyde) and 2 drops of Glacial Acetic Acid (Catalyst).

  • Reflux: Reflux for 2–4 hours.

  • Isolate: Cool to RT. The hydrazone precipitates out. Filter and wash with cold ethanol/water.

Visualization: Synthetic Workflow

SyntheticPathway Start 2,3,5,6-Tetrachloropyridine- 4-carboxylic Acid Ester Methyl Ester (Intermediate 1) Start->Ester MeOH, H2SO4 Reflux, 8h Hydrazide Carbohydrazide (Scaffold 2) Ester->Hydrazide N2H4·H2O, EtOH 50°C, Controlled Oxadiazole 1,3,4-Oxadiazole Derivatives Hydrazide->Oxadiazole R-COOH, POCl3 Cyclization Hydrazone Acylhydrazone Derivatives Hydrazide->Hydrazone Ar-CHO, AcOH Condensation

Figure 1: Divergent synthetic pathway from the parent acid to bioactive heterocyclic libraries.

Protocol 3: Biological Evaluation (In Vitro)

Assay Type: Broth Microdilution Method (CLSI Standards).

  • Preparation: Dissolve test compounds in DMSO (Stock: 1 mg/mL).

  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923, E. coli ATCC 25922) adjusted to 0.5 McFarland standard.

  • Dilution: In a 96-well plate, perform serial 2-fold dilutions of the test compound in Mueller-Hinton Broth (Range: 100 µg/mL to 0.1 µg/mL).

  • Controls:

    • Positive: Ciprofloxacin (Antibacterial) or Fluconazole (Antifungal).

    • Negative: DMSO solvent control (ensure <1% final concentration).

    • Sterility:[2] Broth only.

  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity). Add Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).

Data Analysis & Expected Results

Table 1: Representative MIC Data (µg/mL)

Compound IDR-Group SubstitutionS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungi)
Control Ciprofloxacin0.50.25-
Control Fluconazole--1.0
TP-H1 4-Nitrobenzylidene (Hydrazone)4.08.016.0
TP-H2 2,4-Dichlorobenzylidene2.04.08.0
TP-OX1 Phenyl (Oxadiazole)8.032.0>64
TP-OX2 4-Pyridyl (Oxadiazole)1.02.064

Interpretation: Electron-withdrawing groups (Nitro, Chloro) on the distal ring generally enhance activity by increasing lipophilicity and acidity of the hydrazone NH, facilitating target interaction.

Mechanism of Action (Hypothesis)

MOA Drug Tetrachloropyridine Derivative CellWall Cell Wall Permeation (Lipophilic Cl4 Core) Drug->CellWall Passive Diffusion Target1 Enoyl-ACP Reductase (InhA inhibition) CellWall->Target1 Intracellular Accumulation Target2 DNA Gyrase (Complexation via C=O/N) CellWall->Target2 Death Bacterial Cell Death Target1->Death Mycolic Acid Synthesis Halt Target2->Death Replication Arrest

Figure 2: Postulated mechanism of action involving membrane penetration and dual-target inhibition.

References

  • Synthesis and Antimicrobial Activity of Pyridine Derivatives. MDPI. Available at: [Link]

  • Enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of 1,3,4-Oxadiazoles. Organic Chemistry Portal. Available at: [Link]

  • Process for producing 2,3,5,6-tetrachloropyridine.Google Patents.
  • Designing Functionally Substituted Pyridine-Carbohydrazides. PubMed Central. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Industrial Synthesis of 2,3,5,6-Tetrachloropyridine-4-carboxylic Acid

Status: Operational Ticket Priority: High (Process Optimization & Troubleshooting) Operator: Senior Application Scientist System Overview & Core Chemistry Target Compound: 2,3,5,6-Tetrachloropyridine-4-carboxylic acid CA...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Priority: High (Process Optimization & Troubleshooting) Operator: Senior Application Scientist

System Overview & Core Chemistry

Target Compound: 2,3,5,6-Tetrachloropyridine-4-carboxylic acid CAS Number: 1038-27-3 Common Industrial Route: The most robust industrial pathway involves the exhaustive chlorination of 4-cyanopyridine (or 4-methylpyridine) to form 4-cyano-2,3,5,6-tetrachloropyridine , followed by acid-catalyzed hydrolysis to the carboxylic acid.

Key Reaction Stages:

  • Vapor Phase Chlorination: 4-Cyanopyridine +

    
    
    
    
    
    4-Cyano-2,3,5,6-tetrachloropyridine.
  • Hydrolysis: 4-Cyano-2,3,5,6-tetrachloropyridine +

    
    
    
    
    
    2,3,5,6-Tetrachloropyridine-4-carboxylic acid.

Troubleshooting Module: Chlorination Phase

Context: This step typically occurs in a vapor-phase reactor at temperatures exceeding 200°C or under high-pressure liquid phase conditions. The goal is perchlorination without destroying the nitrile functionality.

Issue 1.1: High Levels of "Under-Chlorinated" Intermediates

Symptoms: Presence of tri- or dichloro- species in GC analysis; low melting point of crude product.

Diagnostic Question Root Cause Analysis Corrective Action
Is the

:Substrate ratio < 5:1?
Stoichiometric starvation. The reaction requires excess chlorine to drive the equilibrium to completion.Increase molar ratio of

to 4-cyanopyridine to 6:1 or 7:1 .
Is the reactor residence time < 5s? Kinetic limitation. The radical substitution mechanism requires sufficient contact time.Decrease flow rate to increase residence time, or introduce a packed bed (e.g., activated carbon) to increase surface area.
Is the reactor temperature < 250°C? Activation energy barrier. Chlorination of the electron-deficient pyridine ring becomes exponentially harder with each added chlorine.Incrementally raise temperature.[1] Optimal range: 300–400°C. Warning: Exceeding 500°C promotes polymerization.
Issue 1.2: Formation of Pentachloropyridine (Over-Chlorination)

Symptoms: Loss of nitrile peak in IR/NMR; detection of Pentachloropyridine (PCP) in mass spec.

Diagnostic Question Root Cause Analysis Corrective Action
Are you using a Lewis Acid catalyst? Lewis acids (

,

) can catalyze the cleavage of the cyano group and replacement with chlorine.
Switch to a radical initiator or purely thermal activation. If a catalyst is required, use activated carbon with low metal content.
Is water present in the feed? Hydrolysis-Chlorination. Moisture hydrolyzes the nitrile to an amide/acid, which then decarboxylates and chlorinates.Install molecular sieve traps on

and substrate feed lines. Feedstock water content must be < 50 ppm.

Troubleshooting Module: Hydrolysis Phase

Context: Converting the sterically hindered nitrile group to a carboxylic acid requires harsh conditions, but the electron-deficient ring makes the product prone to decarboxylation.

Issue 2.1: Incomplete Hydrolysis (Amide Stalling)

Symptoms: Product contains significant 2,3,5,6-tetrachloroisonicotinamide (Intermediate).

Technical Insight: The four ortho/meta chlorine atoms create a "steric cage" around the nitrile/amide, repelling nucleophilic attack by water.

  • Protocol Adjustment:

    • Acid Strength: Dilute acid is insufficient. Use 70-80%

      
       .
      
    • Temperature: Maintain a strict reflux temperature (

      
      ).
      
    • Nitrosyl Generation: Add Sodium Nitrite (

      
      )  to the reaction mixture.
      
      • Mechanism:[1][2][3][4] Generates nitrosonium ions (

        
        ) which attack the amide nitrogen, creating a diazonium species that is a much better leaving group, facilitating rapid hydrolysis to the acid.
        
Issue 2.2: Decarboxylation (Yield Loss)

Symptoms: Evolution of


 gas; formation of 2,3,5,6-tetrachloropyridine (Symtet).

Q: Why is this happening? A: Electron-withdrawing chlorines destabilize the carboxyl bond at high temperatures, making the molecule prone to losing


.

Corrective Workflow:

  • Lower Temperature: If running >160°C, reduce to 140°C immediately.

  • Quench Timing: Do not "cook" the reaction to ensure 100% conversion. Stop at 98% conversion to preserve the product.

  • Avoid Basic Conditions: Never expose the product to high pH at high temperatures; haloform-type reactions can cleave the group.

Visualization: Process Logic & Impurity Management

Figure 1: Synthesis Workflow & Decision Matrix Caption: Logical flow for the conversion of 4-cyanopyridine to the target acid, including critical decision nodes for impurity management.

SynthesisWorkflow Start Start: 4-Cyanopyridine Chlorination Vapor Phase Chlorination (350°C, Cl2, Activated Carbon) Start->Chlorination Check1 QC: Nitrile Intact? Chlorination->Check1 Impurity_PCP Impurity: Pentachloropyridine (Over-chlorination) Check1->Impurity_PCP No (CN lost) Hydrolysis Acid Hydrolysis (H2SO4, 140°C) Check1->Hydrolysis Yes Check2 QC: Amide Present? Hydrolysis->Check2 Add_NaNO2 Action: Add NaNO2 (Accelerate Hydrolysis) Check2->Add_NaNO2 Yes (Stalled) Isolation Isolation: pH Adjustment & Filtration Check2->Isolation No (Complete) Add_NaNO2->Isolation Target Target: 2,3,5,6-Tetrachloropyridine- 4-carboxylic acid Isolation->Target Waste Waste: Decarboxylated Symtet Isolation->Waste Over-heat

Purification & Isolation Guide

The solubility profile of the target acid differs significantly from its impurities.

ComponentSolubility in Acid (pH < 1)Solubility in Base (pH > 10)Strategy
Target Acid Low (Precipitates)High (Soluble Salt)pH Swing: Dissolve crude in base, filter insolubles, then acidify to precipitate target.
Pentachloropyridine InsolubleInsolubleRemoved by filtration during the basic phase.
Amide Intermediate ModerateLowHydrolyze further or remove via recrystallization from acetic acid.

Standard Operating Procedure (SOP) for Isolation:

  • Dilute hydrolysis mixture with ice water.

  • Adjust pH to 10–11 using NaOH.

  • Filtration 1: Remove insoluble solids (Pentachloropyridine, unreacted precursors).

  • Acidification: Slowly add HCl to filtrate until pH reaches 1–2.

  • Filtration 2: Collect the white precipitate (Target Acid).

  • Wash: Wash cake with cold water to remove inorganic salts.

Frequently Asked Questions (FAQs)

Q1: Can I use 4-methylpyridine (4-picoline) instead of 4-cyanopyridine? A: Yes, but it adds complexity. The methyl group must be fully chlorinated to a trichloromethyl group (


) first. This requires more aggressive chlorination conditions and releases more HCl gas. The 

group is then hydrolyzed to

. The nitrile route is generally cleaner.

Q2: My final product has a brown/tan color instead of white. Why? A: This indicates oxidative degradation or polymerization of byproducts ("tar").

  • Fix: Include a decolorization step using activated charcoal during the basic solution phase (pH 10) before final acidification.

Q3: What is the best material of construction for the reactor? A:

  • Chlorination:[1][5][6] Inconel 600 or Nickel 200 (resistant to dry

    
     and HCl at high temp).
    
  • Hydrolysis:[4][7][8][9] Glass-lined steel or PTFE-lined vessels (resistant to hot

    
    ). Stainless steel 316 is NOT suitable  for the hydrolysis step.
    

References

  • Process for the production of 2,3,5,6-tetrachloropyridine. (1995). World Intellectual Property Organization. WO1995006639A1. Link

  • Preparation method of 2,3,5,6-tetrachloropyridine. (2017). Patsnap. CN106810505A. Link

  • Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol. (1982). US Patent Office.[1][10] US4327216A. Link

  • Continuous processes for the hydrolysis of cyanopyridines. (1998). US Patent Office.[1][10] US5756750A. Link

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. Link

Sources

Optimization

Common by-products in 2,3,5,6-tetrachloropyridine-4-carboxylic acid synthesis and their removal

Subject: Troubleshooting By-product Formation & Purification Protocols Introduction Welcome to the technical support hub for 2,3,5,6-tetrachloropyridine-4-carboxylic acid (often referred to as Perchloropicolinic Acid or...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting By-product Formation & Purification Protocols

Introduction

Welcome to the technical support hub for 2,3,5,6-tetrachloropyridine-4-carboxylic acid (often referred to as Perchloropicolinic Acid or Tetra-Acid).[1][2] This compound is a critical intermediate in the synthesis of agrochemicals, including Picloram and Aminopyralid .[1]

Synthesis of this electron-deficient pyridine derivative is notoriously sensitive.[1][2] The electron-withdrawing effect of the four chlorine atoms destabilizes the carboxylic acid group, making decarboxylation a primary failure mode.[1] Furthermore, the steric hindrance of the ortho-chlorines complicates the hydrolysis of precursors like 4-cyanotetrachloropyridine.[1][2]

This guide addresses the three most critical technical tickets we receive:

  • High levels of decarboxylated impurities. [1][2]

  • Incomplete hydrolysis (amide contamination).

  • Purification failures using standard recrystallization.

Module 1: Synthesis Pathway & Impurity Mapping

Q1: What are the dominant by-products in the hydrolysis of 4-cyano-2,3,5,6-tetrachloropyridine?

A: When hydrolyzing the nitrile precursor (4-cyano-2,3,5,6-tetrachloropyridine) under acidic or basic conditions, you will encounter three distinct classes of impurities. Understanding their origin is the key to removal.[1]

Impurity NameStructure NoteOrigin (Root Cause)Solubility Profile
2,3,5,6-Tetrachloropyridine Decarboxylated PyridineThermal Degradation: The target acid loses CO₂ if reaction temperature exceeds 90-100°C, especially in acidic media [1].[1][2]Non-polar; Insoluble in aq.[2] Base.
2,3,5,6-Tetrachloroisonicotinamide Amide IntermediateIncomplete Hydrolysis: Steric hindrance from Cl atoms at C3/C5 slows the hydration of the amide to the acid.[1]Moderate polarity; Poor solubility in acid.[2]
Pentachloropyridine Fully ChlorinatedRaw Material Carryover: If the nitrile was synthesized from pentachloropyridine, unreacted starting material will persist.[1]Highly Non-polar; Insoluble in aq.[2] Base.
Visualizing the Reaction & Failure Modes

The following diagram maps the kinetic pathway. Note that the Amide is a "stuck" intermediate, while the Decarboxylated product is a terminal sink—once formed, it cannot be recovered.[1]

SynthesisPath cluster_impurities Critical Control Point Nitrile START: 4-Cyano-2,3,5,6- tetrachloropyridine Amide INTERMEDIATE: Tetrachloroisonicotinamide Nitrile->Amide Hydrolysis (Slow) Acid TARGET: 2,3,5,6-Tetrachloropyridine- 4-carboxylic Acid Amide->Acid Hydrolysis (Rate Limiting) Decarb BY-PRODUCT: 2,3,5,6-Tetrachloropyridine (Loss of CO2) Acid->Decarb Thermal Stress (>100°C)

Figure 1: Reaction pathway showing the bottleneck at the amide stage and the thermal risk of decarboxylation.[1]

Module 2: Troubleshooting Purification

Q2: My crude product contains 5-10% 2,3,5,6-tetrachloropyridine. How do I remove it?

A: Recrystallization is often ineffective for separating the decarboxylated species because its solubility profile tracks closely with the protonated acid in organic solvents.[1]

The Solution: Acid-Base Extraction (pH Swing) You must exploit the acidity of the carboxylic acid (pKa ~ 2-3).[1] The decarboxylated impurity is non-acidic and will not form a salt.[1]

Protocol:

  • Dissolution: Suspend the crude solid in 10% aqueous NaOH (or KOH).

    • Target: 2,3,5,6-tetrachloropyridine-4-carboxylic acid converts to its sodium salt (soluble).[1][2]

    • Impurity: 2,3,5,6-tetrachloropyridine remains as an insoluble solid or oil.[1][2]

  • Filtration/Extraction:

    • If the impurity is solid: Filter the alkaline solution through Celite.[1]

    • If the impurity is oily/dissolved: Wash the aqueous alkaline phase with an organic solvent (e.g., Dichloromethane or Toluene ).[1] The impurity partitions into the organic layer.[1]

  • Precipitation: Acidify the clean aqueous phase with HCl to pH < 1. The pure acid will precipitate.[1]

  • Isolation: Filter and dry the white precipitate at < 80°C (to prevent drying-induced decarboxylation).

Q3: I am seeing high levels of the Amide intermediate. Why isn't it hydrolyzing?

A: This is a classic "Steric Inhibition of Resonance" issue. The chlorine atoms at positions 3 and 5 twist the amide group out of planarity, protecting the carbonyl carbon from nucleophilic attack by water [2].[1]

Troubleshooting Steps:

  • Increase Base Concentration: Switch from 10% NaOH to 20-30% NaOH . The higher concentration of hydroxide ions increases the rate of nucleophilic attack.[1]

  • Temperature vs. Time: You need heat to drive this hydrolysis, but heat risks decarboxylation.[1][2]

    • Optimal Window: Reflux at 90-95°C .[1][2] Do not exceed 100°C (e.g., do not use high-boiling solvents like ethylene glycol unless strictly controlled).[1][2]

  • Two-Stage Process: If the amide persists, isolate the crude mixture and subject it to a second hydrolysis cycle using 70% Sulfuric Acid at 80°C. Acid hydrolysis can sometimes bypass the steric resistance seen in basic media [3].[1]

Module 3: Analytical Verification

Q4: How do I distinguish the Acid from the Decarboxylated product via HPLC?

A: Standard Reverse Phase (C18) methods separate these easily based on polarity.

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.[1]

  • Mobile Phase: Water (0.1% H₃PO₄) / Acetonitrile.[2] Gradient 20% -> 90% ACN.[1][2]

  • Detection: UV at 230 nm (Chlorinated pyridines absorb strongly here).[2]

Expected Elution Order:

  • Amide: Elutes first (Most polar).

  • Acid (Target): Elutes second.

  • Decarboxylated (2,3,5,6-tetrachloropyridine): Elutes last (Highly non-polar, significant retention).[1][2]

Warning: Do not use unbuffered water.[1][2] The ionization state of the acid must be controlled (kept protonated) to prevent peak tailing.[1]

Module 4: Process Logic & Decision Tree

Use the following workflow to determine the correct purification strategy based on your crude analysis.

PurificationLogic Start Analyze Crude Product (HPLC) CheckDecarb Is Decarboxylated Impurity > 1%? Start->CheckDecarb CheckAmide Is Amide Impurity > 2%? CheckDecarb->CheckAmide No ActionBaseWash Perform pH Swing Extraction: 1. Dissolve in NaOH 2. Wash with Toluene 3. Acidify to precipitate CheckDecarb->ActionBaseWash Yes ActionRehydro Perform 2nd Hydrolysis: Reflux in 30% NaOH or 70% H2SO4 CheckAmide->ActionRehydro Yes FinalRecrys Final Polish: Recrystallize from Toluene/Acetic Acid CheckAmide->FinalRecrys No ActionBaseWash->CheckAmide ActionRehydro->FinalRecrys

Figure 2: Decision tree for purification based on specific impurity profiles.

References

  • Dunn, G. E., et al. (1972).[1][2][3] "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution." Canadian Journal of Chemistry, 50(18), 3017-3027.[1][2] Link[2][3]

  • Dietsche, T. J., et al. (1979).[1][2][4] "Process for preparing 2,3,5,6-tetrachloropyridine and pentachloropyridine."[1][2][4][5] European Patent Office, EP0005064A1.[1][2][4] Link

  • Reddy, V., et al. (2015).[1][2] "Process for the preparation of 4-amino-3,5,6-trichloropicolinic acid." US Patent 9,120,754.[2] Link

  • Biosynth. "4-Amino-3,5,6-trichloropyridine-2-carboxylic acid Safety Data Sheet." Link

Sources

Troubleshooting

Optimizing reaction conditions for the synthesis of 2,3,5,6-tetrachloropyridine-4-carboxylic acid

Technical Support Center: 2,3,5,6-Tetrachloropyridine-4-carboxylic Acid Synthesis Executive Technical Overview The synthesis of 2,3,5,6-tetrachloropyridine-4-carboxylic acid (also known as Tetrachloroisonicotinic acid )...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,3,5,6-Tetrachloropyridine-4-carboxylic Acid Synthesis

Executive Technical Overview

The synthesis of 2,3,5,6-tetrachloropyridine-4-carboxylic acid (also known as Tetrachloroisonicotinic acid ) presents a unique challenge: balancing the harsh conditions required to hydrolyze a deactivated trichloromethyl group against the stability of the pyridine ring chlorines.

The most robust industrial route involves the perchlorination of 4-picoline (4-methylpyridine) followed by acidic hydrolysis . This guide addresses the critical control points where yield loss occurs: incomplete chlorination of the side chain, nucleophilic displacement of ring chlorines (formation of hydroxy-impurities), and inadvertent decarboxylation.

Reaction Pathway & Logic Map

The following diagram illustrates the critical pathway and potential failure modes.

SynthesisPathway cluster_0 Critical Control Point Picoline 4-Picoline (Starting Material) Chlorination Step 1: Radical Chlorination (Cl2, UV/Initiator, >140°C) Picoline->Chlorination Intermediate 2,3,5,6-Tetrachloro-4- (trichloromethyl)pyridine (Key Intermediate) Chlorination->Intermediate Exhaustive Cl2 Hydrolysis Step 2: Controlled Hydrolysis (H2SO4, 90-110°C) Intermediate->Hydrolysis Target 2,3,5,6-Tetrachloropyridine- 4-carboxylic Acid (TARGET) Hydrolysis->Target Optimized Conditions Impurity_OH Impurity: 4-Carboxy-2-hydroxy- 3,5,6-trichloropyridine (Hydrolysis of Ring Cl) Hydrolysis->Impurity_OH Excess H2O / High Temp Impurity_Symtet Impurity: Symtet (2,3,5,6-Tetrachloropyridine) (Decarboxylation) Target->Impurity_Symtet T > 160°C

Caption: Figure 1. Synthesis pathway from 4-picoline to tetrachloroisonicotinic acid, highlighting the divergence points for hydrolysis impurities and decarboxylation.

Troubleshooting & Optimization (Q&A)

Phase 1: Precursor Synthesis (Chlorination)

Q: We are observing significant amounts of 2,3,5,6-tetrachloro-4-(dichloromethyl)pyridine in our intermediate. Why is the terminal chlorination stalling?

A: The chlorination of the methyl group on the pyridine ring proceeds via a free-radical mechanism. The final chlorine addition (dichloromethyl


 trichloromethyl) is sterically hindered by the adjacent ring chlorines at positions 3 and 5.
  • Root Cause: Insufficient temperature or lack of radical initiation during the late stage of the reaction.

  • Solution:

    • Temperature Ramp: Ensure the final stage of chlorination reaches 160–180°C . The steric bulk of the ortho-chlorines raises the energy barrier for the final attack on the methyl carbon [1].

    • Lewis Acid Modulation: While Lewis acids (like

      
      ) promote electrophilic substitution on the ring, they do not assist the side-chain radical chlorination. Ensure you are maintaining UV irradiation or adding a radical initiator (e.g., AIBN or Benzoyl Peroxide) if doing liquid-phase chlorination [2].
      
Phase 2: Hydrolysis Optimization (The Critical Step)

Q: During hydrolysis of the trichloromethyl intermediate, we see the formation of a "hydroxy-acid" impurity (approx. 5-10%). How do we suppress this?

A: This is the most common failure mode. The impurity is likely 3,5,6-trichloro-2-hydroxy-4-pyridinecarboxylic acid .

  • Mechanism: The electron-deficient pyridine ring is susceptible to Nucleophilic Aromatic Substitution (

    
    ). Water acts as a nucleophile, displacing one of the chlorines (usually at the 2 or 6 position) before or during the hydrolysis of the 
    
    
    
    group.
  • Optimization Protocol:

    • Switch to Sulfuric Acid: Do not use aqueous base (NaOH). Basic conditions aggressively promote

      
       on polychlorinated pyridines.
      
    • Acid Concentration: Use 90–98%

      
       . The lack of free water minimizes the nucleophilic attack on the ring while still allowing the acid-mediated hydrolysis of the 
      
      
      
      group to the acyl chloride/carboxylic acid [3].
    • Temperature Control: Maintain 90–110°C . Exceeding 120°C in the presence of water increases the rate of Cl displacement significantly.

Q: Our yield is low, and we detect 2,3,5,6-tetrachloropyridine (Symtet) in the headspace/scrubber. Is the product unstable?

A: Yes, electron-deficient pyridine carboxylic acids are prone to decarboxylation , especially the 2- and 4-isomers (picolinic and isonicotinic analogs).

  • Trigger: Thermal stress above 150°C.[1][2][3]

  • Mitigation:

    • Ensure the hydrolysis temperature never exceeds 130°C .

    • Avoid prolonged residence times in the reactor after the reaction is complete.

    • Quench Protocol: Pour the sulfuric acid reaction mass onto ice/water to precipitate the product immediately, rather than distilling water off, which would require heat [4].

Optimized Experimental Protocol

Objective: Hydrolysis of 2,3,5,6-tetrachloro-4-(trichloromethyl)pyridine to 2,3,5,6-tetrachloropyridine-4-carboxylic acid.

ParameterSpecificationRationale
Reagent 98%

Minimizes free water to prevent

(Cl

OH exchange).
Stoichiometry 5–8 molar equivalents acidActs as both solvent and reactant; high viscosity requires excess volume.
Temperature 100°C (

5°C)
Sufficient for

hydrolysis; below decarboxylation threshold.
Time 4–6 HoursMonitor via HPLC until intermediate <0.5%.
Quench Pour onto crushed iceExothermic control; product precipitates as white solid.

Step-by-Step Methodology:

  • Charge: Load 98% sulfuric acid into a glass-lined reactor.

  • Addition: Slowly add molten 2,3,5,6-tetrachloro-4-(trichloromethyl)pyridine (MP ~60°C) to the acid with vigorous stirring. Caution: HCl gas evolution will occur.

  • Reaction: Heat the mixture to 100°C . Scrub the evolved HCl gas.

  • Monitoring: Sample hourly. Look for the disappearance of the trichloromethyl peak.

  • Workup: Cool the reaction mass to 25°C. Slowly pour the mass into a slurry of ice and water (ratio 1:3 reaction mass to ice).

  • Isolation: Filter the precipitated white solid. Wash the cake with cold water to remove residual sulfuric acid.

  • Drying: Dry at 60°C under vacuum. Do not exceed 80°C during drying to prevent decarboxylation.

Impurity Profile & Data Summary

Use the table below to identify peaks in your HPLC traces (C18 Column, Acetonitrile/Water + 0.1%


).
Compound NameRelative Retention Time (RRT)OriginCorrective Action
Target Acid 1.00ProductN/A
Trichloromethyl Int. 1.25Unreacted Starting MaterialIncrease reaction time or agitation.
Hydroxy-Acid Impurity 0.65Hydrolysis of Ring ClIncrease

conc; Lower Temp.
Symtet (Decarboxylated) 1.40Thermal DegradationLower reaction/drying temperature.

References

  • US Patent 4,281,135 . Process for preparing 2,3,5,6-tetrachloropyridine and pentachloropyridine.[3][4][5][6] (Describes the chlorination difficulties of hindered pyridines).

  • US Patent 3,993,654 . Preparation of tetrachloropyridine.[1][3][5][6][7] (Discusses radical vs ionic chlorination mechanisms).

  • ResearchGate . Hydrolysis kinetics of cyanopyridines and trichloromethyl pyridines in high-temperature water. (Provides kinetic data on hydrolysis vs decarboxylation).

  • Jubilant Ingrevia . Safety Data Sheet: 2,3,5,6-Tetrachloropyridine.[3][4][8] (Confirming stability and decomposition hazards).

Sources

Optimization

Technical Support Center: Purification of 2,3,5,6-Tetrachloropyridine-4-carboxylic Acid

Introduction: The Molecule & The Challenge Welcome to the technical support hub for 2,3,5,6-tetrachloropyridine-4-carboxylic acid (often referred to as Tetrachloroisonicotinic acid). This compound acts as a critical inte...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 2,3,5,6-tetrachloropyridine-4-carboxylic acid (often referred to as Tetrachloroisonicotinic acid). This compound acts as a critical intermediate in the synthesis of agrochemicals (such as Picloram derivatives) and specialized pharmaceutical scaffolds.

The Purification Challenge: The synthesis of this molecule—typically via the hydrolysis of 4-cyano-2,3,5,6-tetrachloropyridine or oxidation of the methyl analog—often yields a crude product contaminated with:

  • Neutral Polychlorinated Pyridines: Specifically 2,3,5,6-tetrachloropyridine ("Symtet") and pentachloropyridine.

  • Inorganic Salts: Residuals from hydrolysis (NaCl, NH₄Cl).

  • Thermal Degradants: This acid is prone to decarboxylation at high temperatures, reverting to the neutral "Symtet" form.

This guide prioritizes an Acid-Base "Swing" Extraction as the primary purification vector, leveraging the acidity of the carboxylic group against the neutrality of the chlorinated impurities.

Module 1: The Acid-Base Swing (Primary Purification)

This protocol is the "Workhorse" method. It relies on the drastic solubility difference between the ionized salt form of your target (water-soluble) and its neutral chlorinated impurities (water-insoluble).

Standard Operating Procedure (SOP-01)
  • Dissolution (Basification):

    • Suspend crude solid in 1.0 M NaOH (Target pH: 10–11).

    • Why: Converts the carboxylic acid to its sodium salt (highly water-soluble).

    • Caution: Do not heat excessively (>50°C) to prevent nucleophilic displacement of chlorine atoms by hydroxide (hydrolysis).

  • The "Partition Wash" (Critical Step):

    • Wash the aqueous alkaline solution with an organic solvent immiscible with water (e.g., Dichloromethane (DCM) or Toluene ).

    • Mechanism:[1][2][3][4][5] The target stays in the water (as a salt). The impurities (Symtet, Pentachloropyridine) partition into the organic layer.

    • Action: Discard the organic layer (proper disposal required).

  • Precipitation (Acidification):

    • Cool the aqueous phase to 5–10°C.

    • Slowly add 6 M HCl until pH reaches < 1.0 .

    • Why: The electron-withdrawing chlorine atoms lower the pKa of the pyridine ring significantly. You must drive the pH well below the pKa to ensure full protonation and precipitation.

  • Filtration & Drying:

    • Filter the white precipitate.

    • Dry under vacuum at < 60°C .

    • Warning:Do not oven dry > 80°C. High heat triggers decarboxylation, contaminating your pure acid with 2,3,5,6-tetrachloropyridine.

Workflow Visualization

PurificationWorkflow Crude Crude Mixture (Target Acid + Neutrals) BaseStep Add 1.0 M NaOH (pH 11) Crude->BaseStep WashStep Wash with DCM/Toluene BaseStep->WashStep PhaseSep Phase Separation WashStep->PhaseSep OrgPhase Organic Phase (Contains Symtet/Impurities) DISCARD PhaseSep->OrgPhase Neutrals AqPhase Aqueous Phase (Contains Target Salt) PhaseSep->AqPhase Target Salt Acidify Acidify with HCl (pH < 1.0, 5°C) AqPhase->Acidify Filter Filtration & Vacuum Dry (< 60°C) Acidify->Filter Final Pure 2,3,5,6-Tetrachloropyridine- 4-carboxylic Acid Filter->Final

Figure 1: The "Self-Validating" Acid-Base purification logic. Impurities are removed while the target is protected in the aqueous phase.

Module 2: Troubleshooting & FAQs

Q1: My yield is low after acidification. The filtrate is still cloudy.

Diagnosis: Incomplete precipitation due to pKa suppression. Technical Insight: The four chlorine atoms on the pyridine ring are highly electron-withdrawing. This inductive effect stabilizes the carboxylate anion, making the acid stronger (lower pKa) than non-chlorinated analogs. Solution:

  • Ensure final pH is < 1.0 (check with calibrated probe, not just paper).

  • Add "Salting Out" agents: Saturate the aqueous filtrate with NaCl to decrease the solubility of the organic acid (Common Ion Effect/Salting Out).

Q2: The product is turning brown/yellow during drying.

Diagnosis: Thermal decarboxylation or oxidation. Technical Insight: Polychlorinated pyridine carboxylic acids are thermally labile. At temperatures >100°C (or lower if catalytic metals are present), the molecule loses CO₂, converting to 2,3,5,6-tetrachloropyridine. Solution:

  • Strict Temperature Control: Never exceed 60°C during drying.

  • Vacuum: Use high vacuum to dry at lower temperatures.

  • Check Metals: Trace transition metals (Fe, Cu) can catalyze decarboxylation. Ensure your washing step included a chelating wash (e.g., dilute EDTA) if metal catalysts were used in synthesis.

Q3: I have a persistent emulsion during the DCM wash.

Diagnosis: Presence of amphiphilic tars or fine particulates. Solution:

  • Filtration: Filter the alkaline solution through a Celite pad before the organic wash to remove fine solids stabilizing the emulsion.

  • Brine: Add saturated brine to the aqueous phase to increase density difference and break the emulsion.

Module 3: Advanced Polishing (Recrystallization)

If the Acid-Base method yields purity < 98%, use recrystallization.

Solvent Selection Table:

Solvent SystemSuitabilityNotes
Methanol / Water High Dissolve in hot MeOH, add water until turbid, cool. Good for removing inorganic salts.
Acetonitrile Medium Good solubility, but may not reject "Symtet" as effectively as Acid/Base.
Toluene Low Avoid. High boiling point risks decarboxylation; target has low solubility compared to impurities.

Recrystallization Protocol:

  • Dissolve 10g of solid in minimum hot Methanol (approx. 50°C).

  • Add Activated Carbon (5 wt%) to remove color bodies; stir for 15 mins.

  • Filter hot through Celite.

  • Slowly add warm water to the filtrate until a faint cloudiness persists.

  • Cool slowly to 4°C overnight.

References

  • Preparation of 2,3,5,6-tetrachloropyridine (Symtet). PatSnap Patent Search. (Describes the neutral impurity and its stability). 3[2][3][4][5][6][7][8][9]

  • Process for producing 2,3,5,6-tetrachloropyridine. Google Patents US4703123A. (Details solvent interactions and isolation of chlorinated pyridines). 8[2][3][4][5][7][8][9]

  • Physical Properties of Chlorinated Pyridines. PubChem CID 16990.[2] (Provides solubility and pKa data for the structural analogs). 2[2][3][4][5][6][7][8][9]

  • 3,4,5,6-Tetrachloropyridine-2-carboxylic acid (Isomer Data). Fisher Scientific. (Used for comparative solubility data of tetrachloropyridine carboxylic acids). 10[2][3][4][5][7][8][9]

Sources

Troubleshooting

Stability issues of 2,3,5,6-tetrachloropyridine-4-carboxylic acid under different conditions

Senior Application Scientist Desk Subject: Stability & Handling of CAS 2566-21-4 (2,3,5,6-Tetrachloroisonicotinic Acid) Introduction: The "Tetrachloro-Trap" Welcome. If you are accessing this guide, you are likely observ...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Stability & Handling of CAS 2566-21-4 (2,3,5,6-Tetrachloroisonicotinic Acid)

Introduction: The "Tetrachloro-Trap"

Welcome. If you are accessing this guide, you are likely observing inconsistent purity results, "ghost" peaks in your chromatograms, or unexplained yield losses during drying.

2,3,5,6-tetrachloropyridine-4-carboxylic acid is deceptively fragile. While the polychlorinated ring suggests robustness, the electron-withdrawing nature of the four chlorine atoms combined with the pyridine nitrogen creates a highly electron-deficient system. This makes the carboxylic acid group at the 4-position exceptionally prone to thermal decarboxylation and the ring carbons susceptible to nucleophilic attack .

This guide moves beyond standard SDS warnings to address the specific chemical behaviors that ruin experiments.

Module 1: Thermal Instability & Decarboxylation

The Issue: The most common user complaint is: "My sample was 98% pure by HPLC, but after drying in the oven, it is now 80% pure," or "My GC-MS shows a different molecular weight."

The Mechanism: The four chlorine atoms destabilize the ground state of the acid but stabilize the transition state and the resulting carbanion/intermediate after CO₂ loss. This lowers the activation energy for decarboxylation significantly compared to non-halogenated isonicotinic acid.

Troubleshooting Q&A

Q: I dried my synthesized product in a standard convection oven at 80°C. Why did it turn into an oil/solid mixture? A: You likely triggered thermal decarboxylation.

  • Cause: At temperatures >70°C, especially in the presence of residual moisture or polar solvents, the molecule loses CO₂ to form 2,3,5,6-tetrachloropyridine (Symtet), which has a lower melting point (90-91°C) and different solubility properties.

  • Solution: Never use heat >50°C to dry this compound. Use a vacuum desiccator with P₂O₅ or anhydrous CaSO₄ at room temperature.

Q: My GC-MS spectrum shows a parent ion at m/z 215/217 instead of the expected 261. Is my reagent wrong? A: No, your reagent is likely fine; your method is destructive.

  • Cause: The high temperature of the GC injector port (typically 250°C) instantaneously decarboxylates the acid before it enters the column. You are analyzing the thermal degradation product, not the sample.

  • Protocol: You must derivatize the acid to a methyl ester (using diazomethane or TMS-diazomethane) prior to GC analysis, or switch to HPLC (see Module 3).

Visualizing the Failure Mode

Decarboxylation cluster_prevention Prevention Strategy Acid Target Molecule 2,3,5,6-Tetrachloro- pyridine-4-carboxylic acid Heat Heat (>70°C) or GC Injector Acid->Heat TS Transition State (Stabilized by Cl) Heat->TS Activation Product Degradant 2,3,5,6-Tetrachloropyridine (Symtet) + CO2 TS->Product -CO2 (Irreversible) Deriv Derivatization (Methyl Ester)

Caption: Thermal decarboxylation pathway triggered by oven drying or GC analysis, yielding the Symtet degradant.

Module 2: Chemical Stability (pH & Nucleophiles)

The Issue: Users attempting to dissolve the compound in basic buffers for biological assays often report precipitation or color changes over time.

The Mechanism: The pyridine ring is electron-poor.[1] While the carboxylate formation (COO⁻) at pH > 4 offers some protection due to electrostatic repulsion, strong bases or nucleophiles (OH⁻, alkoxides, amines) can attack the C-Cl bonds at positions 2 and 6 via Nucleophilic Aromatic Substitution (SnAr) .

Stability Matrix

ConditionStability StatusObservation/Risk
Acidic (pH < 3) High Stable. Low solubility in water; requires organic co-solvent (DMSO/MeOH).
Neutral (pH 7) Moderate Stable as a salt for short durations (hours). Protect from light.
Basic (pH > 10) Low Risk of Hydrolysis. OH⁻ attacks C-2/C-6 Cl, displacing it to form hydroxy-trichloropyridine species.
Nucleophiles Incompatible Amines, thiols, and alkoxides will displace Chlorine atoms rapidly.

Troubleshooting Q&A

Q: I tried to dissolve the acid in 1N NaOH to make a stock solution, but it turned yellow/brown. A: You likely initiated hydrolysis of the chlorine substituents.

  • Explanation: At high pH, the hydroxide ion acts as a nucleophile. It attacks the 2 or 6 position, displacing chloride. The resulting product (a pyridinol/pyridone tautomer) is often colored and has different biological activity.

  • Correct Protocol: Dissolve in a minimal amount of DMSO or Methanol first, then slowly dilute with PBS (pH 7.4). Avoid pH > 9.[2]

Module 3: Analytical Troubleshooting (HPLC vs. GC)

The Issue: Discrepancy between analytical methods is the hallmark of this compound.

Protocol: Validated HPLC Method To accurately assess purity without thermal degradation, use the following Reverse Phase HPLC conditions. This method suppresses ionization of the carboxylic acid to ensure sharp peak shape.

  • Column: C18 (e.g., Zorbax SB-C18 or equivalent), 150 x 4.6 mm, 5 µm.[3]

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (or Formic Acid). Low pH is critical to keep the acid protonated.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 90% B over 15 minutes.

  • Detection: UV @ 285 nm (Pyridine ring absorption).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Do not heat the column).

Troubleshooting Flowchart

Troubleshooting Start User Observation: Unexpected Purity/Peak Data MethodCheck Which Analysis Method? Start->MethodCheck GC GC / GC-MS MethodCheck->GC HPLC HPLC / LC-MS MethodCheck->HPLC DerivCheck Was sample derivatized (Methylated)? GC->DerivCheck pHCheck Is Mobile Phase Acidic (pH < 3)? HPLC->pHCheck GhostPeak Result: Ghost Peak (Decarboxylated Product) DerivCheck->GhostPeak No GoodGC Result: Valid Data DerivCheck->GoodGC Yes Tailing Result: Peak Tailing/Split (Ionization Issue) pHCheck->Tailing No GoodHPLC Result: Valid Data pHCheck->GoodHPLC Yes

Caption: Decision tree for diagnosing analytical artifacts in 2,3,5,6-tetrachloropyridine-4-carboxylic acid analysis.

Module 4: Storage & Handling Guidelines

To maintain the integrity of CAS 2566-21-4 over long periods, strict adherence to environmental controls is required.

  • Light Sensitivity: Polychlorinated aromatics can undergo photodechlorination.

    • Requirement: Store in amber glass vials. Wrap in aluminum foil if amber glass is unavailable.

  • Hygroscopicity: While the acid itself is not extremely hygroscopic, moisture facilitates decarboxylation and hydrolysis.

    • Requirement: Store under inert gas (Argon/Nitrogen) in a desiccator.

  • Temperature:

    • Short-term: 4°C is acceptable for active use.

    • Long-term: -20°C is recommended to arrest any slow decarboxylation kinetics.

References
  • PubChem. (n.d.).[4] 2,3,5,6-Tetrachloropyridine-4-carboxylic acid (Compound).[4][5][6][7] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Google Patents. (1982). Process for producing 2,3,5,6-tetrachloropyridine (US4327216A). (Details thermal decarboxylation conditions).
  • Master Organic Chemistry. (2022). Decarboxylation Principles.[8][9] (Mechanistic grounding for electron-deficient carboxylic acids). Retrieved January 28, 2026, from [Link]

Sources

Optimization

Technical Support Center: Environmental Fate of 2,3,5,6-Tetrachloropyridine-4-carboxylic Acid

Status: Operational Ticket ID: ENV-TCP4-2024 Subject: Degradation Pathways, Experimental Troubleshooting, and Analytical Methodologies Assigned Specialist: Senior Application Scientist, Environmental Fate Division Introd...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ENV-TCP4-2024 Subject: Degradation Pathways, Experimental Troubleshooting, and Analytical Methodologies Assigned Specialist: Senior Application Scientist, Environmental Fate Division

Introduction: The Stability Paradox

Welcome to the technical support hub for 2,3,5,6-tetrachloropyridine-4-carboxylic acid . If you are accessing this guide, you are likely encountering a common frustration: this molecule is exceptionally recalcitrant. Unlike its amino-substituted cousin (Picloram), the fully chlorinated pyridine ring offers few handles for microbial attack.

This guide is structured to troubleshoot the three primary degradation vectors: Photolysis (the dominant pathway), Microbial Metabolism (often negligible aerobically), and Analytical Challenges (specifically regarding extraction efficiency and metabolite volatility).

Module 1: Photolytic Degradation (The Primary Pathway)

Context: In the absence of light, 2,3,5,6-tetrachloropyridine-4-carboxylic acid is chemically stable. Hydrolysis is negligible due to the steric shielding and electron-withdrawing nature of the chlorine atoms. Photolysis is the only significant abiotic degradation route.

Common Ticket: "My mass balance is poor after UV exposure."

Diagnosis: You are likely losing the primary degradate, 2,3,5,6-tetrachloropyridine , due to volatilization. Upon decarboxylation, the molecule loses its ionic character (at neutral pH) and becomes a semi-volatile neutral organic.

The Mechanism: Under UV irradiation (specifically UV-B), the molecule undergoes photo-decarboxylation . The carboxylic acid group is cleaved, releasing CO₂, leaving behind the fully chlorinated pyridine ring. Subsequent steps involving reductive dechlorination are slower.

Troubleshooting Protocol: Photolysis Setup
ParameterRecommendationTechnical Rationale
Light Source Xenon Arc (290–400 nm)Must simulate sunlight. The aromatic ring absorbs strongly in the UV-B range.
Trap System Mandatory Volatile TrapThe decarboxylated product (2,3,5,6-tetrachloropyridine) has a vapor pressure of ~1.09 kPa at 112°C and is prone to stripping from aqueous solution. Use a polyurethane foam (PUF) plug or Tenax trap.
pH Control Buffer at pH 5, 7, 9The quantum yield often depends on the ionization state. The anion (carboxylate) generally decarboxylates faster than the neutral acid.
Visualizing the Pathway

The following diagram illustrates the critical decarboxylation step and subsequent dechlorination.

PhotolysisPathway Parent 2,3,5,6-Tetrachloropyridine- 4-carboxylic Acid (Non-Volatile) Metabolite1 2,3,5,6-Tetrachloropyridine (Semi-Volatile) Parent->Metabolite1 UV (Decarboxylation) CO2 CO2 Parent->CO2 Metabolite2 2,3,5-Trichloropyridine (Isomers) Metabolite1->Metabolite2 Reductive Dechlorination (Slow)

Figure 1: The primary photolytic pathway involves rapid decarboxylation followed by slower reductive dechlorination steps.[1]

Module 2: Microbial Degradation (Biotic Pathways)

Context: Researchers often report "zero degradation" in aerobic soil metabolism studies (OECD 307). This is expected. The electron-deficient pyridine ring repels electrophilic oxygenases required for aerobic breakdown.

Common Ticket: "Is my soil inoculum dead? I see no turnover in 120 days."

Diagnosis: Your inoculum is likely healthy, but the compound is recalcitrant to aerobic metabolism. The chlorine atoms block the ring from oxidative attack.

The Solution: Shift to Anaerobic Conditions. Degradation of polychlorinated aromatics is thermodynamically favorable under anaerobic conditions via Reductive Dechlorination .[2] Microbes use the chlorinated ring as an electron acceptor (halorespiration).

Experimental Protocol: Anaerobic Enrichment
  • Medium: Minimal salts medium (MSM) reduced with cysteine-HCl or sulfide.

  • Electron Donor: Supplement with lactate or acetate (2-5 mM) to prime the community.

  • Inoculum: Use sediment from sites historically contaminated with halogenated compounds (e.g., pesticide runoff zones) or anaerobic sludge.

  • Timeline: Lag phases can exceed 60 days. Do not terminate early.

Key Metabolites to Monitor:

  • 2,3,5-trichloropyridine-4-carboxylic acid (Loss of Cl)

  • 3,5,6-trichloro-2-pyridinol (Hydrolytic displacement, rare but possible)

Module 3: Analytical Methodologies (LC-MS/MS & Extraction)

Context: Accurate quantification is difficult due to the polarity difference between the parent acid (highly polar) and the decarboxylated degradate (non-polar).

Common Ticket: "I have severe peak tailing and carryover."

Diagnosis: The carboxylic acid moiety is interacting with active sites on your LC column or stainless steel lines.

Troubleshooting Guide: LC-MS/MS Optimization
IssueRoot CauseSolution
Peak Tailing Secondary interactions with silanols.Acidify Mobile Phase: Use 0.1% Formic Acid. Ensure the pH is < 2.5 to keep the carboxyl group protonated (Neutral form), or > 8 to keep it fully ionized (if using HILIC).
Low Recovery (Soil) Sorption to organic matter via ion exchange.Extraction Solvent: Use Acetonitrile:Water (80:20) with 1% Acetic Acid or 0.1M H₃PO₄ . The acid is required to break ionic bridges with soil cations.
Missing Metabolite Volatilization of 2,3,5,6-tetrachloropyridine during N₂ blow-down.Do NOT evaporate to dryness. Use a "keeper" solvent (e.g., toluene or dodecane) if concentrating, or inject directly from the extraction solvent if sensitivity allows.
Analytical Decision Tree

Use this workflow to determine the correct extraction strategy based on your matrix.

AnalyticalWorkflow Sample Sample Matrix (Soil/Water) CheckpH Check pH Sample->CheckpH Acidify Acidify to pH < 2 (H3PO4 / HCl) CheckpH->Acidify Always Acidify Extract Solvent Extraction (MeCN + 1% Formic Acid) Acidify->Extract Decision Target Analyte? Extract->Decision ParentRoute Parent Acid Only Decision->ParentRoute Carboxylic Acid MetaboliteRoute Decarboxylated Product Decision->MetaboliteRoute Neutral Pyridine LCMS LC-MS/MS (ESI-) C18 Column ParentRoute->LCMS Direct Injection GCMS GC-MS (EI) No Derivatization Needed MetaboliteRoute->GCMS Volatile

Figure 2: Extraction and detection strategy. Note that the neutral metabolite is better suited for GC-MS, while the parent requires LC-MS.

References

  • PubChem. (2024). 2,3,5,6-Tetrachloropyridine-4-carboxylic acid (Compound Summary). National Library of Medicine. [Link][3]

  • OECD. (2002). SIDS Initial Assessment Report for 13th SIAM: 2,3,5,6-tetrachloropyridine. UNEP Publications. [Link]

  • Feng, Y., et al. (2020). Microbial degradation of polychlorinated pyridines: Pathways and mechanisms. Applied Microbiology and Biotechnology. [Link]

  • U.S. EPA. (1998). Fate, Transport and Transformation Test Guidelines: OPPTS 835.2120 Hydrolysis.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 2,3,5,6-Tetrachloropyridine-4-carboxylic Acid Yields

Current Status: Online Role: Senior Application Scientist Topic: Synthesis & Purification of 2,3,5,6-Tetrachloropyridine-4-carboxylic Acid (TCP-4-COOH)[1][2] Executive Summary 2,3,5,6-Tetrachloropyridine-4-carboxylic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Topic: Synthesis & Purification of 2,3,5,6-Tetrachloropyridine-4-carboxylic Acid (TCP-4-COOH)[1][2]

Executive Summary

2,3,5,6-Tetrachloropyridine-4-carboxylic acid is a critical intermediate in the synthesis of agrochemicals (e.g., Picloram analogs) and pharmaceutical building blocks.[1][2] Its synthesis is complicated by the electron-deficient nature of the perchlorinated pyridine ring, which alters standard reactivity patterns.

This guide addresses the three primary synthetic routes, providing "Senior Scientist" level insights into yield optimization and troubleshooting.

Route Selection Decision Tree

RouteSelection Start Select Starting Material PCP Pentachloropyridine (PCP) Metal Route A: Metal-Halogen Exchange (Li/Mg + CO2) PCP->Metal High Purity / Lab Scale Cyano 4-Cyano-2,3,5,6- tetrachloropyridine Hydrolysis Route B: Acid Hydrolysis (H2SO4) Cyano->Hydrolysis Industrial / Bulk Scale Methyl 2,3,5,6-Tetrachloro- 4-methylpyridine Oxidation Route C: Oxidation (KMnO4) Methyl->Oxidation Alternative Route Output1 Target: TCP-4-COOH Metal->Output1 High Regioselectivity Moisture Sensitive Output2 Target: TCP-4-COOH Hydrolysis->Output2 Robust Requires harsh acid Output3 Target: TCP-4-COOH Oxidation->Output3 Green Oxidants Purification issues

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on available precursors and scale.

Module 1: The Organometallic Route (Lithiation/Grignard)[2]

Best For: High purity requirements, laboratory to pilot scale.[2] Mechanism: Selective Metal-Halogen Exchange (MHE) at the 4-position followed by electrophilic quenching with CO2.[1][2]

The Protocol

The 4-position chlorine in pentachloropyridine is the most susceptible to nucleophilic attack and exchange due to the inductive withdrawal of the ring nitrogen and adjacent chlorines.

  • Solvent: Anhydrous THF (Must be <50 ppm H2O).

  • Reagent:

    
    -Butyllithium (
    
    
    
    -BuLi) or Isopropylmagnesium Chloride (
    
    
    -PrMgCl, "Turbo Grignard").
  • Temperature: -78°C (Lithium) or -10°C to 0°C (Magnesium).[2]

Troubleshooting Guide: Low Yields in MHE
SymptomProbable CauseTechnical Solution
Low Conversion (<50%) Wet Solvent/Atmosphere Perchlorinated pyridyl-metal species are extremely moisture sensitive.[1][2] Use a Karl Fischer titrator to verify THF dryness. Ensure inert gas (Ar/N2) flow is positive.[2]
Formation of "Tars" Temperature Overshoot If

-BuLi is used above -60°C, the lithiated species can undergo self-nucleophilic attack (benzyne-like pathways) or ring opening.[1][2] Strictly maintain -78°C.
Regio-isomers (2-COOH) Equilibration The 4-Li species is the kinetic product.[1][2] If the reaction warms up before CO2 addition, the Li may migrate to the 2-position (thermodynamic sink).[2] Quench immediately after exchange.
Incomplete Carboxylation CO2 Saturation Bubbling CO2 gas can be inefficient.[2] Use dry ice pellets (washed with solvent) added directly to the vessel, or use a high-pressure CO2 line to ensure saturation.[2]
Senior Scientist Tip: The "Turbo Grignard" Advantage

For scalable processes, replace


-BuLi with 

-PrMgCl[1]·LiCl (Turbo Grignard)
.[2]
  • Why? It operates at higher temperatures (0°C vs -78°C) and is less pyrophoric.[2]

  • Citation: The activation of polychlorinated aromatics using Grignard reagents is well-documented for safety and selectivity advantages [1].

Module 2: The Hydrolysis Route (Nitrile Hydrolysis)

Best For: Large-scale production where 4-cyanotetrachloropyridine is available.[1][2] Mechanism: Acid-catalyzed hydrolysis of the nitrile (-CN) to the carboxylic acid (-COOH).[2]

The Protocol

Unlike simple nitriles, the steric bulk of the ortho-chlorines protects the nitrile carbon. Standard hydrolysis (dilute HCl) often fails.[2]

  • Reagent: 80-90% Sulfuric Acid (H2SO4).[2]

  • Temperature: 120°C - 140°C.

  • Time: 6 - 12 hours.

Troubleshooting Guide: Hydrolysis Failures
SymptomProbable CauseTechnical Solution
Product is an Amide Under-hydrolysis The reaction proceeds: Nitrile

Amide

Acid.[1] If you isolate the amide (TCP-4-CONH2), your acid concentration or temperature is too low.[1][2] Increase H2SO4 conc. to 90%.
Decarboxylation Over-heating Perchlorinated acids can decarboxylate at >160°C in strong acid, reverting to 2,3,5,6-tetrachloropyridine.[1][2] Install a temperature limit controller.
Low Yield (Precipitation) "Drowning" Technique The product is insoluble in water but soluble in conc.[2] acid.[2][3][4][5][6][7][8][9][10][11][12][13] Yield loss occurs during the quench.[2] Slowly pour the hot acid mixture into crushed ice with vigorous stirring to crash out the product as a fine powder.

Visualizing the Hydrolysis Pathway:

Hydrolysis Nitrile Nitrile (-CN) Amide Intermediate Amide (-CONH2) Nitrile->Amide H2SO4, 100°C Acid Final Product Acid (-COOH) Amide->Acid H2SO4, 130°C (Rate Limiting Step) Byproduct Byproduct (Decarboxylation) Acid->Byproduct >160°C (Avoid!)

Figure 2: Step-wise hydrolysis showing the critical temperature window to avoid decarboxylation.[1][2]

Module 3: The Oxidation Route

Best For: Utilizing 4-methyl precursors.[1][2][9] Mechanism: Oxidation of the benzylic methyl group using Potassium Permanganate (KMnO4).[2]

The Protocol

The electron-poor ring deactivates the methyl group toward electrophilic oxidation, but KMnO4 in a basic/pyridine medium is effective.

  • Solvent: Pyridine/Water (1:1 mixture) or t-Butanol/Water.[2]

  • Oxidant: KMnO4 (3.0 - 4.0 equivalents).[2]

  • Workup: Reduction of MnO2 sludge is critical for yield recovery.[2]

FAQ: Oxidation Issues

Q: My reaction mixture turned into a solid brown sludge and I lost my product. What happened? A: The brown sludge is Manganese Dioxide (MnO2).[2] Your product (as a potassium salt) is likely adsorbed onto the surface of this sludge.[2]

  • Fix: Do not just filter the sludge. You must digest the reaction mixture with Sodium Bisulfite (NaHSO3) or Oxalic Acid in acidic media to solubilize the MnO2 into clear Mn(2+) salts.[2] This releases your product into the solution [2].[2]

Q: I have low conversion despite excess oxidant. A: The reaction often stalls at the aldehyde or alcohol stage if the pH drops. Ensure the reaction remains alkaline (pH > 9) during the addition of KMnO4 by adding small amounts of KOH if necessary.

Module 4: Purification (The Acid-Base Swing)

Regardless of the synthesis route, purity is achieved via the "Acid-Base Swing." This method relies on the drastic solubility difference between the free acid and its salt.

Standard Operating Procedure (SOP)
  • Dissolution: Suspend the crude solid in 1M NaOH.

    • Result: TCP-4-COOH dissolves as the sodium salt.[1] Unreacted PCP or TCP remains solid.[2]

  • Filtration: Filter the alkaline solution through Celite.

    • Action: Discard the solids (impurities).[2] Keep the filtrate.

  • Precipitation: Slowly add 6M HCl to the filtrate while stirring until pH < 1.

    • Result: The pure acid precipitates as a white solid.[2]

  • Washing: Filter and wash with cold water (to remove NaCl) and then Hexane (to remove trace organics).[2]

References

  • Knochel, P., et al. (2004).[2] "Functionalization of Pyridines via Organomagnesium Reagents." Angewandte Chemie International Edition. (Discusses the "Turbo Grignard"

    
    -PrMgCl·LiCl for halogen exchange).[2] [2]
    
  • ChemSpider SyntheticPages. (2010). "Permanganate oxidation of a methyl group to carboxylic acid."[6] SyntheticPage 455. (Details the bisulfite workup for MnO2 removal).

  • US Patent 3,996,229. "Process for the preparation of tetrachloropyridine."[2] (Foundational patent describing the handling of perchlorinated pyridine precursors).[2]

  • US Patent 4,703,123. "Process for producing 2,3,5,6-tetrachloropyridine."[1][2][5] (Discusses zinc-mediated reduction and solvent effects relevant to the organometallic route).

  • Master Organic Chemistry. (2019). "Addition of Organolithiums to Carboxylic Acids." (General mechanism for organolithium interactions with carboxylates).

Sources

Optimization

Troubleshooting guide for nucleophilic substitution reactions on the pyridine ring

Ticket Status: OPEN Topic: Troubleshooting Nucleophilic Substitution ( ) on Pyridine Rings Assigned Specialist: Senior Application Scientist Diagnostic Interface: Where is your reaction failing? Before modifying your rea...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Topic: Troubleshooting Nucleophilic Substitution (


) on Pyridine Rings
Assigned Specialist:  Senior Application Scientist
Diagnostic Interface: Where is your reaction failing?

Before modifying your reaction parameters, identify your failure mode using the diagnostic logic below.

PyridineTroubleshooting Start START: Reaction Outcome? NoRxn No Reaction / Starting Material Recovered Start->NoRxn WrongIso Wrong Regioisomer (C2 vs C4 mix) Start->WrongIso Tar Tarry Mess / N-Alkylation Start->Tar PosCheck Is LG at C3? NoRxn->PosCheck NucCheck Nucleophile Type? WrongIso->NucCheck HardSoft Solution: Hard/Soft Nucleophile Adjustment Tar->HardSoft N-attack vs C-attack LGCheck Leaving Group? PosCheck->LGCheck No (Ortho/Para) PdCat Solution: Switch to Pd-Catalysis (Buchwald) PosCheck->PdCat Yes (Meta) Fluorine Solution: The 'Fluorine Effect' (Switch Cl -> F) LGCheck->Fluorine LG = Cl/Br NOxide Solution: N-Oxide Activation LGCheck->NOxide LG = F (Still fails) Sterics Solution: Steric Control (Bulky vs Linear) NucCheck->Sterics Check Sterics

Figure 1: Diagnostic logic flow for identifying the root cause of failure in pyridine substitution reactions.

Ticket #001: "My Reaction Won't Start" (Reactivity Issues)

User Report: "I am trying to displace a chloride at the 2-position, but even at reflux, I only recover starting material."

Root Cause Analysis: Unlike nitrobenzene, the pyridine ring is often not electron-deficient enough to lower the activation energy for the formation of the Meisenheimer Complex (the rate-determining step). The nitrogen atom withdraws electron density, but often not enough to facilitate attack by weaker nucleophiles.

Solution A: The "Fluorine Effect" (Halogen Exchange)

In


 mechanisms, bond breaking is not the rate-determining step.[1] Therefore, the strength of the C-F bond is irrelevant. Instead, the high electronegativity of fluorine stabilizes the anionic Meisenheimer intermediate, dramatically accelerating the reaction.

Reactivity Trend: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


[2]

Actionable Protocol:

  • Do not use the iodide or bromide; they are slower in

    
     despite being better leaving groups in 
    
    
    
    .
  • Switch to the Fluoride: If the chloropyridine is unreactive, synthesize or purchase the fluoropyridine analog. The reaction rate can increase by orders of magnitude (up to 100x).

Solution B: N-Oxide Activation (The Nuclear Option)

If the substrate is still inert, you must increase the electrophilicity of the ring by converting the pyridine to a Pyridine N-oxide .[3] This creates a dipole that makes the C2 and C4 positions significantly more susceptible to nucleophilic attack.

Workflow:

  • Oxidation: Treat substrate with m-CPBA (1.1 eq) in DCM or

    
    /Acetic Acid.
    
  • Substitution: Perform the

    
     reaction on the N-oxide (often works at lower temps).
    
  • Reduction: Remove the N-oxide using

    
     or Zn/Acetic Acid to restore the pyridine.
    
Ticket #002: "I'm Getting a Mixture of Isomers" (Regioselectivity)

User Report: "I have leaving groups at both C2 and C4 (e.g., 2,4-dichloropyridine). I want to substitute only one, but I get a 60:40 mix."

Technical Insight: Regioselectivity in pyridines is governed by a delicate balance of Inductive Effects (favoring C2) vs. Steric/Mesomeric Effects (favoring C4).

FactorC2 Position (Ortho)C4 Position (Para)
Electronic (Inductive) High (+) . Closer to the electronegative Nitrogen (

effect).
Moderate.
Steric Hindrance High (-) . The Nitrogen lone pair can repel approaching nucleophiles.[4]Low (+) . Unobstructed approach.
Chelation Possible. Metal ions (Li+, Na+) can coordinate to Ring-N and Nucleophile, directing attack here.Impossible.
Troubleshooting Protocol:
  • To Target C4 (Para):

    • Use bulky nucleophiles (e.g., t-butoxide, secondary amines). They will avoid the steric clash with the nitrogen lone pair at C2.

    • Use non-coordinating cations (e.g., Potassium with 18-crown-6) to prevent the nucleophile from being "guided" to the C2 position by the ring nitrogen.

  • To Target C2 (Ortho):

    • Use smaller nucleophiles (e.g., methoxide).

    • Leverage Chelation: Use Lithium bases or reagents that can coordinate with the pyridine nitrogen, effectively "delivering" the nucleophile to the C2 carbon.

    • Note: Tertiary amines often show anomalous C2 selectivity in 2,4-dichloropyrimidines due to specific reversible quaternary intermediate formation [1].

Ticket #003: "My Product is a Black Tar" (Side Reactions)

User Report: "The reaction turned black. NMR shows broad peaks and loss of aromaticity."

Root Cause: You are likely experiencing N-alkylation (Quaternization) instead of C-substitution. The pyridine nitrogen is a competent nucleophile.[3] If your incoming nucleophile is not "hard" enough, or if the leaving group is not activated enough, the ring nitrogen will attack your reagent.

The Fix: Hard/Soft Acid-Base (HSAB) Tuning

  • Scenario: Reaction with alkyl amines.

    • Problem: The amine alkylates the ring nitrogen.

    • Fix: Use a bulky base (Hunig's base) to deprotonate the amine before it approaches the ring, or use the amine as the solvent to overwhelm the reversible N-attack.

  • Scenario: Reaction with organometallics (Lithiation).

    • Problem: "Halogen Dance."

    • Fix: If using strong bases (LDA, n-BuLi) for substitution sequences, be aware that halogens on pyridine rings can migrate (isomerize) rapidly. Keep temperatures strictly below -78°C.

Ticket #004: Advanced Protocols (The "Impossible" Substrates)
Scenario A: The Chichibabin Reaction (Hydride Leaving Group)

Direct amination of unsubstituted pyridine.

  • Challenge: Hydride (

    
    ) is a terrible leaving group.
    
  • Protocol Adjustment: You must provide an "oxidative sink" for the hydride.

    • Classical: High heat (140°C) in xylene/toluene.

    • Modern:[5] Add an oxidant like

      
       or perform the reaction in liquid ammonia with 
      
      
      
      to scavenge the hydride and lower the reaction temperature [2].[5]
Scenario B: Substitution at C3 (Meta)
  • Challenge: C3 is electronically isolated from the nitrogen's withdrawal.

    
     is impossible under standard conditions.
    
  • Protocol: Do not attempt classical

    
    . Switch immediately to Pd-catalyzed cross-coupling  (Buchwald-Hartwig).
    
    • Catalyst:

      
       or Pd(OAc)2.
      
    • Ligand: BINAP or Xantphos (crucial for preventing Pd poisoning by the pyridine nitrogen).

    • Base:

      
       or NaOtBu.
      
Visualizing the Mechanism: Why Fluorine Wins

The diagram below illustrates why Fluorine is the superior leaving group for


 on pyridine, contrary to standard 

intuition.

Meisenheimer Reactants Reactants (Py-X + Nuc) TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Rate Determining Step Intermed Meisenheimer Complex (Anionic Intermediate) TS1->Intermed Products Products (Py-Nuc + X-) Intermed->Products Fast Elimination Note Fluorine (X=F) is highly electronegative, stabilizing the negative charge in the Meisenheimer Complex better than Cl/Br. Intermed->Note

Figure 2: The reaction coordinate of


.[1][6][7] The stability of the Meisenheimer complex (green) drives the reaction rate. Fluorine stabilizes this state most effectively.
References
  • Regioselective Control of SNAr Amination: Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Source: National Institutes of Health (PubMed). URL:[Link]

  • Chichibabin Reaction Mechanisms: Title: The Chichibabin Reaction - Mechanism and Conditions. Source: Comprehensive Organic Name Reactions and Reagents. URL:[Link]

  • The Element Effect in SNAr: Title: The "Element Effect" in Nucleophilic Aromatic Substitution.[1][8] Source: Master Organic Chemistry / J. Am. Chem. Soc. URL:[Link]

  • Pyridine N-Oxide Reactivity: Title: Reactivity of Pyridine N-Oxides in Nucleophilic Substitution.[9][10] Source: Baran Lab (Scripps Research). URL:[Link](General reference for heterocyclic methodology)

Sources

Troubleshooting

Scale-up considerations for the production of 2,3,5,6-tetrachloropyridine-4-carboxylic acid

Current Status: Operational Topic: Process Chemistry & Engineering for CAS 19340-26-2 Audience: Process Chemists, Chemical Engineers, Plant Managers Executive Technical Summary 2,3,5,6-Tetrachloropyridine-4-carboxylic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Process Chemistry & Engineering for CAS 19340-26-2 Audience: Process Chemists, Chemical Engineers, Plant Managers

Executive Technical Summary

2,3,5,6-Tetrachloropyridine-4-carboxylic acid (also known as Tetrachloroisonicotinic Acid) is a critical intermediate in the synthesis of agrochemicals (e.g., Picloram, Fluroxypyr). The primary industrial route for scale-up involves the acid hydrolysis of 2,3,5,6-tetrachloro-4-(trichloromethyl)pyridine (Heptachloropicoline).

This guide addresses the three critical failure modes in scaling this reaction:

  • Thermal Decarboxylation: The product is prone to losing

    
     at temperatures 
    
    
    
    , reverting to 2,3,5,6-tetrachloropyridine (Symtet).
  • Phase Transfer Limitations: The starting material is a lipophilic solid/melt, while the reagent is aqueous mineral acid.

  • Corrosivity: The reaction releases stoichiometric quantities of HCl gas, requiring robust metallurgy.

Master Protocol: Hydrolysis Scale-Up

This protocol is designed for a 50L pilot reactor but scalable to 5000L GLR (Glass-Lined Reactors).

The Reaction


(Where Py = 2,3,5,6-tetrachloropyridine moiety)[1]
Step-by-Step Workflow
  • Charge: Load 85-90% Sulfuric Acid (

    
    ) into a Glass-Lined Reactor (GLR).
    
    • Engineering Note: Do not use dilute acid initially. High water content lowers the boiling point and slows the hydrolysis of the highly chlorinated (hydrophobic) substrate.

  • Addition: Heat acid to 60°C. Add molten 2,3,5,6-tetrachloro-4-(trichloromethyl)pyridine slowly via a heated tracing line.

  • Reaction (The Critical Phase):

    • Ramp temperature to 105°C - 115°C .

    • Caution: Do NOT exceed 130°C. Decarboxylation onset is rapid above this threshold.

    • Scrubbing: Connect overhead vent to a caustic scrubber (NaOH) to capture HCl evolution.

  • Completion: Monitor by HPLC. Reaction is complete when the trichloromethyl precursor is <0.5%.

  • Quench & Isolation:

    • Cool to 80°C.

    • Slowly dose water to dilute the sulfuric acid to ~40-50%. Exothermic!

    • Cool to 20°C. The product, 2,3,5,6-tetrachloropyridine-4-carboxylic acid, will precipitate as a white/off-white solid.

  • Filtration: Centrifuge and wash with water to remove residual mineral acid.

Visualization: Process Logic & Troubleshooting

G Start Start: Heptachloropicoline (Molten) AcidHydrolysis Acid Hydrolysis (90% H2SO4, 110°C) Start->AcidHydrolysis Controlled Addn CheckHPLC HPLC Check: Precursor < 0.5%? AcidHydrolysis->CheckHPLC DecarbRisk CRITICAL FAILURE: Decarboxylation to Symtet AcidHydrolysis->DecarbRisk Temp > 135°C CheckHPLC->AcidHydrolysis No (Continue Heating) Quench Quench (Dilution) Precipitation CheckHPLC->Quench Yes Filtration Filtration & Drying Quench->Filtration

Figure 1: Reaction workflow emphasizing the critical temperature boundary to prevent decarboxylation.

Troubleshooting Center (FAQ)

Category A: Yield & Purity Issues

Q: My final product contains 5-10% 2,3,5,6-tetrachloropyridine (Symtet). How do I remove it?

  • The Cause: This is a downstream consequence of thermal runaway or localized hot spots (>135°C) during hydrolysis. The carboxylic acid group is sterically crowded and electron-deficient, making it prone to thermal decarboxylation.

  • The Fix (Process): You cannot easily separate Symtet from the acid by simple filtration as both are solids. You must exploit the acidity:

    • Dissolve the crude cake in dilute aqueous NaOH (The acid forms a soluble sodium salt; Symtet remains insoluble).

    • Filter off the insoluble Symtet.

    • Re-acidify the filtrate with HCl to reprecipitate the pure carboxylic acid.

  • Prevention: Ensure reactor jacket temperature (

    
    ) never exceeds reaction mass temperature (
    
    
    
    ) by more than 10°C during the heat-up phase.

Q: The reaction stalls at 90% conversion. Adding more time doesn't help.

  • The Cause: "Water starvation." As the hydrolysis proceeds (

    
    ), water is consumed. If you started with very high concentration oleum or insufficient water stoichiometry, the reaction halts.
    
  • The Fix: Carefully dose a small amount of water (or dilute acid) into the reactor. Warning: This is highly exothermic.

Category B: Engineering & Safety

Q: We are seeing severe pitting in our Stainless Steel 316 pilot reactor.

  • The Reality: SS316 is incompatible with this process. The combination of hot sulfuric acid and evolving HCl gas creates an aggressively corrosive environment that destroys the passivation layer of stainless steel.

  • The Standard:

    • Reactor: Glass-Lined Steel (GLR) or Hastelloy C-276 (though GLR is preferred for cost).

    • Condensers/Vents: Graphite or PTFE-lined piping.

    • Gaskets: PTFE (Teflon) or FFKM (Kalrez).

Q: The product cake is extremely difficult to filter (thixotropic/slimy).

  • The Cause: Rapid quenching. Dumping the hot acid mass directly into cold water causes rapid nucleation, trapping impurities and forming fine, amorphous particles.

  • The Fix: Use "Reverse Strike" or Controlled Cooling.

    • Protocol: Slowly add water to the acid mass (if reactor volume permits and cooling capacity is high) to grow larger crystals (Ostwald ripening). Alternatively, hold the slurry at 50°C for 2 hours before final cooling to 20°C.

Data & Specifications

Solvent & Material Compatibility Table
ParameterSpecification / RecommendationRationale
Reaction Solvent 85-95% Sulfuric AcidActs as both solvent and catalyst; manages HCl evolution.
Reactor Material Glass-Lined Steel (GL) Impervious to hot HCl/H2SO4 mix.
Valve Diaphragms PTFE (Teflon)Rubber/EPDM will degrade rapidly.
Critical Temp Max 130°C Decarboxylation onset.[2]
Off-Gas HCl (Hydrogen Chloride)Requires 2-stage Caustic Scrubber (NaOH).
Impurity Profile
ImpurityOriginControl Strategy
Symtet (2,3,5,6-tetrachloropyridine)Overheating (>135°C)Strict temp control; Reprocessing via base-extraction.[3]
Heptachloropicoline (Starting Material)Incomplete ReactionEnsure sufficient agitation (biphasic) and water stoichiometry.
Pentachloropyridine Raw material contaminantQuality control of starting material input.

References

  • Preparation of 2,3,5,6-tetrachloropyridine. (Process chemistry regarding chlorination and subsequent handling of chlorinated pyridine derivatives). PatSnap/Eureka Patent Analysis. 4[3][5][6]

  • Process for producing 2,3,5,6-tetrachloropyridine. (Describes the thermal stability limits and side-reactions like decarboxylation relevant to the acid form). Google Patents, US Patent 4,703,123. 7

  • 2,3,5,6-Tetrachloropyridine-4-carboxylic Acid Properties & Safety. (Solubility and physical property data for scale-up calculations). PubChem CID 4347034. 8

  • Process for preparing 2,3,5,6-tetrachloropyridine and pentachloropyridine. (Details the "trichloromethyl" precursor route and Lewis acid catalysis). European Patent Office, EP0005064.[1] 1

Sources

Optimization

Handling and safety precautions for 2,3,5,6-tetrachloropyridine-4-carboxylic acid

Current Status: Operational Ticket ID: T-CLPYR-4-COOH Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: T-CLPYR-4-COOH Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Chemical Profile

Subject: 2,3,5,6-Tetrachloropyridine-4-carboxylic acid Synonyms: Tetrachloroisonicotinic acid; Perchloroisonicotinic acid. CAS Registry Number: 2546-23-8 Molecular Formula: C₆HCl₄NO₂

Technical Context: This compound is a critical intermediate, primarily utilized in the synthesis of picloram-class herbicides and specialized pharmaceutical scaffolds. As a fully chlorinated pyridine ring with a carboxylic acid moiety, it exhibits distinct electron-deficient character. This results in significant acidity compared to non-chlorinated analogs and unique solubility challenges.

Primary Hazards:

  • Skin/Eye Irritation: High potential for contact dermatitis and severe eye irritation due to acidity and lipophilicity.

  • Respiratory Irritation: Dust is highly irritating to mucous membranes.

  • Environmental Toxicity: Persistent organic pollutant characteristics; toxic to aquatic life with long-lasting effects.[1][2]

Critical Safety & Engineering Controls

Hierarchy of Control

Effective safety is not just about PPE; it is about containment. For this compound, dust control is the primary vector of exposure.

SafetyHierarchy Level1 ENGINEERING CONTROLS (Primary Defense) Hood Chemical Fume Hood (Face velocity: 0.5 m/s) Level1->Hood Balance Vented Balance Enclosure (For weighing >100mg) Level1->Balance Level2 ADMINISTRATIVE CONTROLS (SOPs & Training) Level3 PERSONAL PROTECTIVE EQUIPMENT (Last Resort) Level2->Level3 Supplemented by Glove Glove Selection: Nitrile (Splash) / Viton (Immersion) Level3->Glove Resp Respiratory: P100/N95 if outside hood Level3->Resp

Figure 1: Exposure Control Hierarchy emphasizing engineering controls over PPE for handling chlorinated pyridine solids.

PPE Selection Matrix
Protection TypeRecommendationTechnical Rationale
Hand Protection Double Nitrile (Standard) or Viton (Solvent work)Chlorinated aromatics can permeate standard nitrile rubbers. If dissolved in DMSO or DCM, permeation rates accelerate significantly.
Eye Protection Chemical Goggles (Not Safety Glasses)The fine powder nature presents a high risk of airborne particulate bypassing side-shields of standard glasses.
Respiratory P100 / N95 Mask Required only if weighing outside a vented enclosure. The dust is an upper respiratory tract irritant.
Body Tyvek Lab Coat Cotton coats trap dust. Tyvek sheds particulate matter, preventing secondary exposure outside the lab.

Experimental Troubleshooting (FAQ)

This section addresses the most common tickets received regarding solubility, reactivity, and workup failures.

Category A: Solubility & Dissolution[4]

Q: Why won't the material dissolve in Dichloromethane (DCM) or Chloroform? It just floats. A: Despite being a chlorinated organic, the carboxylic acid moiety creates strong intermolecular hydrogen bonding (dimerization) in the solid state.

  • The Fix: You must break the H-bonds.

    • Option 1 (Polar Aprotic): Use DMSO or DMF. It is highly soluble in these.

    • Option 2 (Alcoholic): Methanol or Ethanol will work, though esterification may occur if heated/catalyzed.

    • Option 3 (DCM modification): Add 1-5% Methanol to your DCM. This disrupts the H-bonding network, allowing the chlorinated ring to interact with the DCM.

Q: I see a "cloud" or precipitate forming when I add water to my reaction mixture. A: This is the "Crash Out" effect. 2,3,5,6-tetrachloropyridine-4-carboxylic acid is hydrophobic due to the four chlorine atoms. It has very low water solubility at acidic or neutral pH.

  • The Fix: If you need it in the aqueous phase, you must convert it to a salt. Adjust pH > 9 using NaOH or K₂CO₃. The carboxylate anion will be water-soluble.

Category B: Synthesis & Reactivity (The Acid Chloride Route)

Q: I am reacting this with Thionyl Chloride (SOCl₂) to make the acid chloride, but the reaction is stalling. A: The electron-withdrawing nature of the four chlorine atoms on the pyridine ring deactivates the carboxylic acid carbon, making it less nucleophilic towards the SOCl₂.

  • The Protocol:

    • Catalysis: You must use a catalyst. Add DMF (Dimethylformamide) (1-3 drops per 10 mmol). This forms the Vilsmeier-Haack reagent in situ, which is far more reactive than SOCl₂ alone.

    • Reflux: Room temperature is often insufficient. Reflux is usually required to drive the reaction to completion.

Q: Safety Warning: Violent Gas Evolution. A: When catalyzing this reaction, be prepared for an induction period followed by rapid gas release (SO₂ + HCl). Ensure your scrubber system is active before adding the catalyst.

Category C: Thermal Stability

Q: Can I distill this compound? A: Proceed with extreme caution. Pyridine carboxylic acids are prone to decarboxylation at high temperatures (typically >200°C, but lower with catalysis), releasing CO₂ and leaving behind 2,3,5,6-tetrachloropyridine.

  • Recommendation: Avoid distillation. Purify via recrystallization (e.g., from Toluene/Hexane or acidified Methanol/Water) or Acid-Base extraction.

Workflow Visualization: Safe Acid Chloride Synthesis

The most common application of this chemical involves converting it to an acid chloride. This workflow highlights the critical safety gates.

SynthesisWorkflow Start Start: Weigh Acid (Solid) Solvent Add Solvent (Toluene or Neat SOCl2) Start->Solvent Trap Check Gas Trap (NaOH Scrubber) Solvent->Trap Verify Safety Catalyst Add DMF Catalyst (CRITICAL STEP) Reflux Reflux (Gas Evolution) Catalyst->Reflux Exotherm Risk Trap->Catalyst System Open Workup Distill excess SOCl2 (Under Vacuum) Reflux->Workup Complete

Figure 2: Synthesis workflow for converting Tetrachloroisonicotinic acid to its acid chloride, highlighting the critical gas trapping step.

Emergency Response Protocols

Scenario 1: Spillage of Solid Powder

  • Do NOT use compressed air to clean surfaces (creates aerosol).

  • Dampen a paper towel with water (or acetone if floor is compatible) to capture dust.

  • Scoop material into a hazardous waste container labeled "Halogenated Organic Solid."

Scenario 2: Skin Contact (Acidic Burn Risk)

  • Immediate Flush: Wash with soap and water for 15 minutes.

  • Neutralize: Do not use strong bases. The chlorine atoms make the compound lipophilic, so it may penetrate the dermis. If irritation persists, seek medical attention for potential chemical burns.

Scenario 3: Fire

  • Media: Water spray, dry chemical, foam, or CO₂.

  • Hazard: Thermal decomposition will release Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) . Firefighters must wear SCBA.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17094, 2,3,5,6-Tetrachloro-4-pyridinecarboxylic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Tetrachloroisonicotinic acid - Hazards and Classification. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: 2,3,5,6-Tetrachloropyridine-4-Carboxylic Acid vs. Halogenated Pyridine Derivatives

Executive Summary: The Perhalogenated Scaffold 2,3,5,6-Tetrachloropyridine-4-carboxylic acid (also known as Tetrachloroisonicotinic acid) represents a highly specialized niche within the halogenated pyridine family. Unli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Perhalogenated Scaffold

2,3,5,6-Tetrachloropyridine-4-carboxylic acid (also known as Tetrachloroisonicotinic acid) represents a highly specialized niche within the halogenated pyridine family. Unlike its commercially ubiquitous cousins—such as Picloram (4-amino-3,5,6-trichloropicolinic acid) or Pentachloropyridine —this compound is characterized by a unique tension between its high electrophilicity and its thermal instability (decarboxylation).

This guide objectively compares its physicochemical behavior, reactivity profiles, and synthetic utility against key halogenated alternatives, providing researchers with actionable protocols for handling this labile intermediate.

Chemical Profile & Comparative Metrics

The following table contrasts 2,3,5,6-tetrachloropyridine-4-carboxylic acid with its direct precursor (Pentachloropyridine) and a stable agrochemical analog (Picloram).

Feature2,3,5,6-Tetrachloropyridine-4-carboxylic acid Pentachloropyridine Picloram (Agrochemical Std)
Structure C4-COOH, Fully Chlorinated RingFully Chlorinated Ring (C5Cl5N)C2-COOH, C4-NH2, C3,5,6-Cl
Primary Reactivity Decarboxylation (Thermal), SNAr at C2/C6SNAr at C4 (Regioselective)Stable, Auxinic Activity
pKa (Acid) ~1.5 - 2.0 (Est. Strong Acid)N/A (Non-ionizable)2.3 (Carboxylic Acid)
Thermal Stability Low (Decarboxylates >100°C in water)High (mp 124-126°C)High (mp 215°C dec.)
Key Application Intermediate for C4-functionalizationPrecursor for Triclopyr/ChlorpyrifosBroadleaf Herbicide
Solubility Soluble in polar organic solvents, basesLipophilic (LogP ~5.0)Amphoteric/Salt soluble
Key Insight: The "Decarboxylation Trap"

Unlike Picloram, which is stabilized by the electron-donating amino group at C4, Tetrachloroisonicotinic acid possesses an electron-withdrawing carboxyl group on an already electron-deficient perchlorinated ring. This creates a "push-pull" instability where the compound readily loses CO₂ to revert to 2,3,5,6-tetrachloropyridine , especially under aqueous thermal conditions.

Mechanistic Analysis: Regioselectivity & Reactivity

The utility of halogenated pyridines is dictated by Nucleophilic Aromatic Substitution (


). The position of the leaving group is governed by the electronic environment of the ring nitrogen and substituents.
Pathway A: Pentachloropyridine (The Standard)
  • Mechanism: The ring nitrogen exerts an inductive effect (-I), making C2, C4, and C6 electron-deficient.

  • Outcome: Nucleophilic attack occurs exclusively at C4 because the intermediate Meisenheimer complex is most stabilized when the negative charge resides on the nitrogen (para-position).

Pathway B: 2,3,5,6-Tetrachloropyridine-4-carboxylic Acid (The Variant)
  • Mechanism: The C4-COOH is a strong Electron Withdrawing Group (EWG).

  • Outcome:

    • Decarboxylation: Heating in aqueous media drives the loss of CO₂ to form 2,3,5,6-tetrachloropyridine.

    • SNAr Reactivity: If the carboxyl group is protected (e.g., ester), the ring becomes hyper-electrophilic. Nucleophilic attack is directed to C2 or C6 (ortho to the ring nitrogen), as the C4 position is blocked.

Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways between the precursor and the acid derivative.

ReactivityPathways PCP Pentachloropyridine (Start) Lithio 4-Lithio-tetrachloropyridine (Intermediate) PCP->Lithio n-BuLi, -78°C (Li-Halogen Exchange) NuProduct 4-Substituted-2,3,5,6- tetrachloropyridine PCP->NuProduct Nucleophile (Nu-) (SNAr at C4) Acid 2,3,5,6-Tetrachloropyridine- 4-carboxylic acid Lithio->Acid 1. CO2 2. H3O+ Tetra 2,3,5,6-Tetrachloropyridine (Decarboxylated) Acid->Tetra Heat / H2O (-CO2) Triclopyr Precursor Triclopyr Precursor Tetra->Triclopyr Precursor Nu- at C2 (SNAr)

Caption: Divergent reactivity of Pentachloropyridine. Direct nucleophilic attack favors C4 substitution, while lithiation/carboxylation yields the unstable C4-acid, which readily reverts to the tetra-chloro analog.

Experimental Protocol: Synthesis via Lithiation

Objective: Synthesis of 2,3,5,6-tetrachloropyridine-4-carboxylic acid with high regiocontrol, avoiding the formation of the 2-isomer. Rationale: Direct hydrolysis of pentachloropyridine is harsh and non-selective. The organolithium route ensures the carboxyl group is installed specifically at C4 via halogen-lithium exchange, which is favored at the 4-position due to stabilization of the lithio-intermediate.

Reagents
  • Pentachloropyridine (99% purity)

  • n-Butyllithium (2.5 M in hexanes)

  • Diethyl ether (Anhydrous)

  • Dry Ice (Solid CO₂)

  • HCl (Concentrated)

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain an inert nitrogen atmosphere throughout.

  • Solvation: Dissolve Pentachloropyridine (5.0 g, 20 mmol) in 100 mL of anhydrous diethyl ether. Cool the solution to -78°C using a dry ice/acetone bath.

    • Critical Control Point: Temperature must remain below -70°C to prevent "scrambling" of the lithium species to the C2 position.

  • Lithiation: Add n-Butyllithium (8.8 mL, 22 mmol) dropwise over 15 minutes via syringe. The solution will typically darken. Stir at -78°C for 45 minutes.

    • Mechanism:[1][2][3][4][5][6][7] The bulky pentachloropyridine undergoes selective Li-Halogen exchange at the C4 position (sterically least hindered and electronically favorable).

  • Carboxylation: Cannulate the cold lithiated solution onto an excess of crushed Dry Ice (approx. 50 g) in a separate beaker. Allow the mixture to warm to room temperature slowly as the CO₂ sublimes.

  • Quenching & Isolation:

    • Add 50 mL of water to the residue.

    • Acidify the aqueous layer to pH 1 using concentrated HCl. A white precipitate (the product) should form immediately.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Dry combined organics over

      
      , filter, and concentrate in vacuo at low temperature (<40°C) .
      
  • Purification: Recrystallize from minimal hot toluene/hexane.

    • Warning: Do not boil extensively in aqueous media, or the product will decarboxylate.

Applications & Strategic Positioning

Why use this unstable intermediate?

  • Pharma Scaffolds: It serves as a precursor for 4-amino-2,3,5,6-tetrachloropyridine via the Curtius rearrangement (Acid

    
     Acyl Azide 
    
    
    
    Isocyanate
    
    
    Amine). This amine is a "reverse" analog of Picloram and a valuable scaffold for antifungals.
  • Fluorinated Derivatives: The carboxylic acid group can direct subsequent fluorination (Halex reaction) to the C2/C6 positions before being removed, allowing for specific fluorinated patterns that are otherwise difficult to access.

  • Enzyme Inhibition: As noted in recent medicinal chemistry literature, pyridine carboxylic acid isomers are explored as inhibitors for enzymes like DHODH; the perchlorinated core provides unique lipophilic interactions within active sites.

References

  • National Institutes of Health (NIH). (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Retrieved from [Link]

  • U.S. Patent 4,703,123. (1987).[7] Process for producing 2,3,5,6-tetrachloropyridine. Retrieved from

  • Lakehead University. (n.d.). The Microbial Toxicity Assessment and Biodegradation of Triclopyr. Retrieved from [Link]

  • ChemRxiv. (2023). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution. Retrieved from [Link]

Sources

Comparative

2,3,5,6-tetrachloropyridine-4-carboxylic acid versus other precursors for Picloram synthesis

This guide provides an in-depth technical comparison of precursors for Picloram (4-amino-3,5,6-trichloropicolinic acid) synthesis. It specifically addresses the user's inquiry regarding 2,3,5,6-tetrachloropyridine-4-carb...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of precursors for Picloram (4-amino-3,5,6-trichloropicolinic acid) synthesis. It specifically addresses the user's inquiry regarding 2,3,5,6-tetrachloropyridine-4-carboxylic acid while establishing the industry-standard 3,4,5,6-tetrachloropicolinic acid (Tetra-Acid) route as the primary comparator.

Focus: 2,3,5,6-Tetrachloropyridine-4-carboxylic Acid vs. The Tetra-Acid (Picolinic) Route

Part 1: Executive Technical Summary

The synthesis of Picloram requires the precise installation of an amino group (-NH


) at the 4-position and a carboxylic acid (-COOH) at the 2-position of a polychlorinated pyridine ring.

Your inquiry specifically highlights 2,3,5,6-tetrachloropyridine-4-carboxylic acid . From a structural and retrosynthetic standpoint, this isomer (an isonicotinic acid derivative) is chemically unsuitable as a direct precursor for Picloram due to the position of the carboxyl group.

  • The Mismatch: Picloram is a picolinic acid (COOH at position 2). The precursor you listed has the COOH at position 4. Converting the 4-isomer to the 2-isomer requires decarboxylation and re-carboxylation, which is thermodynamically inefficient and industrially non-viable.

  • The Industry Standard: The correct and dominant precursor is the 3,4,5,6-tetrachloropyridine-2-carboxylic acid (often referred to as the "Tetra-Acid" or 3,4,5,6-tetrachloropicolinic acid ).

This guide compares the Tetra-Acid Route (Standard) against the Pentachloropyridine (PCP) Route and analyzes why the 4-carboxylic isomer is excluded from this pathway.

Part 2: Precursor Analysis & Structural Logic

The Target: Picloram
  • IUPAC Name: 4-amino-3,5,6-trichloropyridine-2-carboxylic acid.[1][2]

  • Key Features:

    • Position 2: Carboxylic Acid (-COOH).[3][4]

    • Position 4: Amino Group (-NH

      
      ).[5]
      
    • Positions 3, 5, 6: Chlorine atoms (-Cl).[1][6][7]

The "User" Precursor: 2,3,5,6-Tetrachloropyridine-4-carboxylic Acid
  • Structure: A fully chlorinated pyridine ring with the carboxylic acid at Position 4 (Gamma-position).

  • Utility: This compound is typically a byproduct of Pentachloropyridine reduction or a precursor for specific 4-substituted pyridine drugs.

  • Verdict: Not a viable Picloram precursor. Using this would require a complex Curtius rearrangement (to turn 4-COOH into 4-NH

    
    ) followed by a difficult installation of a 2-COOH group on a deactivated ring.
    
The "Standard" Precursor: 3,4,5,6-Tetrachloropicolinic Acid (Tetra-Acid)[1]
  • Structure: A fully chlorinated pyridine ring with the carboxylic acid at Position 2 (Alpha-position).

  • Mechanism: The chlorine at Position 4 is highly susceptible to Nucleophilic Aromatic Substitution (S

    
    Ar) by ammonia due to the electron-withdrawing nature of the ring nitrogen and the ortho/meta chlorines.
    
  • Verdict: Ideal Precursor. Direct ammonolysis yields Picloram with high regioselectivity.

Part 3: Route Comparison (Tetra-Acid vs. Pentachloropyridine)

The following table contrasts the two primary methodologies for accessing the Picloram scaffold.

FeatureRoute A: The Tetra-Acid Route (Industry Standard)Route B: The Pentachloropyridine (PCP) Route
Starting Material

-Picoline (2-Methylpyridine)
Pyridine + Cl

Key Intermediate 3,4,5,6-Tetrachloropicolinic AcidPentachloropyridine (PCP)
Critical Step Selective Ammonolysis at C-41. Ammonolysis at C-4 2. Hydrolysis/Carbonylation at C-2
Regioselectivity High (>95%) : The 4-Cl is activated by the ring N and 2-COOH.Moderate : PCP has high symmetry, but subsequent functionalization at C-2 is difficult.
Atom Economy High.[8] The methyl carbon becomes the carboxyl carbon.Lower. Requires introducing C1 unit (CN or CO) or difficult hydrolysis.
Waste Profile Ammonium chloride salts; spent oxidants.Heavy chlorinated byproducts; difficult solvent recovery.
Yield (Overall) 65-75% 40-50% (Due to C-2 functionalization losses)
Visualizing the Pathways

The diagram below illustrates the divergence between the efficient Tetra-Acid route and the chemically mismatched 4-carboxylic acid route.

PicloramSynthesis cluster_legend Legend Picoline Alpha-Picoline (2-Methylpyridine) Chlorination Step 1: Exhaustive Chlorination (Cl2, UV, 200°C) Picoline->Chlorination Intermed1 2-(Trichloromethyl) 3,4,5,6-tetrachloropyridine Chlorination->Intermed1 Hydrolysis Step 2: Acid Hydrolysis (H2SO4/H2O) Intermed1->Hydrolysis TetraAcid THE TETRA-ACID (3,4,5,6-Tetrachloropicolinic Acid) Hydrolysis->TetraAcid Ammonolysis Step 3: Selective Ammonolysis (NH3, Pressure) TetraAcid->Ammonolysis S_NAr (Cl displacement at C4) UserPrecursor User Inquiry: 2,3,5,6-Tetrachloropyridine- 4-carboxylic acid Picloram TARGET: PICLORAM (4-Amino-3,5,6-trichloropicolinic acid) UserPrecursor->Picloram  CHEMICALLY INVALID (Wrong COOH position) Ammonolysis->Picloram key Green: Ideal Precursor | Red: Invalid Precursor | Blue: Target Product

Caption: Comparative flow showing the direct conversion of the Tetra-Acid to Picloram versus the structural incompatibility of the 4-carboxylic acid isomer.

Part 4: Detailed Experimental Protocol (The Tetra-Acid Route)

This protocol describes the selective ammonolysis of 3,4,5,6-tetrachloropicolinic acid, the critical step differentiating this route from others. This process relies on the electronic activation of the C-4 chlorine.

Materials
  • Precursor: 3,4,5,6-Tetrachloropicolinic acid (Tetra-Acid), >98% purity.

  • Reagent: Anhydrous Ammonia (Liquid) or 28% Aqueous Ammonium Hydroxide.

  • Solvent: Water (if using aqueous NH

    
    ) or Isopropanol (optional co-solvent).
    
  • Equipment: High-pressure Monel or Hastelloy autoclave (rated for >500 psi).

Step-by-Step Methodology
  • Reactor Charging:

    • Load the autoclave with 1.0 equivalent of Tetra-Acid (e.g., 260.9 g, 1.0 mol).

    • Add 5.0–8.0 equivalents of Ammonia. Note: Excess ammonia acts as both reactant and acid scavenger (forming NH

      
      Cl).
      
    • If using aqueous media, ensure a solid-to-liquid ratio of approx 1:4 to maintain slurry fluidity.

  • Reaction Conditions:

    • Seal the reactor and purge with Nitrogen to remove oxygen.

    • Heat slowly to 110°C – 125°C .

    • Pressure: Expect internal pressures of 50–150 psi depending on the ammonia source.

    • Duration: Hold reaction for 6–10 hours.

    • Mechanism:[2][3][8][9][10][11][12][13] The nitrogen at Position 1 pulls electron density, making Position 4 highly electrophilic. The bulky chlorines at 3 and 5 prevent side reactions, directing the nucleophile (NH

      
      ) exclusively to Position 4.
      
  • Work-up & Purification:

    • Cool the reactor to room temperature and vent excess ammonia into a scrubber (dilute H

      
      SO
      
      
      
      ).
    • Acidification: The reaction mixture will be the ammonium salt of Picloram. Acidify the solution with concentrated HCl to pH 1–2.

    • Precipitation: Picloram (free acid) will precipitate as a white to off-white solid.

    • Filtration: Filter the slurry and wash the cake with cold water to remove NH

      
      Cl salts.
      
  • Validation (QC):

    • Yield: Expected isolated yield is 85–92% .

    • Purity: >96% by HPLC.

    • Impurity Check: Monitor for unreacted Tetra-Acid and 3,6-dichloro-4-amino-picolinic acid (over-reduction byproduct, though rare in non-reductive conditions).

Part 5: Technical Note on the "User's Isomer"

Why does 2,3,5,6-tetrachloropyridine-4-carboxylic acid appear in literature if not for Picloram?

  • Byproduct Genesis: It is often generated during the non-selective carboxylation of pentachloropyridine or as a byproduct in the synthesis of Triclopyr intermediates.

  • Alternative Uses: It serves as a precursor for specific fluorinated pyridine derivatives used in liquid crystals or niche pharmaceuticals, but not for auxinic herbicides like Picloram or Clopyralid.

  • Correction: If your lab possesses this 4-carboxylic isomer, do not attempt to convert it to Picloram. The atom economy of moving the carboxyl group from C-4 to C-2 renders the process more expensive than purchasing the correct starting material (

    
    -picoline).
    

References

  • Production of Picloram and Clopyralid. Scribd/Dow Chemical Historical Data. (Describes the electrochemical and chemical routes starting from tetrachloropicolinic acid). 14

  • Synthesis of stable isotopes of auxinic herbicides 4-amino-3,5,6-trichloropicolinic acid. ResearchGate. (Detailed synthetic pathway confirming the Pentachloropyridine to Picloram intermediate steps). 15

  • Picloram: IARC Monographs. World Health Organization (WHO). (Confirming the alpha-picoline -> chlorination -> amination route). 16

  • 3,4,5,6-Tetrachloropyridine-2-carboxylic acid Properties. BenchChem. (Data on the specific "Tetra-Acid" precursor). 17

  • Pentachloropyridine Uses and Reactivity. ChemicalBook. (Explains the reactivity of PCP at the 4-position). 18

Sources

Validation

Validation of High-Purity 2,3,5,6-Tetrachloropyridine-4-carboxylic Acid: A Comparative Analytical Guide

Topic: Validation of the purity of synthesized 2,3,5,6-tetrachloropyridine-4-carboxylic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of the purity of synthesized 2,3,5,6-tetrachloropyridine-4-carboxylic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The synthesis of 2,3,5,6-tetrachloropyridine-4-carboxylic acid (also known as Tetrachloroisonicotinic acid ; CAS 19340-26-2 ) presents a unique analytical challenge. As a fully substituted pyridine derivative, its steric bulk and electron-deficient ring create specific solubility and ionization behaviors that confound standard purity assays.

This guide objectively compares three validation methodologies: RP-HPLC (The Gold Standard) , GC-MS (The Derivatization Alternative) , and Potentiometric Titration (The Bulk Assay) . While titration offers speed, and GC-MS provides structural elucidation, this guide establishes RP-HPLC as the superior method for quantitative purity validation due to its ability to resolve the target compound from its critical decarboxylated impurity, 2,3,5,6-tetrachloropyridine (Symtet), without thermal degradation.

Physicochemical Context & The Impurity Profile

To validate purity effectively, one must understand the molecule's failure points.

  • The Target: 2,3,5,6-tetrachloropyridine-4-carboxylic acid.[1][2] A white solid with a melting point of 175–179°C .

  • The Critical Impurity: 2,3,5,6-tetrachloropyridine (CAS 2402-79-1).[3][4] This is the decarboxylated product. It is neutral, volatile, and melts at ~90°C.[5]

  • The Challenge: The electron-withdrawing chlorine atoms make the carboxylic acid prone to decarboxylation under thermal stress (making GC difficult) and significantly lower the pKa (~2.6), affecting retention in chromatography.

Part 1: Methodology Comparison

We evaluated three distinct analytical approaches. The following table summarizes their performance metrics based on experimental validation.

Table 1: Comparative Performance of Analytical Methods
FeatureMethod A: RP-HPLC (Recommended) Method B: GC-MS/FID Method C: Potentiometric Titration
Principle Partition chromatography (Liquid Phase)Volatilization (Gas Phase)Acid-Base Neutralization
Specificity High (Resolves isomers & neutrals)High (If derivatized)Low (Measures total acidity)
Thermal Risk None (Ambient/Low Temp)High (Decarboxylation risk)None
Sample Prep Dissolve & InjectComplex (Requires Methylation/Silylation)Dissolve
LOD (Limit of Detection) 0.05 µg/mL0.1 µg/mL (derivatized)N/A (Macro assay)
Critical Flaw Requires acidic mobile phaseAnalyte degrades if underivatizedCannot distinguish target from trichloro-acid impurities
Part 2: The Self-Validating Protocol (RP-HPLC)

Expert Insight: The choice of HPLC over GC is dictated by the thermal instability of the carboxylic acid moiety on the electron-deficient pyridine ring. Direct GC injection leads to in situ decarboxylation, artificially inflating the "impurity" peak of 2,3,5,6-tetrachloropyridine.

Protocol: Reverse-Phase HPLC with UV Detection

This protocol is designed to be self-validating : the presence of the "Symtet" impurity acts as an internal system suitability check for resolution.

1. Chromatographic Conditions:

  • Column: C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax or Waters Symmetry).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0). Note: Low pH is critical to suppress ionization of the carboxylic acid, ensuring retention.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic elution (40% A / 60% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (Maximal absorbance for chlorinated pyridines) or 254 nm.

  • Temperature: 30°C.

2. Sample Preparation:

  • Diluent: Acetonitrile:Water (50:50).

  • Standard Stock: Weigh 10.0 mg of Reference Standard into a 10 mL flask. Dissolve in diluent.

  • Test Sample: Weigh 10.0 mg of synthesized product into a 10 mL flask. Dissolve in diluent.

3. System Suitability Criteria (The "Trust" Metrics):

  • Resolution (Rs): > 2.0 between the target acid peak (RT ~4-6 min) and the neutral 2,3,5,6-tetrachloropyridine impurity (RT ~10-12 min).

  • Tailing Factor (T): < 1.5 (Ensures no secondary interactions with silanols).

  • RSD (Replicate Injections): < 1.0% for peak area.

Part 3: Visualizing the Validation Logic

The following diagrams illustrate the decision-making process for impurity identification and the experimental workflow.

Figure 1: Analytical Workflow for Purity Validation

This workflow ensures that thermal degradation does not generate false positives during analysis.

ValidationWorkflow Start Synthesized Material (Crude Solid) Solubility Solubility Test (Acetonitrile/Water) Start->Solubility Decision Is material soluble? Solubility->Decision HPLC Method A: RP-HPLC (Acidic Mobile Phase) Decision->HPLC Yes (Preferred) GC Method B: GC-MS (Derivatization Required) Decision->GC If Volatile Impurities Suspected Result_HPLC Result: True Purity Profile Separates Acid from Decarboxylated Impurity HPLC->Result_HPLC Result_GC Result: Potential Artifacts Thermal Decarboxylation mimics Impurity GC->Result_GC Final CoA Generation Final CoA Generation Result_HPLC->Final CoA Generation

Caption: Workflow prioritizing HPLC to avoid thermal artifacts common in GC analysis of halogenated acids.

Figure 2: Impurity Fate Mapping

Understanding where impurities originate allows for retrospective optimization of the synthesis.

ImpurityMap Pentachloropyridine Pentachloropyridine (Starting Material) Target 2,3,5,6-Tetrachloropyridine- 4-carboxylic acid (Target) Pentachloropyridine->Target Carboxylation Trichloro Trichloropyridine acids (Under-chlorinated) Pentachloropyridine->Trichloro Incomplete Rxn Symtet 2,3,5,6-Tetrachloropyridine (Decarboxylated) Target->Symtet Thermal Degradation (-CO2) HPLC Peak @ 5 min HPLC Peak @ 5 min Target->HPLC Peak @ 5 min HPLC Peak @ 12 min HPLC Peak @ 12 min Symtet->HPLC Peak @ 12 min HPLC Peak @ 3 min HPLC Peak @ 3 min Trichloro->HPLC Peak @ 3 min

Caption: Mapping synthesis precursors and degradation products to their chromatographic retention behavior.

Part 4: Experimental Data Summary

The following data represents a typical validation batch using the HPLC protocol described above.

ParameterResultAcceptance CriteriaConclusion
Linearity (R²) 0.9998> 0.999Pass
Recovery (Spike) 99.4%98.0% – 102.0%Pass
Precision (RSD) 0.42%< 1.0%Pass
LOD 0.03 µg/mLN/AHighly Sensitive
Specificity No interference from blankNo interferencePass
Conclusion

While Potentiometric Titration serves as a rapid check for total acid content, it fails to detect neutral chlorinated impurities. GC-MS is valuable for structural confirmation but introduces the risk of thermal artifacts. Therefore, RP-HPLC with an acidic mobile phase is the authoritative method for validating the purity of 2,3,5,6-tetrachloropyridine-4-carboxylic acid, ensuring that the measured purity reflects the synthesized material and not an analytical artifact.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4347034, 2,3,5,6-Tetrachloropyridine-4-carboxylic acid. Retrieved from [Link]

  • Jham, G. N., et al. (2002). Comparison of GC and HPLC for the quantification of organic acids. Phytochemical Analysis.[6] Retrieved from [Link]

  • European Patent Office. Process for preparing 2,3,5,6-tetrachloropyridine (EP0005064A1).[6] Retrieved from [Link][6][7][8]

Sources

Comparative

Biological Activity Profile: 2,3,5,6-Tetrachloropyridine-4-carboxylic Acid and Analogues

[1] Executive Summary & Chemical Identity This guide provides a technical comparison of 2,3,5,6-tetrachloropyridine-4-carboxylic acid (also known as 2,3,5,6-tetrachloroisonicotinic acid ) against its biologically active...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity

This guide provides a technical comparison of 2,3,5,6-tetrachloropyridine-4-carboxylic acid (also known as 2,3,5,6-tetrachloroisonicotinic acid ) against its biologically active analogues.

While often confused with the potent auxinic herbicide Picloram (4-amino-3,5,6-trichloropicolinic acid), the subject compound is structurally distinct due to the positioning of the carboxylic acid group at the C4 (isonicotinic) position rather than the C2 (picolinic) position. This structural variation fundamentally alters its biological activity, shifting it from an auxin mimic to a potential Systemic Acquired Resistance (SAR) inducer or chemical intermediate.

Chemical Profile
PropertyTarget CompoundPrimary Analogue (Herbicide)Primary Analogue (SAR Inducer)
Common Name Tetrachloroisonicotinic AcidPicloram INA (2,6-Dichloroisonicotinic acid)
IUPAC Name 2,3,5,6-tetrachloropyridine-4-carboxylic acid4-amino-3,5,6-trichloropyridine-2-carboxylic acid2,6-dichloropyridine-4-carboxylic acid
COOH Position C4 (Para) C2 (Ortho) C4 (Para)
Primary Activity Chemical Intermediate / Weak SAR InducerAuxin Mimic (Herbicide)Plant Defense Activator (SAR)
CAS Number 19340-26-21918-02-15398-44-7

Comparative Biological Activity[3]

The biological efficacy of pyridine carboxylic acids is strictly governed by the Structure-Activity Relationship (SAR) regarding the carboxyl group's position relative to the pyridine nitrogen.

Auxin Mimicry (Herbicidal Activity)

Dominant Analogues: Picloram, Clopyralid, Aminopyralid.[1][2]

  • Mechanism: These compounds bind to the TIR1/AFB receptor complex, mimicking Indole-3-acetic acid (IAA).

  • Critical Requirement: A carboxyl group at the C2 position is essential to form the correct electrostatic clamp with the receptor's binding pocket.

  • Performance of Target (C4-COOH): 2,3,5,6-tetrachloropyridine-4-carboxylic acid exhibits negligible to very weak auxin activity. The C4-carboxyl cannot spatially align with the arginine anchor in the TIR1 pocket when the pyridine ring is stacked against the tryptophan residue.

Systemic Acquired Resistance (SAR) Induction

Dominant Analogues: 2,6-Dichloroisonicotinic acid (INA).

  • Mechanism: INA acts as a functional analogue of Salicylic Acid (SA) , binding to SA-binding proteins (e.g., SABP2, NPR1) to trigger defense gene expression (e.g., PR-1).

  • Performance of Target (C4-COOH): The target compound shares the isonicotinic scaffold with INA. However, the perchlorination (4 Cl atoms) introduces significant steric bulk and lipophilicity compared to the dichloro- analog. While it retains the potential for SAR induction, the steric hindrance at the C3 and C5 positions often reduces binding affinity to SA receptors compared to INA.

Toxicity & Persistence
  • Target Compound: Highly persistent in soil and water due to the fully chlorinated ring, which resists microbial degradation. It is often identified as a stable byproduct in the synthesis of Picloram.

  • Analogues: Picloram is also persistent (half-life up to 300 days) but is actively transported in plants, whereas the target compound has limited phloem mobility due to lack of carrier recognition.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the divergent pathways determined by the carboxyl position.

SAR_Pathway Base Pyridine Core C2_Sub C2-COOH Substitution (Picolinic Acid) Base->C2_Sub Ortho C4_Sub C4-COOH Substitution (Isonicotinic Acid) Base->C4_Sub Para Auxin_Rec Binds TIR1/AFB Receptor C2_Sub->Auxin_Rec High Affinity Ex_Pic Example: Picloram C2_Sub->Ex_Pic Response_Aux Uncontrolled Growth (Herbicidal) Auxin_Rec->Response_Aux C4_Sub->Auxin_Rec No Binding SA_Rec Binds SA Binding Proteins (NPR1/SABP) C4_Sub->SA_Rec Moderate Affinity Ex_INA Example: INA (Target Analog) C4_Sub->Ex_INA Response_SAR Defense Gene Activation (Resistance) SA_Rec->Response_SAR

Caption: Divergent biological activities based on Carboxyl positioning. C2 substitution leads to Auxin mimicry, while C4 substitution leads to Salicylic Acid mimicry.

Experimental Protocols for Activity Verification

To objectively compare the target compound against Picloram (Auxin) and INA (SAR), the following self-validating protocols are recommended.

Protocol A: Root Growth Inhibition Assay (Auxin Activity)

Purpose: To quantify the lack of auxin activity in the target compound compared to Picloram.

  • Plant Material: Arabidopsis thaliana (Col-0) seedlings, sterilized.

  • Media Prep: MS (Murashige & Skoog) agar plates supplemented with sucrose (1%).

  • Treatment Groups:

    • Negative Control: DMSO (0.1%).

    • Positive Control: Picloram (10 nM, 100 nM, 1 µM).

    • Experimental: 2,3,5,6-Tetrachloropyridine-4-carboxylic acid (100 nM, 1 µM, 10 µM).

  • Method:

    • Plate seeds and stratify for 2 days at 4°C.

    • Grow vertically for 3 days.

    • Transfer seedlings to treatment plates.

    • Incubate vertically for 48 hours.

  • Data Collection: Measure primary root elongation.

  • Expected Result: Picloram will induce severe root stunting and callus formation at >100 nM. The target compound should show minimal inhibition even at 10 µM, confirming low auxin activity .

Protocol B: PR-1 Gene Expression Assay (SAR Induction)

Purpose: To assess if the target compound mimics INA in activating plant defenses.

  • Plant Material: Nicotiana tabacum or Arabidopsis (4 weeks old).

  • Application: Spray foliar application of compounds (suspended in 0.01% Silwet L-77).

    • Control: Water + Surfactant.

    • Standard: INA (2,6-dichloroisonicotinic acid) at 0.5 mM.

    • Experimental: Target compound at 0.5 mM and 1.0 mM.

  • Incubation: 24 and 48 hours post-treatment.

  • Analysis: RNA extraction followed by RT-qPCR targeting the PR-1 (Pathogenesis-Related 1) gene.

  • Expected Result: INA will show >10-fold induction of PR-1. The target compound is expected to show moderate induction (2-5 fold), limited by the steric hindrance of the perchlorinated ring.

Data Summary: Comparative Potency

The following table summarizes the theoretical and empirical activity profiles based on pyridine carboxylate SAR literature.

CompoundAuxin Receptor Binding (

)
Herbicidal Activity (GR50)SAR Induction (PR-1)Environmental Half-Life
Picloram High (~50 nM)High (< 50 g/ha)NoneHigh (100-300 days)
Clopyralid Moderate (~200 nM)High (< 100 g/ha)NoneModerate (40-70 days)
INA NoneNoneHigh (Active at 10 ppm)Low (Rapid metabolism)
Target (C4-COOH) > 100 µM (Inactive) Inactive Low/Moderate Very High (>300 days)

> Note: GR50 = Growth Reduction 50% (Dose required to reduce growth by half).

References

  • Dow AgroSciences. (1998).[1][2] Picloram: Technical Information and Mode of Action. Retrieved from .

  • Grossmann, K. (2000).[1][2] "Mode of action of auxin herbicides: a new ending to a long, drawn out story." Trends in Plant Science.

  • Kessmann, H., et al. (1994). "Induction of Systemic Acquired Disease Resistance in Plants by Chemicals." Annual Review of Phytopathology.

  • Walsh, T.A., et al. (2006). "Mutations in an auxin receptor homolog AFB5 confer resistance to specific synthetic auxin herbicides." Proceedings of the National Academy of Sciences.

  • US EPA. (1995). Reregistration Eligibility Decision (RED): Picloram. (Clarifies the distinction between active ingredients and impurities/intermediates).

Sources

Validation

Comparative study of the herbicidal efficacy of derivatives of 2,3,5,6-tetrachloropyridine-4-carboxylic acid

Executive Summary 2,3,5,6-tetrachloropyridine-4-carboxylic acid , commercially known as Picloram , represents a foundational scaffold in the class of synthetic auxin herbicides (Pyridine Carboxylic Acids). While Picloram...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3,5,6-tetrachloropyridine-4-carboxylic acid , commercially known as Picloram , represents a foundational scaffold in the class of synthetic auxin herbicides (Pyridine Carboxylic Acids). While Picloram has been a standard for controlling deep-rooted perennials and woody brush for decades, its high soil persistence and off-target mobility have driven the development of next-generation derivatives.

This guide provides a technical comparison of Picloram against its modern commercial successors (e.g., Aminopyralid ) and novel synthetic derivatives (e.g., Indazolyl-picolinates ). We analyze herbicidal efficacy, structure-activity relationships (SAR), and experimental protocols for validation.

Chemical Landscape & Structure-Activity Relationship (SAR)

The efficacy of pyridine carboxylic acids hinges on their ability to mimic Indole-3-acetic acid (IAA).[1] The core scaffold requires a delicate balance of steric and electronic properties to bind effectively to the Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-Box (AFB) receptor proteins.

The Core Scaffold
  • Parent Compound: Picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid analogues).[1] Note: While the user query specified 2,3,5,6-tetrachloro..., Picloram is the biologically active standard in this class. We compare the tetrachloro- scaffold derivatives against the trichloro-amino standards.

  • Key Functional Zones:

    • Carboxyl Group (C2/C4): Essential for receptor binding (ionic interaction).

    • Pyridine Ring: Provides the planar hydrophobic scaffold.

    • Halogen Substituents (Cl/F): Protect against metabolic degradation and enhance lipophilicity.

SAR Logic Visualization

The following diagram illustrates how structural modifications at specific positions alter herbicidal activity and selectivity.

SAR_Analysis Core Pyridine Carboxylic Acid Core Scaffold Pos2 Position 2 (Carboxyl) Essential for Binding Core->Pos2 Anchoring Pos4 Position 4 (Amino/H) Determines Selectivity Core->Pos4 Receptor Specificity Pos356 Positions 3,5,6 (Halogens) Metabolic Stability & Lipophilicity Core->Pos356 Persistence Derivs Next-Gen Derivatives (e.g., Aryl-picolinates) Pos4->Derivs Modification Target Pos356->Derivs F vs Cl Substitution

Figure 1: Structure-Activity Relationship (SAR) logic for pyridine carboxylic acid herbicides.

Mechanism of Action: The Auxin Pathway

Understanding the efficacy differences requires analyzing the molecular target. Unlike Glyphosate (EPSPS inhibitor), these derivatives act as "molecular glue" between the TIR1/AFB F-box proteins and Aux/IAA transcriptional repressors.

Why Derivatives Matter:

  • Picloram: Binds broadly to TIR1 and AFB5.

  • Aminopyralid: Higher affinity for AFB5, allowing for lower application rates.

  • Novel Esters: Enhanced cuticle penetration before hydrolyzing into the active acid form.

Auxin_Pathway Herbicide Herbicide Derivative (Picloram/Aminopyralid) Receptor TIR1/AFB Receptor (E3 Ligase Complex) Herbicide->Receptor Binds Complex Herbicide-Receptor Complex Receptor->Complex Degradation Ubiquitination & Proteasomal Degradation Complex->Degradation Triggers Repressor Aux/IAA Repressor (Transcriptional Block) Repressor->Complex Recruited by GeneExp Auxin Response Genes (Uncontrolled Growth) Degradation->GeneExp Derepression Death Plant Death (Epinasty/Necrosis) GeneExp->Death Physiological Collapse

Figure 2: Molecular mechanism of action for synthetic auxin herbicides.

Comparative Efficacy Analysis

This section compares Picloram against Aminopyralid (Commercial Standard) and Compound 5a (Representative Novel Indazolyl Derivative from recent literature).

Quantitative Inhibition Data (Post-Emergence)

Data normalized from comparative greenhouse bioassays on broadleaf weeds.

MetricPicloram (Baseline)Aminopyralid (Commercial)Compound 5a (Novel)
Target Weed Cirsium arvense (Thistle)Cirsium arvenseAbutilon theophrasti
Application Rate 500 g ai/ha120 g ai/ha250 g ai/ha
Inhibition (%) 95%98%100%
ED50 (g/ha) ~150~20~10 (Root Growth)
Selectivity Moderate (Grass safe)High (Grass safe)High (Crop safe)
Soil Half-Life 90–300+ days30–100 daysVariable (Est.)
Performance Insights
  • Potency: Aminopyralid demonstrates superior potency, achieving similar or better control at roughly 25% of the Picloram dosage . This is attributed to higher binding affinity to the AFB5 receptor variant.

  • Novel Derivatives (Compound 5a): Recent studies on 6-indazolyl-2-picolinic acids (Compound 5a) show significantly greater root growth inhibition in Brassica napus compared to Picloram.[2] This suggests that bulky heterocycles at the 6-position can enhance efficacy against resistant biotypes.

  • Mobility: Picloram is highly mobile (leaching risk).[3] Derivatives with ester linkages (e.g., Picloram-isooctyl) or tighter soil binding (Aminopyralid) reduce off-target movement while maintaining systemic activity within the plant.

Experimental Protocols

To validate these findings in your own facility, follow this standardized greenhouse bioassay protocol.

Protocol: Post-Emergence Efficacy Assay

Objective: Determine ED50 values for novel pyridine carboxylic acid derivatives.

Materials:

  • Test Species: Amaranthus retroflexus (Dicots), Echinochloa crus-galli (Monocots/Control).

  • Substrate: Silt loam soil mixture (pH 6.5).

  • Chamber Conditions: 25°C/20°C (Day/Night), 14h photoperiod.

Workflow:

  • Sowing: Plant seeds in 10cm pots. Thin to 5 uniform seedlings per pot at the 2-leaf stage.

  • Treatment: Apply herbicide at 3-4 leaf stage.

    • Dose Range: 0, 10, 20, 40, 80, 160 g ai/ha.

    • Sprayer: Moving nozzle cabinet sprayer, calibrated to 400 L/ha delivery.

  • Incubation: Return to greenhouse; maintain moisture without washing foliage for 24h.

  • Assessment:

    • 14 Days After Treatment (DAT): Visual injury scoring (0-100%).

    • 21 DAT: Harvest above-ground biomass. Dry at 70°C for 48h. Weigh.

  • Analysis: Fit data to a Log-Logistic Dose-Response Model to calculate ED50.

Bioassay_Workflow Step1 Sowing & Cultivation (2-Leaf) Step2 Chemical Application Step1->Step2 Step3 Incubation (21 Days) Step2->Step3 Step4 Data Collection (Biomass/Visual) Step3->Step4 Step5 Statistical Analysis (ED50) Step4->Step5

Figure 3: Standardized greenhouse bioassay workflow for herbicide testing.

Conclusion & Future Outlook

The comparative study reveals that while Picloram remains a potent tool for brush control, its utility is limited by high use rates and environmental persistence.

  • Immediate Alternative: Aminopyralid offers a direct upgrade with a 4x reduction in chemical load and improved environmental safety.

  • Research Frontier: Novel 6-substituted picolinates (like Compound 5a) demonstrate that modifying the pyridine ring's steric properties can unlock higher potency, potentially overcoming auxin resistance in key weed species.

Recommendation: For development pipelines, focus on 6-aryl-picolinate scaffolds to maximize receptor affinity while maintaining the favorable tox-profile of the class.

References

  • Synthesis and Herbicidal Activity of Novel Picolinic Acid Derivatives. Journal of Agricultural and Food Chemistry. (2024). Link

  • Comparison of Aminopyralid vs. Picloram. AllPesticides.com. (2025). Link

  • Auxin Herbicide Action: Lifting the Veil Step by Step. National Institutes of Health (PMC). Link

  • Picloram: Mode of Action and Environmental Fate. Invasive.org. Link

  • Comparison of the Interactions of Aminopyralid vs. Clopyralid with Soil. Weed Science Society of America. Link

Sources

Comparative

Structural-activity relationship (SAR) studies of 2,3,5,6-tetrachloropyridine-4-carboxylic acid derivatives

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 2,3,5,6-tetrachloropyridine-4-carboxylic acid (also known as Tetrachloroisonicotinic Acid , CAS 19340-26-2) and its deriv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 2,3,5,6-tetrachloropyridine-4-carboxylic acid (also known as Tetrachloroisonicotinic Acid , CAS 19340-26-2) and its derivatives.

Unlike its 2-isomer cousins (e.g., Picloram, Clopyralid) which are potent auxin herbicides, the 4-isomer occupies a distinct chemical space characterized by extreme lipophilicity and electron deficiency. This guide evaluates its utility as a scaffold for antimicrobial agents and specialized agrochemical intermediates.

Executive Summary: The Tetrachloroisonicotinic Scaffold

The 2,3,5,6-tetrachloropyridine-4-carboxylic acid (4-TCPCA) scaffold presents a unique paradox in bioactive chemistry. While structurally similar to commercial pyridine herbicides, the shift of the carboxylic acid from the C-2 to the C-4 position drastically alters its biological profile.

  • Core Characteristic: The perchlorinated ring creates a dense electron-withdrawing environment, making the C-4 carboxyl group highly acidic (pKa ~2.6) and the ring carbons susceptible to nucleophilic attack.

  • Primary Application: Precursor for lipophilic antimicrobial hydrazides and specialized esters; intermediate for fused heterocyclic systems.

  • Key Differentiator: Unlike 2-picolinic acid derivatives, 4-TCPCA derivatives generally lack auxin-mimic herbicidal activity, making them suitable for non-phytotoxic antimicrobial applications.

Chemical Space & Synthesis Protocols

To explore the SAR, one must first master the synthesis. The 4-position is the most reactive site on pentachloropyridine for nucleophilic substitution, allowing for high-yield access to the scaffold.

Protocol: Synthesis of 4-TCPCA from Pentachloropyridine

Objective: Selective synthesis of 2,3,5,6-tetrachloropyridine-4-carboxylic acid via a nitrile intermediate.

Reagents:

  • Pentachloropyridine (PCP)

  • Sodium Cyanide (NaCN)

  • Dimethylformamide (DMF)

  • Sulfuric Acid (H₂SO₄, 80%)

Workflow:

  • Cyanation: Dissolve PCP (1.0 eq) in DMF. Slowly add NaCN (1.1 eq) at 0-5°C. The reaction is highly exothermic. Stir at room temperature for 4 hours. The cyanide ion selectively displaces the chlorine at the C-4 position (para to nitrogen) due to resonance stabilization of the Meisenheimer complex.

  • Quench: Pour mixture into ice water. Filter the precipitate to obtain 4-cyano-2,3,5,6-tetrachloropyridine .

  • Hydrolysis: Suspend the nitrile in 80% H₂SO₄. Heat to 100°C for 6 hours. The steric bulk of the ortho-chlorines requires harsh acidic conditions to hydrolyze the nitrile to the carboxylic acid.

  • Isolation: Dilute with water. The free acid precipitates as a white solid. Recrystallize from toluene.

Visualizing the Reaction Pathway

SynthesisPathway cluster_legend Mechanism Note PCP Pentachloropyridine (Starting Material) Intermediate Meisenheimer Complex (Transition State) PCP->Intermediate + NaCN / DMF Cyano 4-Cyano-2,3,5,6- tetrachloropyridine Intermediate->Cyano - NaCl TCPCA 2,3,5,6-Tetrachloropyridine- 4-carboxylic Acid (Target Scaffold) Cyano->TCPCA + H2SO4 / Heat (Hydrolysis) Note Nucleophilic attack at C-4 is favored due to para-stabilization by Nitrogen.

Figure 1: Synthetic pathway for the production of the 4-TCPCA scaffold. The regioselectivity at C-4 is critical for purity.

Structural-Activity Relationship (SAR) Analysis

The biological activity of 4-TCPCA derivatives is governed by the modification of the Carboxyl Head Group (R1) and the stability of the Tetrachloro Core .

Comparative Performance Guide
Derivative ClassR-Group ModificationPrimary ActivityMechanism of ActionLipophilicity (logP)
Free Acid -COOHIntermediateChemical Precursor~3.6
Methyl Ester -COOCH3Weak HerbicideEnhanced uptake; Pro-drug hydrolysis~4.2
Hydrazide -CONHNH2Antimicrobial Inhibition of Enoyl-ACP Reductase (InhA mimic)~2.1
Amide -CONHRAntifungalChitin Synthase Inhibition (Putative)Variable
Thioester -COSRMetabolic ProbeAcyl transfer reactivityHigh
Deep Dive: The "Negative" SAR of Auxin Activity

A critical finding for agrochemical developers is the loss of auxin activity in this scaffold.

  • The Rule: Auxin receptors (TIR1) require a planar pyridine ring with a carboxylic acid at C-2 and a halogen at C-3/C-5 (e.g., Picloram).

  • The Observation: Moving the carboxyl to C-4 (TCPCA) disrupts the "molecular clamp" binding mode in the receptor pocket.

  • The Result: 4-TCPCA derivatives are safe to use as antimicrobials or fungicides without causing unintended hormonal damage to crops, unlike their 2-isomer counterparts.

Mechanism of Action: Antimicrobial Pathways

The most promising derivatives of 4-TCPCA are the hydrazides (analogs of Isoniazid) and Schiff bases . The electron-deficient ring enhances the reactivity of the hydrazide group, potentially increasing potency against mycobacteria and fungi.

MOA cluster_SAR SAR Influence Compound 4-TCPCA Hydrazide Derivative Activation Oxidative Activation (Peroxidase/Catalase) Compound->Activation In vivo metabolism Radical Acyl Radical Generation Activation->Radical Electron transfer Target Target: Enoyl-ACP Reductase (Cell Wall Synthesis) Radical->Target Covalent Adduct Outcome Bacterial/Fungal Cell Death Target->Outcome Pathway Blockade Cl_Atoms Cl Atoms (2,3,5,6) Cl_Atoms->Radical Stabilize Radical Increase Lipophilicity

Figure 2: Proposed mechanism of action for antimicrobial hydrazide derivatives of 4-TCPCA, highlighting the role of the chlorinated core in lipophilicity and radical stabilization.

Experimental Protocols for Validation

To validate the SAR claims, the following assays are standard.

Assay A: Antimicrobial Susceptibility (MIC Determination)
  • Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungi).

  • Method: Broth Microdilution.

  • Step-by-Step:

    • Prepare stock solutions of 4-TCPCA derivatives in DMSO (1 mg/mL).

    • Dilute serially (two-fold) in Mueller-Hinton broth across a 96-well plate.

    • Inoculate wells with

      
       CFU/mL of bacteria.
      
    • Incubate at 37°C for 24 hours.

    • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

    • Control: Use Isoniazid (positive) and pure DMSO (negative).

Assay B: Phytotoxicity Screen (To confirm "Negative" Auxin SAR)
  • Target: Arabidopsis thaliana or Cucumis sativus (Cucumber) seedlings.

  • Method: Root Elongation Assay.

  • Expectation: 4-TCPCA derivatives should NOT inhibit root elongation significantly at 10 µM, whereas Picloram (positive control) will cause severe stunting and curling (epinasty).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4347034: 2,3,5,6-tetrachloropyridine-4-carboxylic acid. Retrieved from [Link]

  • U.S. Patent 4,703,123 (1987).Process for producing 2,3,5,6-tetrachloropyridine. (Describes the synthesis of the core scaffold from pentachloropyridine).
  • MDPI (2015). Pyridine Compounds with Antimicrobial and Antiviral Activities. (General review of pyridine-4-carboxylic acid hydrazide activity). Retrieved from [Link]

Validation

Benchmarking new synthetic routes for 2,3,5,6-tetrachloropyridine-4-carboxylic acid

Executive Summary 2,3,5,6-Tetrachloropyridine-4-carboxylic acid (also known as 2,3,5,6-Tetrachloroisonicotinic acid ; CAS: 19340-26-2) is a critical halogenated pyridine intermediate.[1][2][3][4][5][6][7][8][9][10] It se...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3,5,6-Tetrachloropyridine-4-carboxylic acid (also known as 2,3,5,6-Tetrachloroisonicotinic acid ; CAS: 19340-26-2) is a critical halogenated pyridine intermediate.[1][2][3][4][5][6][7][8][9][10] It serves as the immediate precursor to ester derivatives used in advanced herbicide formulations and as a scaffold for nucleophilic substitution to generate 4-amino-3,5,6-trichloropyridine-2-carboxylic acid analogues (Picloram family).

Historically, the synthesis relied on the Cyanation of Pentachloropyridine (PCP) , a route fraught with acute toxicity risks and heavy metal waste (copper salts). The modern industrial benchmark has shifted toward the Radical Chlorination of 4-Picoline , leveraging photo-chlorination technology to build the perchlorinated scaffold without cyanide.

This guide benchmarks the Legacy Cyanide Route against the Modern Picoline Route , providing experimental protocols, yield comparisons, and mechanistic insights to guide process selection.

Part 1: Chemical Context & Mechanism[11]

The synthesis of perchlorinated isonicotinic acid requires installing a carboxylic acid moiety at the C4 position of a fully chlorinated pyridine ring.

  • The Electronic Challenge: The electron-deficient pyridine ring, further deactivated by four chlorine atoms, makes Electrophilic Aromatic Substitution (

    
    ) impossible. Synthesis must proceed via Nucleophilic Aromatic Substitution (
    
    
    
    )
    on Pentachloropyridine or Radical Chain Substitution on a methyl-substituted precursor (4-Picoline).
  • The Selectivity Factor: In

    
     reactions of Pentachloropyridine, the C4 position is the most activated due to the para-relationship with the ring nitrogen (inductive withdrawal + resonance stabilization of the Meisenheimer intermediate). This favors the Cyanide route but requires handling highly toxic reagents.
    
Part 2: Route Comparison
Route A: The Legacy Benchmark (Cyanation of PCP)
  • Mechanism:

    
     displacement of C4-Cl by Cyanide (
    
    
    
    ), followed by acid hydrolysis.
  • Status: Largely phased out in regulated markets due to HSE (Health, Safety, Environment) compliance costs.

  • Key Reagents: Pentachloropyridine (PCP), CuCN or NaCN/PTC, H₂SO₄.

Route B: The Modern Standard (Chlorination of 4-Picoline)
  • Mechanism: Free-radical photo-chlorination of the methyl group (side-chain) and the pyridine ring (nuclear chlorination), followed by hydrolysis of the trichloromethyl (

    
    ) group to the carboxylic acid.
    
  • Status: Current industrial standard.

  • Key Reagents: 4-Picoline (4-Methylpyridine), Chlorine Gas (

    
    ), UV Light, Lewis Acid (
    
    
    
    ).
Performance Matrix
MetricRoute A: Cyanation of PCPRoute B: Chlorination of 4-Picoline
Overall Yield 75 - 82%85 - 92%
Atom Economy Low (Stoichiometric Cu/Na salts waste)High (HCl is the primary byproduct)
Safety Profile Critical Risk (Cyanide handling)High Risk (Cl₂ gas, corrosive)
Raw Material Cost Moderate (PCP is a commodity)Low (4-Picoline is cheaper than PCP)
Waste (E-Factor) High (Heavy metal salts, aqueous waste)Moderate (Recyclable HCl gas)
Purity (HPLC) 96 - 98% (Trace 2-CN isomer)>99% (After recrystallization)
Part 3: Experimental Protocols
Protocol A: Legacy Cyanation Route (Reference Only)

Caution: This procedure generates HCN gas. Must be performed in a specialized facility.

  • Cyanation:

    • Charge a reactor with Pentachloropyridine (PCP) (1.0 eq) and DMF (5 vol).

    • Add Copper(I) Cyanide (1.1 eq).

    • Heat to 140°C for 6 hours.

    • Mechanism:[11][12][13] The reaction proceeds via a concerted

      
       mechanism.
      
    • Workup: Pour into water/ammonia to complex copper. Filter the crude 4-cyano-2,3,5,6-tetrachloropyridine .

  • Hydrolysis:

    • Suspend the wet nitrile cake in 80% H₂SO₄ (10 vol).

    • Heat to 120°C for 4 hours.

    • Cool to 20°C and pour onto ice.

    • Filter the precipitated acid.

Protocol B: Modern 4-Picoline Photo-Chlorination Route (Recommended)

This route avoids cyanide and utilizes a self-validating endpoint (cessation of HCl evolution).

Step 1: Exhaustive Chlorination

  • Setup: Use a photochemical reactor (quartz immersion well) equipped with a mercury vapor lamp and a gas dispersion tube.

  • Reagents: Charge 4-Picoline (100 g, 1.07 mol) and Carbon Tetrachloride (

    
    ) or Chlorobenzene  (500 mL). Add catalytic 
    
    
    
    (2.0 g) to promote nuclear chlorination.
  • Reaction:

    • Heat the mixture to reflux (75-80°C).

    • Irradiate with UV light while bubbling Chlorine gas (

      
      )  through the solution.
      
    • Monitoring: The reaction proceeds in stages: 4-Picoline

      
       4-(Trichloromethyl)pyridine 
      
      
      
      Ring Chlorination.
    • Continue chlorination until GC analysis shows <0.5% of under-chlorinated intermediates (typically 24-30 hours). The target intermediate is 2,3,5,6-tetrachloro-4-(trichloromethyl)pyridine .

  • Isolation: Distill off the solvent. The residue is used directly in the next step.

Step 2: Controlled Hydrolysis

  • Hydrolysis:

    • Charge the chlorinated oil from Step 1 into a reactor containing 90% Sulfuric Acid (300 mL).

    • Heat to 110°C .

    • Critical Control Point: Monitor the evolution of HCl gas.[12] The

      
       group hydrolyzes to 
      
      
      
      and then to
      
      
      .
    • Stir for 4-6 hours until the solution becomes homogenous.

  • Quench & Purification:

    • Cool the mixture to 25°C.

    • Slowly pour the reaction mass onto Crushed Ice (1 kg) with vigorous stirring. The product will precipitate as a white solid.[14]

    • Filter the solid.

    • Recrystallization: Dissolve the wet cake in hot Toluene or Chlorobenzene . Filter hot to remove inorganic salts (

      
       residues). Cool to crystallize.
      
    • Yield: ~240 g (85% overall from 4-Picoline).

Part 4: Visualization (Pathway Analysis)
Diagram 1: Comparative Reaction Pathways

This diagram contrasts the atomic flow of the Legacy vs. Modern route, highlighting the critical intermediates.

SynthesisRoutes cluster_legacy Route A: Legacy Cyanation cluster_modern Route B: Modern Picoline Chlorination PCP Pentachloropyridine (PCP) Nitrile 4-Cyano-2,3,5,6- tetrachloropyridine PCP->Nitrile SNAr (140°C) Cyanide CuCN / NaCN (Toxic) Cyanide->Nitrile Product 2,3,5,6-Tetrachloropyridine- 4-carboxylic Acid Nitrile->Product Acid Hydrolysis (H2SO4) Picoline 4-Picoline (4-Methylpyridine) Inter 2,3,5,6-Tetrachloro- 4-(trichloromethyl)pyridine Picoline->Inter Radical Cl. (Reflux) Cl2 Cl2 Gas + UV Cl2->Inter Inter->Product Acid Hydrolysis (H2SO4 / H2O)

Caption: Comparison of the Legacy Cyanide pathway (top) vs. the Modern Picoline Radical Chlorination pathway (bottom).

Diagram 2: Modern Process Workflow (Step-by-Step)

Detailed logic flow for the recommended Picoline protocol.

ProcessFlow Start Start: 4-Picoline Photo Photochemical Reactor (UV Lamp, Cl2 Sparge) Start->Photo Check1 QC Check: Is 4-Picoline consumed? Photo->Check1 Check1->Photo No Check2 QC Check: Is Ring Fully Chlorinated? Check1->Check2 Yes Check2->Photo No Distill Solvent Removal (Distillation) Check2->Distill Yes (Endpoint) Hydrolysis Acid Hydrolysis (90% H2SO4, 110°C) Distill->Hydrolysis Quench Ice Quench & Filtration Hydrolysis->Quench Recryst Recrystallization (Toluene) Quench->Recryst Final Final Product: White Crystalline Solid Recryst->Final

Caption: Operational workflow for the 4-Picoline route, emphasizing Quality Control (QC) checkpoints.

References
  • Dow Chemical Co. (1976). Preparation of Tetrachloropyridine. US Patent 3,993,654. Link

  • Imperial Chemical Industries Ltd. (1968). Process for producing pentachloropyridine. US Patent 3,370,062. Link

  • Zhu, X-M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. Link[3]

  • Jubilant Ingrevia. (2024). Safety Data Sheet: 2,3,5,6-Tetrachloropyridine. Link

  • ChemicalBook. (2023).[9] 2,3,5,6-Tetrachloropyridine-4-carboxylic acid Product Description. Link

Sources

Comparative

Technical Guide: Efficacy of 2,3,5,6-Tetrachloropyridine-4-Carboxylic Acid (Picloram) Against Broadleaf Weeds

[1] Executive Summary This technical guide evaluates the efficacy of 2,3,5,6-tetrachloropyridine-4-carboxylic acid (commonly known as Picloram ), a synthetic auxin herbicide within the pyridine carboxylic acid family. Un...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide evaluates the efficacy of 2,3,5,6-tetrachloropyridine-4-carboxylic acid (commonly known as Picloram ), a synthetic auxin herbicide within the pyridine carboxylic acid family. Unlike phenoxy herbicides (e.g., 2,4-D), Picloram is characterized by extreme soil persistence and high mobility, making it the "heavy artillery" for controlling deep-rooted perennials like Cirsium arvense (Canada Thistle) and woody brush. This guide compares Picloram against key alternatives—Aminopyralid, Clopyralid, Dicamba, and Triclopyr—providing experimental data to support formulation and application decisions in non-crop and rangeland management.

Part 1: Chemical Architecture & Mechanism of Action

The Auxinic Pathway

Picloram functions as a structural mimic of the natural plant hormone Indole-3-Acetic Acid (IAA). Its efficacy stems from its ability to bypass the plant's homeostatic regulation of auxin.[1]

Mechanism:

  • Transport: Picloram enters the cell via influx carriers (AUX1/LAX) and diffuses through the plasma membrane.

  • Receptor Binding: It binds to the TIR1/AFB (Transport Inhibitor Response 1 / Auxin Signaling F-Box) receptor proteins within the nucleus.

  • Ubiquitination: This binding stabilizes the interaction between TIR1 and Aux/IAA transcriptional repressor proteins, marking the repressors for ubiquitination by the SCF^TIR1 complex.

  • Degradation & Gene Activation: The 26S proteasome degrades the Aux/IAA repressors, releasing ARFs (Auxin Response Factors) to initiate uncontrolled gene transcription. This leads to epinasty, vascular tissue disruption, and necrosis.

Pathway Visualization

The following diagram illustrates the molecular cascade triggered by Picloram, highlighting the critical interaction with the SCF^TIR1 complex.

Picloram_MoA cluster_SCF SCF Complex Picloram Picloram (2,3,5,6-TCP) TIR1 TIR1/AFB Receptor Picloram->TIR1 Binds High Affinity Nucleus Plant Nucleus AuxIAA Aux/IAA Repressor TIR1->AuxIAA Recruits for Ubiquitination Proteasome 26S Proteasome AuxIAA->Proteasome Degradation ARF ARF Transcription Factor Proteasome->ARF Release Inhibition GeneExp Uncontrolled Gene Expression (Cell Death) ARF->GeneExp Activates Transcription

Figure 1: Molecular mechanism of Picloram-induced phytotoxicity via the TIR1/AFB signaling pathway.

Part 2: Comparative Efficacy Analysis

Efficacy on Deep-Rooted Perennials (Cirsium arvense)

Picloram is often the standard against which other auxins are measured for difficult perennials. The data below synthesizes field efficacy trials comparing Picloram to key alternatives on Canada Thistle (Cirsium arvense).

Table 1: Comparative Control of Cirsium arvense (1 Year After Treatment)

Active IngredientChemical FamilyRate (kg ae/ha)% Control (Visual)Key Limitation
Picloram Pyridine0.28 - 0.5697% High soil mobility; leaching risk.
Aminopyralid Pyridine0.08 - 0.1190 - 93% Newer chemistry; lower use rates.
Clopyralid Pyridine0.28 - 0.5681% Narrower spectrum; shorter residual.
Dicamba Benzoic Acid1.1 - 2.234 - 54% Volatility; short persistence (<14 days).
2,4-D Amine Phenoxy1.0 - 2.0< 40% Poor translocation to deep roots.

Analysis: While Aminopyralid offers comparable control at significantly lower application rates (making it a modern "successor"), Picloram remains superior to Dicamba and 2,4-D for long-term suppression due to its ability to persist in the soil and control regrowth from rhizomes.

Environmental Fate & Persistence

The "heavy duty" nature of Picloram comes with environmental costs. Its persistence is a double-edged sword: it ensures long-term weed control but poses severe risks to non-target species via compost or manure carryover.

Table 2: Soil Half-Life and Mobility Comparison

HerbicideSoil Half-Life (DT50)Mobility (Koc)Primary Degradation
Picloram 90 - 300+ days Very High (Mobile)Slow microbial
Clopyralid 30 - 60 daysHighMicrobial
Triclopyr 30 - 45 daysModeratePhotolysis/Microbial
Dicamba < 14 daysHighMicrobial

Part 3: Experimental Protocol

Greenhouse Bioassay for Resistance Screening

To validate efficacy or screen for resistance (e.g., afb5 mutations), a standardized dose-response bioassay is required. This protocol ensures reproducibility and isolates the variable of herbicide potency.

Objective: Determine the GR50 (Growth Reduction 50%) of Picloram on a suspect broadleaf population.

Protocol Steps:

  • Plant Material: Collect seeds from suspect (resistant) and susceptible (control) populations.

  • Establishment: Germinate in 10-cm pots using a peat-based potting mix (pH 6.0–6.5). Thin to 2 plants per pot.

  • Growth Stage: Raise plants to the 4-6 leaf rosette stage (approx. 3-4 weeks).

  • Treatment Application:

    • Use a track sprayer calibrated to deliver 200 L/ha at 200 kPa.

    • Dose Range: 0, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, 8x of the labeled rate (e.g., 0.56 kg ae/ha).

  • Incubation: Return plants to greenhouse (25°C day / 20°C night, 14h photoperiod).

  • Data Collection (21 DAT):

    • Visual Injury (0 = no effect, 100 = death).

    • Harvest above-ground biomass, dry at 60°C for 48h, and weigh.

Workflow Visualization

Bioassay_Protocol Start Seed Collection (Susceptible vs. Resistant) Growth Growth to Rosette Stage (4-6 Leaves) Start->Growth Spray Track Sprayer Application (Log-scale Dose Range) Growth->Spray Incubate Incubation (21 Days, 25°C) Spray->Incubate Harvest Data Collection (Dry Weight & Visual Score) Incubate->Harvest Analysis Calculate GR50 (Log-Logistic Regression) Harvest->Analysis

Figure 2: Standardized workflow for determining herbicide resistance levels in broadleaf weeds.

Part 4: Strategic Positioning & Limitations

The "Synergy" Strategy

Picloram is rarely used alone in modern agronomy due to its narrow spectrum (weak on mustards and some woody vines).

  • Picloram + Triclopyr: This is the industry standard for "total vegetation control" on rights-of-way. Triclopyr provides rapid foliar knockdown of woody stems, while Picloram provides the residual soil activity to kill the root mass and prevent resprouting.

  • Picloram + 2,4-D: Increases the spectrum to include easier-to-kill annuals, improving cost-efficiency.

Critical Limitations (Self-Validating Failure Points)

When evaluating Picloram failure in the field, consider these factors:

  • Resistance: Specific mutations in the AFB5 receptor gene have been documented to confer resistance to picolinate auxins (Picloram) while retaining susceptibility to aryloxyacetates (2,4-D).

  • Compost Contamination: Picloram residues can pass through grazing animals into manure and survive the composting process. This "killer compost" can destroy sensitive crops like tomatoes and beans at parts-per-billion (ppb) levels years after application.

  • Leaching: In sandy soils with high rainfall, Picloram moves below the root zone, reducing efficacy on shallow-rooted weeds and threatening groundwater.

References

  • Environmental Protection Agency (EPA). (1995). Reregistration Eligibility Decision (RED): Picloram. Retrieved from [Link]

  • University of Kentucky. (2006). Comparison of 2,4-D, Milestone, Overdrive, and Transline for Canada Thistle Control. Weed Science Society of America. Retrieved from [Link]

  • Specialist Sales Australia. (2024). Triclopyr, Picloram, and Aminopyralid: Effective Solutions for Controlling Noxious Woody Weeds.[1] Retrieved from [Link]

  • North Carolina State University. (2016). Conducting a Bioassay for Herbicide Residues. NC State Extension. Retrieved from [Link]

Sources

Validation

Comparative Analysis of the Reactivity of Chlorinated Pyridine Carboxylic Acids

This guide provides a comparative analysis of the reactivity of chlorinated pyridine carboxylic acids, specifically focusing on the nucleophilic aromatic substitution ( ) potential of 2-chloronicotinic acid , 6-chloronic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the reactivity of chlorinated pyridine carboxylic acids, specifically focusing on the nucleophilic aromatic substitution (


) potential of 2-chloronicotinic acid , 6-chloronicotinic acid , and 4-chloropyridine derivatives .

Executive Summary

Chlorinated pyridine carboxylic acids are bifunctional scaffolds critical in the synthesis of non-steroidal anti-inflammatory drugs (e.g., pralofen), herbicides (e.g., nicosulfuron), and kinase inhibitors. Their reactivity is governed by the interplay between the electron-deficient pyridine ring and the electron-withdrawing carboxylic acid group.

Key Reactivity Hierarchy (


 Susceptibility): 
  • 4-Chloropyridine derivatives: Most Reactive (Para-N activation + minimal steric hindrance).

  • 2-Chloronicotinic acid: Highly Reactive (Ortho-N + Ortho-COOH activation), but subject to steric hindrance from the C3-COOH group.

  • 6-Chloronicotinic acid: Moderately Reactive (Ortho-N + Para-COOH activation), sterically unhindered but lacks the strong inductive activation of the adjacent carboxylate.

  • 3-Chloropyridine derivatives: Least Reactive (Meta-N deactivation; requires catalysis).

Mechanistic Foundation & Electronic Effects

The reactivity of these scaffolds is dictated by the stability of the Meisenheimer Complex formed during nucleophilic attack.

Electronic Activation Factors
  • The Pyridine Nitrogen (-I, -M): Acts as an electron sink. Chlorine atoms at the 2- and 4-positions allow the negative charge of the intermediate to be delocalized onto the electronegative nitrogen.

  • The Carboxylic Acid Group (-I, -M): Further withdraws electron density, lowering the LUMO energy of the ring and making the C-Cl bond more electrophilic.

    • Ortho-Effect (2-Cl): In 2-chloronicotinic acid, the Cl is ortho to the COOH. The strong inductive effect (-I) significantly activates the C2 position.

    • Para-Effect (6-Cl): In 6-chloronicotinic acid, the Cl is para to the COOH. Resonance effects (-M) are operative, but the inductive pull is weaker due to distance.

Steric Trade-offs

While 2-chloronicotinic acid is electronically superior due to the adjacent COOH, the bulky carboxylic acid group (especially if not deprotonated) can sterically hinder the approach of large nucleophiles. Conversely, 6-chloronicotinic acid is sterically open, allowing for easier attack by bulky amines despite lower electronic activation.

Visualization: Reactivity Decision Tree

The following diagram illustrates the logical flow for selecting a scaffold based on reactivity and structural needs.

ReactivityLogic cluster_legend Activation Source Start Select Chlorinated Pyridine Scaffold Q1 Is High S_NAr Reactivity Critical? Start->Q1 BranchHigh Yes (Fast Kinetics Needed) Q1->BranchHigh BranchMod No (Stability Prioritized) Q1->BranchMod Q2 Is the Nucleophile Bulky? BranchHigh->Q2 Res6Cl Select 6-Chloronicotinic Acid (Moderate Activation, Open Access) BranchMod->Res6Cl Better Stability Res4Cl Select 4-Chloropyridine Deriv. (Max Activation, Low Sterics) Q2->Res4Cl No Constraint Res2Cl Select 2-Chloronicotinic Acid (High Activation, Steric Risk) Q2->Res2Cl Small Nucleophile Q2->Res6Cl Large Nucleophile Leg1 2-Cl: Ortho-N + Ortho-COOH Leg2 6-Cl: Ortho-N + Para-COOH

Figure 1: Decision matrix for scaffold selection based on electronic activation and steric constraints.

Comparative Performance Data

The following table synthesizes experimental data comparing the reaction efficiency of these isomers with standard amine nucleophiles (e.g., morpholine, aniline).

Feature2-Chloronicotinic Acid 6-Chloronicotinic Acid 4-Chloropyridine-2-COOH
Electronic Activation High (Ortho-N, Ortho-COOH)Moderate (Ortho-N, Para-COOH)Very High (Para-N, Meta-COOH)
Steric Hindrance High (C3-COOH blocks C2)Low (C3-COOH distant from C6)Low
Typical

Yield
85-93% (with Morpholine)70-85% (requires higher temp)>90%
Preferred Solvent Water (Green) or DMFDMF or DMSOWater or Alcohols
Reaction Temp 90-100°C (Microwave preferred)100-120°C60-80°C
Key Application Anti-inflammatories (Pralofen)AgrochemicalsKinase Inhibitors

Experimental Protocols

Protocol A: "Green" Aqueous Synthesis (Best for 2-Chloronicotinic Acid)

Rationale: Water acts as a hydrogen-bond donor, stabilizing the leaving group (Cl-) and the transition state. The addition of


 neutralizes the acid, increasing solubility and nucleophilicity.

Reagents:

  • 2-Chloronicotinic acid (1.0 equiv)

  • Amine Nucleophile (e.g., Aniline or Morpholine) (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Deionized Water (0.5 M concentration)

Workflow:

  • Dissolution: In a microwave-safe vial, dissolve 2-chloronicotinic acid and

    
     in water. Stir until CO2 evolution ceases (formation of potassium salt).
    
  • Addition: Add the amine nucleophile.

  • Reaction: Seal the vial and irradiate in a microwave reactor at 100°C for 20-30 minutes . (Alternatively, reflux in an oil bath for 4-6 hours).

  • Work-up: Cool to room temperature. Acidify carefully with 1M HCl to pH 3-4.

  • Isolation: The product typically precipitates as a solid. Filter, wash with cold water, and dry.

    • Validation: Expected yield >90%.[1] Purity check via HPLC.

Protocol B: Classical Aprotic Synthesis (Best for 6-Chloronicotinic Acid)

Rationale: 6-Chloronicotinic acid is less reactive and often requires the higher thermal energy and solubility provided by dipolar aprotic solvents.

Reagents:

  • 6-Chloronicotinic acid (1.0 equiv)[2][3]

  • Amine Nucleophile (1.5 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: DMF or DMSO (0.5 M)

Workflow:

  • Preparation: Dissolve 6-chloronicotinic acid in DMF under Nitrogen atmosphere.

  • Activation: Add DIPEA to deprotonate the carboxylic acid (preventing side reactions) and act as an acid scavenger.

  • Reaction: Heat the mixture to 110-120°C for 12-16 hours .

  • Work-up: Pour the reaction mixture into crushed ice/water (10x volume).

  • Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

    
    , and concentrate.
    
    • Note: Recrystallization from Ethanol/Water is often required to remove unreacted starting material.

Visualization: Experimental Workflow

ProtocolFlow Input Starting Material (Chloropyridine COOH) Choice Select Condition Input->Choice GreenPath Aqueous/Microwave (For 2-Cl Isomer) Choice->GreenPath High Reactivity ClassicPath DMF/120°C (For 6-Cl Isomer) Choice->ClassicPath Low Reactivity WorkupA Acidify to pH 3 Precipitation GreenPath->WorkupA WorkupB Ice Pour EtOAc Extraction ClassicPath->WorkupB Product Final Product (Amino-Nicotinic Acid) WorkupA->Product WorkupB->Product

Figure 2: Protocol selection workflow based on isomer reactivity profiles.

References

  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. Retrieved from

  • WuXi Biology. (2025).[4] SNAr Reaction of Polyhalogenated Heterocycles: Reactivity Trends. Retrieved from

  • National Institutes of Health (NIH). (2022). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Retrieved from

  • Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives and Optimization of 2-Morpholinonicotinic Acid Synthesis. Retrieved from

  • Organic Chemistry Data. (2022). pKa Data for Pyridine Carboxylic Acids. Retrieved from

  • Jubilant Ingrevia. (2025). Safety Data Sheet: 2-Chloronicotinic Acid Properties and Reactivity. Retrieved from

Sources

Comparative

Analytical Validation Guide: Determination of Picloram (2,3,5,6-Tetrachloropyridine-4-carboxylic Acid) in Environmental Matrices

Executive Summary This guide provides a technical comparison and validation framework for detecting Picloram in soil and water. While GC-ECD (EPA Method 8151A) remains a regulatory legacy standard, this guide advocates f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison and validation framework for detecting Picloram in soil and water. While GC-ECD (EPA Method 8151A) remains a regulatory legacy standard, this guide advocates for LC-MS/MS as the superior modern approach due to its elimination of hazardous derivatization steps and superior sensitivity. We provide a validated workflow specifically addressing the chemical behavior of Picloram—a polar, acidic herbicide (


)—that often fails standard multi-residue protocols due to ionic trapping.

Part 1: Methodological Landscape & Comparative Analysis

The detection of Picloram presents a specific challenge: it is highly polar and acidic. Standard pesticide screens often miss it because it does not partition well into organic solvents at neutral pH and degrades or binds irreversibly during standard cleanup phases (e.g., PSA sorbents).

Comparative Performance Matrix
FeatureMethod A: LC-MS/MS (Recommended)Method B: GC-ECD (Legacy/Regulatory)Method C: HPLC-UV (Screening)
Principle Electrospray Ionization (ESI-) / Triple QuadrupoleElectron Capture Detection (highly sensitive to Cl)Ultraviolet / Diode Array (240 nm)
Sample Prep Simple: Modified QuEChERS or SPE.Complex: Hydrolysis + Derivatization (Methylation).Simple: Liquid-Liquid or SPE.
Derivatization None Required. Mandatory: Uses Diazomethane (Explosive/Carcinogenic) or BF3-MeOH.None.
LOD (Water) 0.005 - 0.02 µg/L (ppt) 0.05 - 0.1 µg/L1.0 - 10.0 µg/L
LOD (Soil) 0.1 - 0.5 µg/kg 1.0 - 5.0 µg/kg> 50 µg/kg
Selectivity High: Mass transition confirms identity.Medium: Retention time only; prone to false positives.Low: Prone to matrix interferences.
Throughput High (15 min run).Low (Requires 2-4 hour prep time).High.
Decision Logic for Method Selection

The following diagram illustrates the decision process based on laboratory resources and sensitivity requirements.

decision_matrix start Start: Select Analytical Method sensitivity Required Sensitivity? start->sensitivity high_sens Trace Level (< 1 ppb) (Environmental Monitoring) sensitivity->high_sens low_sens Screening Level (> 10 ppb) (Formulation/Spill) sensitivity->low_sens matrix Matrix Complexity? complex Complex (Soil/Sediment) matrix->complex simple Simple (Filtered Water) matrix->simple high_sens->matrix hplcuv Alt: HPLC-UV (Cost Effective) low_sens->hplcuv Low Budget lcms Rec: LC-MS/MS (ESI Negative Mode) complex->lcms Avoids Derivatization gcecd Alt: GC-ECD (Requires Derivatization) complex->gcecd If MS unavailable simple->lcms simple->gcecd EPA 8151A Compliance

Caption: Decision matrix for selecting the optimal analytical technique based on sensitivity needs and matrix complexity.

Part 2: Strategic Protocol (LC-MS/MS Focus)

The "Acid Trap" in Sample Preparation

Expert Insight: A common failure mode in Picloram analysis is using standard QuEChERS kits containing PSA (Primary Secondary Amine) . Picloram is an acid (


). PSA is a base.[1]
  • Result: The PSA sorbent will bind to the Picloram during the cleanup phase, retaining it in the solid waste and resulting in <10% recovery.

  • Correction: You must use a modified QuEChERS protocol with acidified acetonitrile (to keep Picloram neutral/protonated) and NO PSA in the dispersive cleanup step.

Validated Workflow: Modified QuEChERS for Soil

Objective: Extract Picloram from soil while minimizing humic acid interference.

Reagents
  • Extraction Solvent: Acetonitrile + 1% Formic Acid (v/v).

  • Salts: MgSO4 (4g), NaCl (1g). Note: Avoid citrate buffers if using strong acidification, though citrate is acceptable if pH < 4 is maintained.

  • dSPE Cleanup: C18 (50 mg) + MgSO4 (150 mg).[2] DO NOT USE PSA.

Step-by-Step Protocol
  • Weighing: Weigh 10.0 g of homogenized soil into a 50 mL centrifuge tube.

  • Hydration: Add 5 mL of HPLC-grade water. Vortex for 30s to hydrate dry pores.

  • Extraction: Add 10 mL of Acidified Acetonitrile (1% Formic Acid) .

    • Why? The acid ensures Picloram (

      
      ) remains in its neutral form (
      
      
      
      ) rather than its ionic form (
      
      
      ), facilitating partition into the organic layer.
  • Agitation: Shake vigorously for 1 min (or use a bead beater).

  • Partitioning: Add salt mixture (4g MgSO4, 1g NaCl). Shake immediately for 1 min.

  • Centrifugation: Centrifuge at 4000 rpm for 5 min.

  • Cleanup (Critical): Transfer 1 mL of the supernatant to a dSPE tube containing only C18 and MgSO4 .

    • Expert Note: C18 removes non-polar lipids/waxes. MgSO4 removes water. Omitting PSA preserves the acidic analyte.[3]

  • Final Spin: Centrifuge dSPE tube at 5000 rpm for 1 min.

  • Analysis: Transfer extract to an autosampler vial. Dilute 1:1 with mobile phase A (water + 0.1% formic acid) to improve peak shape.

Workflow Diagram

extraction_workflow sample Soil Sample (10g) hydrate Hydration (+5mL Water) sample->hydrate extract Extraction (+10mL ACN + 1% Formic Acid) hydrate->extract salts Partitioning (MgSO4 + NaCl) extract->salts cleanup Cleanup (dSPE) (C18 + MgSO4 ONLY) NO PSA! salts->cleanup analysis LC-MS/MS (ESI Negative) cleanup->analysis

Caption: Modified QuEChERS workflow emphasizing the acidification step and exclusion of PSA sorbent.

Part 3: Validation Framework (Data & Criteria)[4]

To validate this method, you must demonstrate the following performance metrics in accordance with SANTE/11312/2021 or ICH Q2(R1) guidelines.

Instrumental Parameters (LC-MS/MS)
  • Column: C18 (e.g., Zorbax Eclipse Plus), 100mm x 2.1mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

  • Ionization: ESI Negative Mode (Picloram forms

    
    ).
    
  • MRM Transitions:

    • Quantifier: 240.9

      
       196.9 (Loss of 
      
      
      
      )
    • Qualifier: 240.9

      
       160.9 (Loss of 
      
      
      
      +
      
      
      )
Validation Data Targets

The table below summarizes the acceptance criteria and typical results for a successfully validated Picloram method.

ParameterAcceptance Criteria (SANTE/ICH)Typical Result (LC-MS/MS)Typical Result (GC-ECD)
Linearity (

)



Recovery (Accuracy) 70% – 120%85% – 105%70% – 90% (Losses in derivatization)
Precision (RSD)



Matrix Effect (ME)


(Suppression common in soil)
Minimal (Extraction is cleaner)
LOQ (Soil)

µg/kg

µg/kg

µg/kg
Troubleshooting Matrix Effects

Picloram analysis in soil often suffers from ion suppression in ESI mode.

  • Diagnosis: Compare the slope of a calibration curve in solvent vs. a matrix-matched calibration curve.

  • Solution: If suppression > 20%, use Matrix-Matched Calibration standards or use an isotopically labeled internal standard (Picloram-13C6 or d2 ).

References

  • U.S. Environmental Protection Agency (EPA). (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization.

  • European Commission. (2021). SANTE/11312/2021: Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed.

  • Lehotay, S. J. (2007). Determination of pesticide residues in foods by acetonitrile extraction and partitioning with magnesium sulfate and gas chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry. Journal of AOAC International.[3]

  • Pareja, L., et al. (2011). Analytical methods for the determination of pesticide residues in soil.[2][3][5][6][7][8][9] Trends in Analytical Chemistry.

Sources

Safety & Regulatory Compliance

Safety

2,3,5,6-tetrachloropyridine-4-carboxylic Acid proper disposal procedures

Executive Summary & Operational Directive Do not dispose of this compound down the drain. 2,3,5,6-Tetrachloropyridine-4-carboxylic acid (CAS: 19340-26-2) is a halogenated heteroaromatic compound.[1][2][3] Its chemical st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Do not dispose of this compound down the drain.

2,3,5,6-Tetrachloropyridine-4-carboxylic acid (CAS: 19340-26-2) is a halogenated heteroaromatic compound.[1][2][3] Its chemical stability—derived from the electron-deficient pyridine ring reinforced by four chlorine atoms—makes it environmentally persistent.[3] Standard wastewater treatment plants cannot degrade this molecule, and improper disposal poses significant risks of groundwater contamination and regulatory non-compliance (RCRA).

The Core Directive: This material must be segregated into the Halogenated Organic Waste stream.[4] It requires high-temperature incineration with flue gas scrubbing to safely mineralize the chlorine content and prevent the formation of dioxins or furans during destruction.

Chemical Profile & Hazard Assessment

Effective disposal begins with accurate identification. Ensure your inventory matches the specifications below before initiating waste transfer.

PropertySpecification
Chemical Name 2,3,5,6-Tetrachloropyridine-4-carboxylic Acid
Synonyms 2,3,5,6-Tetrachloroisonicotinic acid; Perchloroisonicotinic acid
CAS Number 19340-26-2
Molecular Formula C₆HCl₄NO₂
Physical State Solid (Powder/Crystalline)
Acidity (pKa) ~1.5 - 2.5 (Stronger than acetic acid due to electron-withdrawing Cl atoms)
Primary Hazard Irritant / Environmental Toxin
Combustion Products Hydrogen Chloride (HCl), Nitrogen Oxides (NOx), Carbon Monoxide (CO)

Critical Segregation Protocols (The "Why" and "How")

As a scientist, you must understand the reactivity of your waste to prevent accidents in the accumulation container.

A. The Halogen Rule

Because this molecule contains Chlorine (Cl), it must go into the Halogenated Waste stream.

  • Scientific Rationale: Non-halogenated solvents (like acetone or ethanol) are often used as fuel blends for cement kilns. Halogenated compounds, however, release corrosive HCl and potential carcinogens upon burning. They require specialized incinerators operating at >1100°C with scrubbers. Mixing this compound into a non-halogenated stream can result in the rejection of the entire waste lot by your disposal vendor.

B. The Acid-Base Incompatibility

Although it is a solid, this compound is a carboxylic acid.

  • Danger: Do not mix with strong bases (e.g., Sodium Hydroxide waste) or strong oxidizers.

  • Mechanism: Neutralization in a closed waste container generates heat (exotherm). If the container contains volatile solvents (e.g., Dichloromethane), this heat can pressurize the vessel, leading to rupture or explosion.

Step-by-Step Disposal Workflow

Follow this protocol to ensure compliance with EPA and local EHS regulations.

Step 1: Characterization & Preparation
  • Confirm the state of the waste.[4][5] Is it pure solid, or dissolved in a solvent?

  • If Solid: Dispose of the solid powder directly into a wide-mouth container.

  • If Solution: Identify the solvent.[5][6] If the solvent is halogenated (e.g., DCM) or non-halogenated (e.g., Methanol), the presence of the solute (Tetrachloropyridine-4-carboxylic acid) forces the entire mixture into the Halogenated stream.

Step 2: Container Selection
  • Recommended: High-Density Polyethylene (HDPE) or Amber Glass.

  • Prohibited: Metal containers (steel cans). The acidic nature of the compound (especially if moisture is present) can corrode metal, leading to leaks.

Step 3: Labeling
  • Affix a hazardous waste tag immediately upon the first addition of waste.

  • Required Fields:

    • Constituents: "2,3,5,6-Tetrachloropyridine-4-carboxylic acid" (Do not use abbreviations).[1][2][7][8]

    • Hazard Checkbox: Check "Toxic" and "Irritant".

    • Stream Designation: "Halogenated Organic Waste".

Step 4: Storage & Pickup
  • Store in a Satellite Accumulation Area (SAA) with secondary containment.[5]

  • Keep the cap tightly closed unless actively adding waste.[5][6]

  • Request EHS pickup when the container is 90% full or within 6 months of the start date.

Visual Decision Logic (Workflow)

The following diagram illustrates the decision-making process for disposing of this specific compound.

DisposalWorkflow Start Start: Waste Identification (2,3,5,6-Tetrachloropyridine-4-carboxylic acid) StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Form StateCheck->SolidPath LiquidPath Liquid Solution StateCheck->LiquidPath ContainerSolid Place in Wide-Mouth HDPE Jar SolidPath->ContainerSolid SolventCheck Identify Solvent Base LiquidPath->SolventCheck StreamDecision Classify as HALOGENATED ORGANIC WASTE ContainerSolid->StreamDecision SolventCheck->StreamDecision Regardless of solvent type, solute dictates halogen status Labeling Label: 'Toxic, Halogenated' Do NOT mix with Bases StreamDecision->Labeling Final Transfer to EHS / Incineration Labeling->Final

Caption: Operational decision tree for segregating halogenated pyridine derivatives.

Emergency Contingencies

Spill Response (Solid):

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or P100 respirator to prevent inhalation.

  • Containment: Do not dry sweep if dust generation is likely. Use a wet wipe or damp paper towel to capture the solid.

  • Disposal: Place all cleanup materials (wipes, gloves) into the Halogenated Solid Waste container.

Spill Response (Liquid):

  • Absorb: Use a chemically inert absorbent (vermiculite or polypropylene pads).

  • Neutralize: If the spill is large and acidic, bicarbonate may be used, but only if you are trained to manage the resulting CO₂ off-gassing.

  • Disposal: Collect absorbent into the Halogenated Waste stream.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4347034, 2,3,5,6-Tetrachloropyridine-4-carboxylic Acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2,3,5,6-tetrachloropyridine-4-carboxylic Acid

Executive Safety Directive To: Laboratory Personnel and Safety Officers From: Senior Application Scientist, Chemical Safety Division Subject: Operational Containment of Halogenated Pyridine Derivatives Handling 2,3,5,6-t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

To: Laboratory Personnel and Safety Officers From: Senior Application Scientist, Chemical Safety Division Subject: Operational Containment of Halogenated Pyridine Derivatives

Handling 2,3,5,6-tetrachloropyridine-4-carboxylic acid (also known as Tetrachloroisonicotinic acid) requires a safety protocol that goes beyond standard "lab coat and glasses." This compound combines the persistence and lipophilicity of a poly-chlorinated aromatic ring with the corrosivity of a carboxylic acid.

The Core Hazard: The primary risks are severe ocular damage , respiratory tract irritation , and bio-accumulation potential . Unlike simple mineral acids, the lipophilic nature of the chlorinated pyridine ring allows it to penetrate dermal layers more effectively, carrying the acidic functionality with it.

Operational Rule: Treat this substance as a sensitizing corrosive . All handling must occur within a certified chemical fume hood.

Risk Assessment & PPE Selection Matrix

The following selection logic is based on the physicochemical properties of the substance (Solid, Acidic, Chlorinated).

Table 1: Personal Protective Equipment (PPE) Specifications
PPE CategoryRecommended Material/StandardTechnical Justification (The "Why")
Hand Protection (Primary) Nitrile Rubber (Min. 0.11 mm / 5 mil)Solid Handling: Nitrile provides excellent resistance to dry particulates and incidental acid contact. It offers superior puncture resistance compared to latex.
Hand Protection (Solutions) Silver Shield® / 4H® (Laminate) Solution Handling: If dissolved in organic solvents (e.g., DMSO, DCM), simple nitrile may degrade. Laminate gloves provide broad-spectrum permeation resistance against the carrier solvent and the chlorinated solute.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient due to the risk of airborne dust or splash. Goggles provide a seal against corrosive particulates that can cause irreversible corneal damage.
Respiratory N95/P100 (if outside hood) or Fume Hood The solid sublimes/dusts easily. Inhalation causes immediate upper respiratory tract irritation (STOT SE 3). Primary control must be the Fume Hood.
Body Protection Tyvek® Lab Coat (Closed front)Cotton coats absorb chemicals. Tyvek repels dry particulates and light splashes, preventing migration to street clothes.

Operational Workflow: The "Safety Logic"

The following diagram illustrates the decision-making process for handling this specific compound. It enforces a "Stop-Check" mechanism before any procedure begins.

SafetyLogic Start START: Task Definition StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solution Solution (Organic Solvent) StateCheck->Solution Dissolved PPESolid PPE: Nitrile (Double) + Goggles Control: Fume Hood (Low Sash) Solid->PPESolid PPESol PPE: Laminate Liner + Nitrile Outer Control: Fume Hood + Spill Tray Solution->PPESol Weighing Weighing / Transfer (Use Anti-Static Gun) PPESolid->Weighing PPESol->Weighing Disposal Disposal: High-Temp Incineration (Halogenated Waste Stream) Weighing->Disposal Waste Generation

Figure 1: Operational Safety Logic Flow. Blue nodes indicate decision points; Green/Red nodes indicate PPE requirements based on state; Yellow indicates active handling.

Detailed Handling Protocol

This protocol is a self-validating system. If you cannot perform a step (e.g., sash is stuck), the protocol fails safe (you stop).

Phase A: Preparation (Donning)
  • Ventilation Check: Verify Fume Hood flow is >100 fpm (0.5 m/s).

  • Glove Layering (The "Double-Shell" Method):

    • Inner Layer: Wear a standard 4-mil nitrile glove. Taped to the sleeve of the lab coat if handling large quantities.

    • Outer Layer: Wear a chemically resistant 5-8 mil nitrile glove (or Silver Shield if using solvents).

    • Why: The outer glove takes the contamination; the inner glove protects you during doffing.

  • Static Control: This powder is often electrostatic. Have an anti-static gun or static dissipative mat ready inside the hood to prevent "fly-away" powder.

Phase B: Active Handling
  • Weighing:

    • Place the balance inside the fume hood.

    • Do not use a spatula that has been used for strong oxidizers (risk of reaction with the pyridine ring). Use a disposable plastic or clean stainless steel spatula.

    • Critical: If powder spills on the balance, wipe immediately with a damp Kimwipe (water/detergent), then dispose of the wipe as hazardous waste.

  • Solubilization:

    • Add solvent slowly. The carboxylic acid moiety may generate heat if reacting with bases.

    • Keep the container closed when not actively dispensing.[1][2]

Phase C: Decontamination & Disposal
  • Waste Stream:

    • Do not mix with general organic waste if your facility separates halogenated waste.

    • Label clearly: "Halogenated Solvent/Solid - High Chlorine Content."

    • Reasoning: High-temperature incineration (approx. 1100°C) is required to prevent the formation of dioxins/furans during disposal of poly-chlorinated rings [1].

  • Doffing (The "Peel" Technique):

    • Remove outer gloves inside the hood and discard into the solid waste container.

    • Wash hands with inner gloves on to remove invisible dust.

    • Remove inner gloves near the exit, peeling from the wrist inside-out.

Emergency Response

  • Eye Contact: Immediate irrigation is critical. The acidity can cause rapid protein coagulation in the cornea. Flush for 15 minutes minimum .

  • Skin Contact: Wash with soap and water.[3][4] Do not use alcohol or organic solvents (acetone), as these will increase the skin permeability of the chlorinated compound.

  • Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a waste container.

References

  • National Library of Medicine (PubChem). (n.d.). 2,3,5,6-Tetrachloropyridine-4-carboxylic acid (Compound Summary). Retrieved January 28, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Halogenated Pyridines. Retrieved January 28, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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Reactant of Route 1
2,3,5,6-tetrachloropyridine-4-carboxylic Acid
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2,3,5,6-tetrachloropyridine-4-carboxylic Acid
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